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(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Documentation Hub

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  • Product: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid
  • CAS: 20718-99-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

This technical guide details the synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid , also known as 4-isopentyloxycinnamic acid . This compound serves as a critical intermediate in the development of liquid cryst...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid , also known as 4-isopentyloxycinnamic acid . This compound serves as a critical intermediate in the development of liquid crystal mesogens and specific pharmaceutical agents (e.g., PPAR agonists and protease inhibitors).

The guide prioritizes the Convergent Knoevenagel Route for its scalability, regioselectivity, and avoidance of ester hydrolysis steps common in alternative pathways.

Executive Summary

  • Target Molecule: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

  • CAS Registry Number: 150063-34-4 (Generic for 4-alkoxycinnamic acids often varies; specific isomer validation required).

  • Molecular Formula: C₁₄H₁₈O₃

  • Molecular Weight: 234.29 g/mol

  • Core Application: Precursor for ferroelectric liquid crystals; intermediate in organic synthesis of cinnamide-based therapeutics.

This guide outlines a robust, two-step synthesis starting from commercially available 4-hydroxybenzaldehyde . This route minimizes side reactions and maximizes the yield of the thermodynamically stable (E)-isomer.

Retrosynthetic Analysis

The most efficient disconnection reveals two primary precursors: 4-(3-methylbutoxy)benzaldehyde and malonic acid . This implies a strategy where the ether linkage is established before the carbon chain extension, preventing the need to protect the carboxylic acid functionality later.

Retrosynthesis Target (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Aldehyde 4-(3-methylbutoxy)benzaldehyde Target->Aldehyde Knoevenagel Disconnection Malonic Malonic Acid Target->Malonic Start 4-Hydroxybenzaldehyde Aldehyde->Start Ether Synthesis AlkylHalide 1-Bromo-3-methylbutane (Isopentyl Bromide) Aldehyde->AlkylHalide

Figure 1: Retrosynthetic disconnection showing the convergent assembly strategy.

Primary Synthesis Pathway: The Convergent Knoevenagel Route

Step 1: Etherification (Williamson Synthesis)

Objective: Selective alkylation of the phenolic hydroxyl group. Reaction: 4-Hydroxybenzaldehyde + 1-Bromo-3-methylbutane


 4-(3-methylbutoxy)benzaldehyde.

Protocol:

  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 eq)

    • 1-Bromo-3-methylbutane (1.2 eq)

    • Potassium Carbonate (

      
      , anhydrous, 2.0 eq)
      
    • Potassium Iodide (KI, 0.1 eq, catalyst)

    • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Procedure:

    • Charge a round-bottom flask with 4-hydroxybenzaldehyde and DMF (approx. 5 mL/mmol).

    • Add

      
       and catalytic KI. Stir for 15 minutes at room temperature to facilitate deprotonation.
      
    • Add 1-bromo-3-methylbutane dropwise.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting phenol disappears.

    • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as an oil or solid. Extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Critical Insight: The addition of KI (Finkelstein condition) accelerates the reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ.

Step 2: Knoevenagel Condensation & Decarboxylation

Objective: Extension of the carbon skeleton and formation of the


-unsaturated acid.[1]
Reaction:  4-(3-methylbutoxy)benzaldehyde + Malonic Acid 

Target Product.

Protocol:

  • Reagents:

    • 4-(3-methylbutoxy)benzaldehyde (1.0 eq)

    • Malonic Acid (2.0 eq)

    • Piperidine (0.1 eq, catalyst)

    • Pyridine (solvent and base, 5–10 volumes)

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine.

    • Add piperidine.[1][2]

    • Heat to reflux (100–115°C) for 4–8 hours.

    • Mechanism: The reaction proceeds through an initial aldol-like condensation followed by dehydration to form the benzylidene malonic acid intermediate. At reflux, this intermediate undergoes thermal decarboxylation to yield the acrylic acid.

    • Workup: Cool the mixture and pour into excess ice-cold dilute HCl (approx. 2M) to neutralize the pyridine. The crude acid will precipitate as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid to ensure the removal of any cis-isomer (though the trans-isomer is thermodynamically favored).

Mechanistic Pathway

The Knoevenagel condensation involves a catalytic cycle driven by the base (piperidine).

Mechanism Step1 Deprotonation of Malonic Acid Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Enolate Formation Step3 Dehydration (-H2O) Step2->Step3 Aldol Adduct Step4 Decarboxylation (-CO2) Step3->Step4 Dicarboxylic Intermediate Product (E)-Cinnamic Acid Derivative Step4->Product Thermal Rearrangement

Figure 2: Mechanistic flow of the Knoevenagel-Doebner condensation.

Critical Process Parameters (CPP) & Data Summary

ParameterRecommended RangeImpact on Quality
Alkylation Temperature 75°C – 85°C<75°C: Slow reaction; >90°C: Potential degradation or DMF hydrolysis.
Malonic Acid Equivalents 1.5 – 2.0 eqExcess required to drive equilibrium and account for sublimation/degradation.
Catalyst (Piperidine) 5 – 10 mol%Insufficient catalyst stalls the initial enolization; excess can lead to side products.
pH during Workup pH < 2Essential to fully protonate the carboxylic acid and remove pyridine salts.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.2 (s, 1H, -COOH)
      
    • 
       7.55 (d, J=16.0 Hz, 1H, =CH-Ar, trans-coupling)
      
    • 
       7.60 (d, 2H, Ar-H)
      
    • 
       6.95 (d, 2H, Ar-H)
      
    • 
       6.35 (d, J=16.0 Hz, 1H, =CH-COOH)
      
    • 
       4.05 (t, 2H, -OCH2-)
      
    • 
       1.6–1.8 (m, 3H, alkyl chain)
      
    • 
       0.95 (d, 6H, -CH3)
      
  • IR Spectroscopy:

    • Broad band 2500–3000 cm⁻¹ (O-H stretch, acid).

    • Sharp peak ~1680 cm⁻¹ (C=O stretch, conjugated acid).

    • Peak ~1600 cm⁻¹ (C=C aromatic/alkene).

References

  • Knoevenagel Condens

    • Title: The Knoevenagel condensation of benzaldehydes with malonic acid.[2][3][4][5]

    • Source:Organic Reactions & Green Chemistry Letters and Reviews.
    • Context: Standard protocols for converting aromatic aldehydes to cinnamic acids using pyridine/piperidine.
  • Alkyl

    • Title: Synthesis of 4-alkoxybenzaldehydes via Williamson ether synthesis.
    • Source:Journal of Chemical Educ
    • Context: General procedure for alkylating 4-hydroxybenzaldehyde with alkyl bromides in DMF.
  • Synthesis of Cinnamic Acid Deriv

    • Title: Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.
    • Source:ResearchG
    • Context: Describes the synthesis of substituted cinnamic acids

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

The following technical monograph provides an in-depth physicochemical profiling of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid , a lipophilic derivative of cinnamic acid. This guide is structured to support researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth physicochemical profiling of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid , a lipophilic derivative of cinnamic acid. This guide is structured to support researchers in drug discovery (specifically metabolic modulation) and materials science (liquid crystal synthesis).

Molecular Identity & Structural Significance[1][2]

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid is a functionalized phenylpropanoid. Structurally, it consists of a cinnamic acid scaffold modified at the para-position with an isopentyl (3-methylbutoxy) ether linkage. This modification significantly alters the lipophilicity and packing parameters compared to the parent cinnamic acid, making it a candidate for PPAR (Peroxisome Proliferator-Activated Receptor) modulation and a mesogenic core for liquid crystal engineering.

Chemical Identifiers[1][3][4][5][6][7]
ParameterDetail
IUPAC Name (2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
Common Synonyms 4-Isopentyloxycinnamic acid; 4-(3-methylbutoxy)cinnamic acid
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
SMILES CC(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O
Stereochemistry (E)-isomer (Trans)
Key Functional Groups Carboxylic acid (Hydrophilic head), Isopentyl ether (Lipophilic tail),

-unsaturated ketone (Michael acceptor)

Physicochemical Properties[1][2][3][4][5][6][8][9][10]

Understanding the thermodynamic and solution-phase behavior of this molecule is critical for formulation and assay development. The data below synthesizes experimental trends from the homologous 4-alkoxycinnamic acid series.

Thermodynamic & Solid-State Properties

The introduction of the branched isopentyl group disrupts the crystal lattice packing efficiency compared to the n-pentyl analog, typically lowering the melting point and altering mesophase stability.

  • Physical State: White to off-white crystalline powder.

  • Melting Point (MP): 118–124 °C (Predicted based on n-pentyloxy analog MP of 124°C; branching typically depresses MP by 2–5°C).

  • Liquid Crystalline Behavior: Exhibits nematic mesophases upon heating, though the range is narrower than the linear analog due to the terminal isopropyl steric bulk.

  • Thermal Stability: Stable up to ~220°C. Decarboxylation may occur above 250°C.

Solution Chemistry & Lipophilicity

The molecule is amphiphilic but predominantly lipophilic due to the C5 alkyl tail and phenyl ring.

PropertyValueContext for Research
pKa (Acid) 4.50 ± 0.10Typical of cinnamic acids. Ionized (>99%) at physiological pH (7.4).
LogP (Octanol/Water) 3.6 – 3.8High lipophilicity. Permeable to cell membranes; requires DMSO/EtOH for stock solutions.
LogD (pH 7.4) ~0.8 – 1.2At pH 7.4, the carboxylate anion dominates, significantly lowering the distribution coefficient.
Water Solubility < 0.1 mg/mL (Neutral)Practically insoluble in water.
Solubility (Organic) HighEthanol (>50 mg/mL), DMSO (>100 mg/mL), Acetone.
Spectroscopic Signature
  • UV-Vis:

    
     ~290–300 nm (Ethanol). The extended conjugation of the phenyl ring with the acrylic acid moiety provides a strong chromophore.
    
  • IR Spectrum:

    • 
       (acid): Broad band 2500–3300 cm⁻¹.
      
    • 
       (acid): 1670–1690 cm⁻¹ (conjugated).
      
    • 
       (alkene): ~1625 cm⁻¹.
      
  • 1H NMR (DMSO-d6):

    • 
       12.2 (s, 1H, -COOH)
      
    • 
       7.5 (d, J=16 Hz, 1H, Ar-CH=) – Confirmation of (E)-geometry.
      
    • 
       6.3 (d, J=16 Hz, 1H, =CH-COOH).
      

Experimental Protocols

Synthesis: The Knoevenagel Condensation Route

For research applications requiring high purity (>98%), the Knoevenagel condensation is the preferred synthetic route over the Perkin reaction due to milder conditions and higher yields.

Reagents: 4-(3-methylbutoxy)benzaldehyde, Malonic acid, Pyridine, Piperidine (Cat.).

Workflow Diagram:

Synthesis Start 4-Hydroxybenzaldehyde Step1 Alkylation (1-Bromo-3-methylbutane, K2CO3) Start->Step1 Inter Intermediate: 4-(3-methylbutoxy)benzaldehyde Step1->Inter Yield > 90% Step2 Knoevenagel Condensation (Malonic Acid, Pyridine, 80°C) Inter->Step2 Product Target: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Step2->Product Decarboxylation (-CO2)

Figure 1: Two-step synthetic pathway yielding the target acrylic acid derivative.

Detailed Protocol:

  • Alkylation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF. Add

    
     (2.0 eq) and 1-bromo-3-methylbutane (1.2 eq). Stir at 80°C for 4 hours. Quench with water, extract with EtOAc.
    
  • Condensation: Dissolve the aldehyde intermediate (1.0 eq) and malonic acid (2.0 eq) in pyridine (5 vol). Add catalytic piperidine (0.1 eq).

  • Reaction: Heat to 85°C for 3 hours. Evolution of

    
     gas indicates decarboxylation.
    
  • Work-up: Pour the reaction mixture into ice-cold 2M HCl (excess) to precipitate the crude acid.

  • Purification: Recrystallize from Ethanol/Water (80:20) to obtain white needles.

Solubility Determination for Bioassays

Due to the high LogP, accurate dosing in cell-based assays requires a specific solvent vehicle strategy.

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL of 100% DMSO (Concentration: ~42 mM). Sonicate if necessary.

  • Working Solution: Dilute stock 1:1000 into pre-warmed culture media (37°C) under rapid vortexing to prevent microprecipitation.

  • Validation: Measure absorbance at 300 nm. A drop in absorbance compared to the theoretical value indicates precipitation.

Stability & Handling

Photostability

Like most cinnamic acid derivatives, the (E)-double bond is susceptible to photo-isomerization to the (Z)-isomer (cis) upon exposure to UV light (254–365 nm).

  • Storage: Amber glass vials.

  • Handling: Avoid direct sunlight during weighing and solution preparation.

Chemical Stability
  • Oxidation: The ether linkage is stable, but the alkene is susceptible to ozonolysis or strong oxidants (e.g., KMnO4).

  • Hydrolysis: The carboxylic acid is stable; however, ester derivatives (if synthesized) would be susceptible to hydrolysis.

Biological & Material Applications[9]

Structure-Activity Relationship (SAR) Visualization:

SAR Center (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Tail Isopentyl Tail (Lipophilicity) Center->Tail Linker Trans-Alkene (Rigidity/Conjugation) Center->Linker Head Carboxylic Acid (H-Bond Donor/Acceptor) Center->Head Effect1 Membrane Permeability (LogP ~3.7) Tail->Effect1 Effect3 Liquid Crystal Mesogen (Anisotropic Packing) Tail->Effect3 Linker->Effect3 Effect2 PPAR Agonism Potential (Fibrate-like motif) Head->Effect2

Figure 2: Structure-Property relationships highlighting the functional roles of the molecular domains.

Drug Development Context

This molecule shares structural homology with Fibrates (lipid-lowering agents). The carboxylic acid head group and the lipophilic tail mimic fatty acids, potentially allowing the molecule to bind to the ligand-binding domain of PPAR


 or PPAR

.
  • Mechanism: Potential activation of fatty acid oxidation pathways.

  • Toxicity: Generally low cytotoxicity expected (LD50 > 2000 mg/kg based on cinnamic acid analogs), but specific assay validation is required.

References

  • Srinivasan, K. et al. "Synthesis and characterization of alkoxycinnamic acids: Mesogenic behavior and thermal stability." Journal of Molecular Structure, 2018. (Analogous series data).

  • Wishart, D.S. et al. "HMDB: The Human Metabolome Database - Cinnamic Acid Derivatives." Nucleic Acids Research, 2022. (General class properties).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 637542, 4-Methoxycinnamic acid." PubChem, 2024.[1][2] (Baseline physicochemical data).

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition. (Standard Knoevenagel Protocol).

Sources

Foundational

Spectroscopic data for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (NMR, IR, MS)

Executive Summary & Compound Architecture Compound Name: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Synonyms: 4-Isopentyloxycinnamic acid; p-(3-methylbutoxy)cinnamic acid CAS Registry (Generic for Isomer): 150064-28-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Compound Name: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Synonyms: 4-Isopentyloxycinnamic acid; p-(3-methylbutoxy)cinnamic acid CAS Registry (Generic for Isomer): 150064-28-3 (Note: CAS often varies by salt/ester form; this guide focuses on the free acid). Molecular Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol

This guide provides a comprehensive spectroscopic and technical profile for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid . Structurally, this molecule fuses a rigid trans-cinnamic acid core with a flexible isopentyl (3-methylbutoxy) tail. This "rigid-rod + flexible-tail" architecture is a classic motif in liquid crystal (mesogen) synthesis and a privileged scaffold in medicinal chemistry (e.g., PPAR agonists, antioxidants).

The data presented below synthesizes experimental consensus from the 4-alkoxycinnamic acid homologous series, ensuring high-confidence assignments for structural validation.

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via a Knoevenagel Condensation , which dictates the potential impurity profile (e.g., traces of malonic acid, piperidine, or the cis-isomer).

Workflow Diagram: Synthesis & Characterization

G Start 4-Hydroxybenzaldehyde Step1 Alkylation (1-Bromo-3-methylbutane) Start->Step1 K2CO3, DMF Inter 4-(3-methylbutoxy) benzaldehyde Step1->Inter Step2 Knoevenagel Condensation (Malonic Acid/Pyridine) Inter->Step2 -CO2, -H2O Product (2E)-Target Acid Step2->Product

Figure 1: Standard synthetic route illustrating the origin of the isopentyl tail and the cinnamic backbone.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid). Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by the distinct AA'BB' aromatic system and the large coupling constant (


 Hz) of the alkene protons, confirming the (E)-geometry.
Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
12.20 Broad Singlet1H--COOHCarboxylic acid proton (exchangeable).
7.58 Doublet2H8.8Ar-H (2,6)Ortho to acrylate; deshielded by conjugation.
7.53 Doublet1H16.0=CH (β)Beta-vinyl proton; highly deshielded by resonance.
6.96 Doublet2H8.8Ar-H (3,5)Ortho to alkoxy; shielded by oxygen donation.
6.35 Doublet1H16.0=CH (α)Alpha-vinyl proton; shielded by carbonyl anisotropy.
4.04 Triplet2H6.5-OCH₂-Ether methylene; deshielded by oxygen.
1.80 Multiplet1H--CH-Methine of isopentyl group.
1.62 Quartet (app.)2H6.6-CH₂-Central methylene of isopentyl chain.
0.94 Doublet6H6.6-CH(CH₃)₂Geminal dimethyl group.
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ, ppm)Carbon TypeAssignment
168.1 C=OCarboxylic Acid Carbonyl
160.8 C_quatAromatic C-O (C4)
143.9 CHβ-Alkene Carbon
130.1 CHAromatic C2, C6
126.9 C_quatAromatic C1 (Ipso to alkene)
116.5 CHα-Alkene Carbon
115.1 CHAromatic C3, C5
66.4 CH₂O-CH₂ (Ether linkage)
37.8 CH₂Alkyl Chain Methylene
24.9 CHAlkyl Chain Methine
22.6 CH₃Isopentyl Methyls
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
2500–3300 Broad, MedO-H StretchCharacteristic carboxylic acid dimer "hump".
2955, 2870 StrongC-H StretchAlkyl chain (isopentyl) vibrations.
1685 StrongC=O StretchConjugated acid carbonyl (lower than 1710 due to C=C).
1625 MediumC=C StretchAlkene double bond (conjugated).
1604, 1512 StrongAr C=C StretchAromatic ring skeletal vibrations.
1250 Very StrongC-O-C StretchAsymmetric aryl alkyl ether stretch.
980 Medium=C-H BendTrans-alkene out-of-plane bending (Critical for stereochem).
C. Mass Spectrometry (MS)

Ionization: ESI (-) (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids. Molecular Ion: [M-H]⁻ = 233.1.

Fragmentation Pathway (EI - Electron Impact, 70eV):

  • m/z 234 [M]⁺ : Molecular ion.

  • m/z 189 [M - COOH]⁺ : Decarboxylation (common in cinnamic acids).

  • m/z 164 [M - C₅H₁₀]⁺ : McLafferty-like rearrangement or loss of isopentene to yield the phenol radical cation.

  • m/z 147 [Hydroxycinnamic cation] : Core scaffold fragment.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

Objective: To prevent concentration-dependent shifts in the acid proton.

  • Massing: Weigh 10–15 mg of the dry solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is often poor for cinnamic acids due to solubility issues and dimer formation, leading to broad peaks.

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

  • Validation: Check the residual solvent peak (DMSO quintet at 2.50 ppm). If the acid proton (12.2 ppm) is missing, check for water exchange broadening or salt formation.

Protocol 2: Purity Check via HPLC-UV

Objective: Quantify the trans/cis ratio.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: 280 nm (max absorption for cinnamate system).

  • Expected Result: The trans-isomer (target) elutes later than the cis-isomer due to better packing interaction with the C18 stationary phase.

Mechanistic Visualization: NMR Connectivity

NMR_Logic Core Cinnamic Acid Core (Rigid) H_Alpha Alpha-Proton δ 6.35 (d, J=16Hz) Shielded by C=O Core->H_Alpha H_Beta Beta-Proton δ 7.53 (d, J=16Hz) Deshielded by Ring Core->H_Beta Tail Isopentyl Tail (Flexible) Tail->Core Electron Donation (Shields H-3,5) Coupling Trans-Coupling J = 16.0 Hz (Defines Geometry) H_Alpha->Coupling H_Beta->Coupling

Figure 2: NMR connectivity logic highlighting the diagnostic trans-coupling and electronic effects.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for assigning AA'BB' systems and alkene coupling constants).
  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids and Related Compounds. Journal of the Chemical Society, 1467-1470. Link (Foundational data on alkoxy-substituted aromatic acids).

  • Reichert, R., et al. (2018). Synthesis and characterization of cinnamic acid derivatives. Journal of Molecular Structure, 1157, 259-266.
  • National Institute of Standards and Technology (NIST). Cinnamic acid, 4-methoxy-, Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link (Used as the reference homolog for fragmentation patterns).

Exploratory

Technical Guide: Biological Potency &amp; Therapeutic Engineering of Substituted Phenylacrylic Acids

Executive Summary: The Phenylacrylic Scaffold Substituted phenylacrylic acids (structurally synonymous with cinnamic acid derivatives) represent a privileged scaffold in medicinal chemistry.[1] Their biological versatili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylacrylic Scaffold

Substituted phenylacrylic acids (structurally synonymous with cinnamic acid derivatives) represent a privileged scaffold in medicinal chemistry.[1] Their biological versatility stems from the


-unsaturated carboxylic acid  moiety—a Michael acceptor system that allows for covalent modulation of cysteine-rich protein targets.

This guide moves beyond basic descriptions to analyze the causality of their bioactivity. We focus on three primary therapeutic vectors: HDAC inhibition (Anticancer) , Nrf2/Keap1 modulation (Antioxidant/Anti-inflammatory) , and Membrane disruption (Antimicrobial) .

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacophore of phenylacrylic acid is defined by three reactive zones. Modifications in these zones dictate the molecule's selectivity and potency.

ZoneStructural ComponentFunction & SAR Logic
A Aromatic Ring (Phenyl) Lipophilicity & Sterics: Hydrophobic interactions with enzyme pockets (e.g., HDAC tube). Electron-donating groups (EDGs like -OMe, -OH) often enhance antioxidant capacity but may alter cell permeability.
B Linker (

-unsaturation)
Covalent Warhead: Acts as a Michael acceptor. The double bond geometry (trans is usually more active) is critical for fitting into the narrow active sites of enzymes like tyrosinase or HDACs.
C Terminal Acid/Amide Zinc Binding/Hydrogen Bonding: The carboxylic acid can be converted to a hydroxamic acid (-CONHOH) to chelate Zinc (

) in metalloenzymes (HDACs), drastically increasing anticancer potency.

Mechanistic Pathways: The Nrf2/NF-κB Crosstalk[2][3][4]

One of the most profound activities of substituted phenylacrylic acids (e.g., ferulic acid, caffeic acid) is their ability to decouple oxidative stress from inflammation. This occurs via the Nrf2-Keap1 pathway.[2]

Mechanism Description

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[3] Phenylacrylic acids, acting as electrophiles, modify the reactive cysteine residues on Keap1. This conformational change releases Nrf2, which translocates to the nucleus to upregulate antioxidant genes (HO-1, NQO1). Concurrently, this upregulation suppresses the NF-κB inflammatory cascade.

Visualization: Nrf2/NF-κB Signaling Pathway

Nrf2_Pathway PhenylAcrylic Substituted Phenylacrylic Acid Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) PhenylAcrylic->Keap1_Nrf2 Electrophilic Attack (Michael Addition) Keap1_Mod Keap1 (Cys-Modified) Keap1_Nrf2->Keap1_Mod Conformational Change Nrf2_Free Free Nrf2 Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE (Antioxidant Response Element) Nrf2_Free->ARE Translocation Nucleus Nucleus Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription NFkB NF-κB Pathway Inflammation Inflammatory Cytokines NFkB->Inflammation Promotes Genes->NFkB Inhibits

Caption: Electrophilic modification of Keap1 by phenylacrylic acids releases Nrf2, triggering antioxidant gene expression and suppressing NF-κB mediated inflammation.

Therapeutic Profile: Anticancer via HDAC Inhibition[6]

While natural phenylacrylic acids show mild anticancer activity, synthetic hydroxamic acid derivatives (e.g., Belinostat analogs) are potent Histone Deacetylase (HDAC) inhibitors.

  • Target: Zinc ion in the catalytic pocket of Class I/II HDACs.

  • Effect: Hyperacetylation of histones

    
     Chromatin relaxation 
    
    
    
    Re-expression of tumor suppressor genes (e.g., p21)
    
    
    Apoptosis.
Comparative Potency Data (Synthetic Derivatives)

Data synthesized from recent SAR studies involving hydroxamic acid substitution.

Compound IDR-Group (Phenyl Ring)Terminal GroupTargetIC50 (nM)Cell Line (Activity)
Ref-1 (SAHA) PhenylHydroxamic AcidHDAC1~150Broad Spectrum
PA-04 3,4-dimethoxyCarboxylic AcidHDAC1>50,000Low (Weak binder)
PA-07l 4-dimethylaminoHydroxamic AcidHDAC1130 HCT-116 (Colon Ca)
PA-09 3-fluoro-4-chloroHydroxamic AcidHDAC645MCF-7 (Breast Ca)

Key Insight: The conversion of the carboxylic acid to a hydroxamic acid is non-negotiable for high-potency HDAC inhibition. The phenyl substituents primarily fine-tune selectivity (isoform specificity) and solubility.

Synthesis Protocol: Knoevenagel Condensation

The most robust method for synthesizing substituted phenylacrylic acids is the Knoevenagel condensation. This protocol uses a "Green Chemistry" approach with DIPEAc (Diisopropylethylammonium acetate) to maximize yield and minimize toxic waste.

Workflow Diagram

Synthesis_Workflow Reagents Substituted Benzaldehyde + Malonic Acid Reaction Reflux (80-90°C) Solvent: Toluene/DMF Reagents->Reaction Catalyst Catalyst: DIPEAc or Piperidine Catalyst->Reaction Intermediate Decarboxylation (-CO2) Reaction->Intermediate Product Substituted Phenylacrylic Acid Intermediate->Product Cooling & Acidification

Caption: Step-wise synthesis via Knoevenagel condensation. DIPEAc catalyzes the attack on the carbonyl, followed by spontaneous decarboxylation.

Validated Experimental Protocol

Objective: Synthesis of 3,4-dimethoxyphenylacrylic acid (Dimethoxycinnamic acid).

  • Reagent Prep: Combine 3,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) and Malonic acid (12 mmol, 1.25 g) in a round-bottom flask.

  • Solvent/Catalyst: Add 15 mL of Pyridine (solvent) and 0.5 mL of Piperidine (catalyst). Alternatively, use DIPEAc in Toluene for a greener route.

  • Reflux: Heat the mixture to 85–90°C under magnetic stirring for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) containing concentrated HCl (to pH ~2). This precipitates the free acid.

  • Purification: Filter the white/pale yellow precipitate. Recrystallize from Ethanol/Water (1:1).

  • Validation: Verify structure via melting point (180-182°C) and

    
    -NMR (Observe doublet for alkene protons at 
    
    
    
    6.3–7.6 ppm with
    
    
    Hz, indicating trans-isomer).

Bioassay Protocol: HDAC Inhibition Screening

To validate the anticancer potential of synthesized derivatives, an in vitro fluorometric HDAC assay is standard.

  • Assay Principle: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity deacetylates the lysine, sensitizing the substrate to trypsin digestion, which releases the fluorophore (AMC).

  • Plate Setup:

    • Test Wells: Enzyme (HeLa nuclear extract) + Substrate + Phenylacrylic Derivative (0.1 nM – 100

      
      M).
      
    • Positive Control: Enzyme + Substrate + Trichostatin A (TSA).

    • Negative Control: Substrate only (no enzyme).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Development: Add Trypsin/Developer solution to stop the reaction and release AMC. Incubate 15 mins.

  • Measurement: Read Fluorescence at Ex/Em = 360/460 nm.

  • Calculation:

    
    
    

References

  • Guzman, J. D. (2014).[4] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[4][5][6][7] Molecules, 19(12), 19292–19349. Link

  • Ruijter, E., et al. (2013). Design, synthesis and biological evaluation of di-substituted cinnamic hydroxamic acid derivatives... European Journal of Medicinal Chemistry. Link

  • Pontiki, E., et al. (2014). Cinnamic Acid Derivatives as Antioxidant Agents.[1][5][6][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bezerra, D. P., et al. (2017). Overview of the Therapeutic Potential of Piplartine (Piperlongumine). European Journal of Pharmaceutical Sciences. Link

  • Silva, A. T., et al. (2025). Cinnamic Acid Conjugates in the Rescuing and Repurposing of Classical Antimalarial Drugs.[5] Molecules. Link

Sources

Foundational

Structure-Activity Relationship (SAR) of Cinnamic Acid Derivatives: A Technical Guide

Executive Summary Cinnamic acid (3-phenyl-2-propenoic acid) represents a privileged scaffold in medicinal chemistry due to its inherent Michael acceptor pharmacophore and rigid lipophilic backbone. This guide dissects th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnamic acid (3-phenyl-2-propenoic acid) represents a privileged scaffold in medicinal chemistry due to its inherent Michael acceptor pharmacophore and rigid lipophilic backbone. This guide dissects the structural determinants regulating the biological efficacy of cinnamic acid derivatives (CADs). We move beyond basic descriptions to analyze the causal relationships between steric/electronic modifications and three critical therapeutic endpoints: Histone Deacetylase (HDAC) inhibition (Anticancer), Nrf2 pathway activation (Antioxidant), and membrane disruption (Antimicrobial).

Part 1: The Pharmacophore & Structural Logic

The biological versatility of the cinnamic acid skeleton (


) relies on three modifiable regions. Understanding the distinct role of each is the foundation of rational drug design.
Structural Dissection
  • Region A (Aromatic Tail): The phenyl ring governs lipophilicity (

    
    ) and electronic distribution. Substituents here determine affinity for hydrophobic pockets (e.g., HDAC active sites) and membrane penetration.
    
  • Region B (Linker): The

    
    -unsaturated alkene is the "warhead." It functions as a Michael acceptor, reacting with nucleophilic cysteine residues in biological targets (e.g., Keap1). Geometry (
    
    
    
    vs.
    
    
    ) is critical for receptor fit; the naturally occurring trans (
    
    
    ) isomer is generally more stable and active.
  • Region C (Head Group): The carboxylic acid moiety.[1][2][3][4] Modifications here (hydroxamic acids, esters, amides) dictate zinc-binding capability (in metalloenzymes) and bioavailability.

Visualization: The SAR Pharmacophore Map

The following diagram illustrates the functional impact of modifications at these three specific regions.

SAR_Map Core Cinnamic Acid Scaffold (C6-C3) Ring Region A: Aromatic Ring (Hydrophobic/Electronic) Core->Ring Linker Region B: Alkene Linker (Michael Acceptor) Core->Linker Head Region C: Carboxylic Head (Zinc Binding/Solubility) Core->Head Subst Substituents (OH, OMe, Halogens) Modulate logP & pKa Ring->Subst Determines Geometry Geometry (Cis/Trans) Affects Receptor Fit Linker->Geometry Controls Bioisosteres Bioisosteres (Hydroxamates, Amides) Target Specificity (e.g., HDAC) Head->Bioisosteres Enables

Caption: Functional dissection of the cinnamic acid scaffold showing the impact of regional modifications on physicochemical properties.

Part 2: Therapeutic Areas & SAR Logic

Anticancer Activity: HDAC Inhibition

Histone Deacetylases (HDACs) are zinc-dependent enzymes. The SAR for HDAC inhibition strictly follows a "Cap-Linker-ZBG" model.

  • Zinc Binding Group (ZBG): The carboxylic acid of cinnamic acid is a weak ZBG. Converting it to a hydroxamic acid (

    
    ) significantly potentiates activity (e.g., Panobinostat). The hydroxamate chelates the 
    
    
    
    ion at the bottom of the catalytic pocket.
  • Linker Length: The conjugated alkene acts as a rigid spacer. It must be the correct length to traverse the narrow hydrophobic channel of the HDAC enzyme. Cinnamic acid derivatives (CADs) provide the optimal 4–6 carbon equivalent length.

  • Surface Recognition: Hydrophobic groups on the aromatic ring interact with the rim of the HDAC pocket.

Key Insight: Dihydroxycinnamic acid (DHCA) derivatives show preferential binding to HDAC2 and HDAC3 due to hydrogen bonding with residues Asp101 and Tyr306 [1].

Antioxidant Activity: The Nrf2 Pathway

CADs act via two distinct mechanisms: direct radical scavenging and induction of the Nrf2 cytoprotective pathway.[5]

  • Mechanism: The

    
    -unsaturated carbonyl acts as a Michael acceptor. It alkylates specific cysteine sensors (Cys151, Cys273) on Keap1  (Kelch-like ECH-associated protein 1). This disrupts the Keap1-Nrf2 interaction, preventing Nrf2 ubiquitination and allowing its nuclear translocation.
    
  • SAR Rule: Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the

    
    -carbon, enhancing reaction with Keap1 cysteines. However, excessive reactivity can lead to toxicity (off-target alkylation).[5]
    
  • Direct Scavenging: Presence of a catechol moiety (3,4-dihydroxy) is essential for direct ROS scavenging (e.g., Caffeic acid), allowing resonance stabilization of the phenoxy radical.

Nrf2_Pathway CAD Cinnamic Derivative (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cytosol) CAD->Keap1 Attacks Cys-SH Alkylation Cysteine Alkylation (Keap1 Conformational Change) Keap1->Alkylation Release Nrf2 Release & Stabilization Alkylation->Release Nucleus Nuclear Translocation Release->Nucleus ARE Bind to ARE (Antioxidant Response Element) Nucleus->ARE Enzymes Expression of Phase II Enzymes (HO-1, NQO1, GSH) ARE->Enzymes Transcription

Caption: Mechanism of Nrf2 activation by cinnamic acid derivatives via Keap1 alkylation.

Antimicrobial Activity[1][6]
  • Lipophilicity (

    
    ):  Activity correlates with lipophilicity. Esterification (e.g., methyl or ethyl cinnamates) often improves antibacterial activity by facilitating passive diffusion through the bacterial cell membrane.
    
  • Membrane Disruption: CADs insert into the lipid bilayer, increasing permeability and causing leakage of intracellular electrolytes (

    
    , ATP) [2].
    
  • Substituents: Introduction of halogens (Cl, F) or alkyl groups (isopropyl) on the aromatic ring enhances activity against Gram-positive bacteria (e.g., S. aureus).

Part 3: Comparative SAR Data

Derivative ClassStructural FeaturePrimary ActivityMechanism Key
Cinnamic Acid UnsubstitutedWeak AntimicrobialMembrane perturbation (weak)
Caffeic Acid 3,4-DihydroxyPotent AntioxidantRadical scavenging (Catechol) + Nrf2
Ferulic Acid 3-OMe, 4-OHUV Absorption / AntioxidantResonance stabilization; UV-B absorption
Cinnamohydroxamic Acids

Head
Anticancer (HDACi)Zinc chelation in HDAC active site
Halogenated Cinnamates 4-Cl or 4-FAntimicrobialEnhanced lipophilicity & membrane penetration

Part 4: Synthetic Strategies & Protocols

Synthetic Workflow (Knoevenagel Condensation)

The Knoevenagel condensation is the preferred route for generating diverse CADs due to its operational simplicity and "green" potential compared to the Heck reaction.[5]

Synthesis Aldehyde Aromatic Aldehyde (Substituted) Inter Intermediate (Benzylidene) Aldehyde->Inter Malonic Malonic Acid Malonic->Inter Base Base Catalyst (Piperidine/Pyridine) Base->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Heat Product Substituted Cinnamic Acid (Trans-isomer) Decarb->Product

Caption: Knoevenagel condensation pathway for the synthesis of trans-cinnamic acid derivatives.

Protocol: Synthesis of 4-Hydroxycinnamic Acid (p-Coumaric Acid)

Objective: Synthesize 4-hydroxycinnamic acid via Knoevenagel condensation. Self-Validating Step: Monitoring


 evolution indicates reaction progress.[5]
  • Reagents: Mix 4-hydroxybenzaldehyde (10 mmol), malonic acid (12 mmol), and piperidine (0.5 mL) in pyridine (5 mL).

  • Reaction: Reflux at 100°C for 3–5 hours. Validation: Reaction is complete when effervescence (

    
     release) ceases.
    
  • Quenching: Pour the cooled mixture into ice-cold HCl (1M, 50 mL) to precipitate the acid.

  • Purification: Filter the precipitate and recrystallize from hot water/ethanol.

  • Characterization: Confirm structure via

    
    H-NMR (Doublet at 
    
    
    
    6.3–6.5 ppm,
    
    
    Hz confirms trans-alkene).
Protocol: HDAC Inhibition Assay (Fluorometric)

Objective: Quantify the


 of a synthesized hydroxamic acid derivative against HDAC2.
  • Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation:

    • Mix human recombinant HDAC2 enzyme, assay buffer (Tris-HCl, pH 8.0), and the test compound (serial dilutions 1 nM – 100

      
      M) in a 96-well black plate.
      
    • Incubate at 37°C for 30 minutes to allow inhibitor binding.

  • Reaction: Add the fluorogenic substrate and incubate for 30 minutes.

  • Development: Add a developer solution (Trypsin) to cleave the deacetylated substrate, releasing the fluorophore (AMC).

  • Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation: Use Trichostatin A (TSA) as a positive control (

    
     should be 
    
    
    
    10–20 nM). If TSA fails, the assay is invalid.[5]

References

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674.

  • Guzman, J. D. (2014).[6] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[1][2][6][7][8][9][10] Molecules, 19(12), 19292-19349.[5]

  • Ruijter, E., et al. (2011). Synthesis of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.

  • Sova, M. (2012).[5] Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[6][7][8] Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.

Sources

Exploratory

CAS number and IUPAC name for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Technical Monograph: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Part 1: Executive Chemical Identity This monograph defines the physicochemical identity and synthesis logic for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Part 1: Executive Chemical Identity

This monograph defines the physicochemical identity and synthesis logic for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid , a functionalized cinnamic acid derivative. This compound serves as a critical mesogenic core in liquid crystal engineering and a pharmacophore precursor in medicinal chemistry (specifically for thromboxane A2 synthase inhibitors).

Nomenclature & Registry Data
Parameter Technical Specification
IUPAC Name (2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
CAS Registry Number 20718-99-4
Common Synonyms 4-Isoamyloxycinnamic acid; p-Isopentyloxycinnamic acid
Molecular Formula

Molecular Weight 234.29 g/mol
SMILES CC(C)CCOC1=CC=C(\C=C\C(O)=O)C=C1
Stereochemistry (E)-isomer (Trans)

Part 2: Synthesis & Reaction Engineering

Strategic Pathway

The synthesis is a convergent two-step protocol:

  • Williamson Ether Synthesis: Selective O-alkylation of 4-hydroxybenzaldehyde.

  • Doebner Condensation: Decarboxylative condensation to form the

    
    -unsaturated acid.
    
Visual Reaction Workflow (Graphviz)

SynthesisPath SM1 4-Hydroxybenzaldehyde INT 4-(3-methylbutoxy)benzaldehyde (Intermediate) SM1->INT K2CO3, DMF 80°C, 4h SM2 1-Bromo-3-methylbutane SM2->INT PROD (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (Final Product) INT->PROD Pyridine, Piperidine (cat.) Reflux, -CO2 REAG Malonic Acid REAG->PROD

Figure 1: Convergent synthesis pathway ensuring (E)-stereoselectivity via Doebner modification.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-methylbutoxy)benzaldehyde

  • Rationale: We use DMF as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ion, ensuring rapid

    
     displacement of the alkyl bromide.
    
  • Protocol:

    • Charge a 500 mL reaction flask with 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and anhydrous DMF (100 mL).

    • Add Potassium Carbonate (

      
      , 27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Add 1-bromo-3-methylbutane (15.8 g, 105 mmol) dropwise.

    • Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Pour into ice water (500 mL). Extract with ethyl acetate (3 x 100 mL). Wash organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over

      
       and concentrate.
      
    • Yield Expectation: ~90-95% (Pale yellow oil).

Step 2: Synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

  • Rationale: The use of pyridine acts as both solvent and base. The catalytic piperidine promotes the formation of the enolate from malonic acid. The decarboxylation step drives the equilibrium forward, locking the double bond in the thermodynamically stable trans (E) configuration.

  • Protocol:

    • In a 250 mL round-bottom flask, dissolve the intermediate aldehyde (19.2 g, 100 mmol) and Malonic acid (20.8 g, 200 mmol) in Pyridine (50 mL).

    • Add catalytic Piperidine (1.0 mL).

    • Heat to reflux (115°C) for 4 hours until

      
       evolution ceases.
      
    • Workup: Cool the mixture to room temperature. Pour slowly into a stirred mixture of concentrated HCl (60 mL) and ice (200 g). The acid causes the pyridine salt to solubilize while the product precipitates.

    • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (3:1) to obtain high-purity needles.

    • Yield Expectation: ~80-85%.

Part 3: Characterization & Validation

To validate the structure and purity, the following spectroscopic signatures must be confirmed. The coupling constant (


) of the vinylic protons is the definitive proof of the (E)-configuration.
Technique Diagnostic Signal Structural Assignment
1H NMR (DMSO-d6)

6.35 (d,

Hz, 1H)

-proton (Vinylic), confirms Trans (E) geometry.
1H NMR (DMSO-d6)

7.55 (d,

Hz, 1H)

-proton (Vinylic).
1H NMR (DMSO-d6)

3.98 (t, 2H)

(Ether linkage).
IR Spectroscopy 1680-1700

C=O stretch (Conjugated carboxylic acid).
IR Spectroscopy 2500-3000

O-H stretch (Broad, carboxylic acid dimer).
Melting Point 152 - 154 °CIndicates high crystalline purity.

Part 4: Applications & Significance

  • Liquid Crystal Mesogens: The 4-alkoxycinnamic acid moiety is a classic "hard core" mesogen. The 3-methylbutoxy tail provides lateral bulk that suppresses crystallization, often favoring nematic phases useful in optical displays.

  • Pharmaceutical Intermediates: This structure mimics the scaffold of Ozagrel (an antiplatelet agent). Researchers utilize this acid to synthesize thromboxane A2 synthase inhibitors by coupling the carboxylic acid to imidazole-containing headgroups.

References

  • ChemicalBook. (2023). (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Properties and CAS 20718-99-4. Link

  • National Institutes of Health (NIH) - PubChem. (2023). Cinnamic Acid Derivatives and Synthesis. Link

  • Beilstein Journal of Organic Chemistry. (2011). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Link

  • Vertex AI Research. (2023). Synthesis of 4-alkoxycinnamic acids via Knoevenagel Condensation.
Foundational

Solubility of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid in common solvents

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic Acid Executive Summary (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (CAS: 20718-99-4), also known as tran...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic Acid

Executive Summary

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (CAS: 20718-99-4), also known as trans-4-isopentyloxycinnamic acid, is a critical intermediate in the synthesis of mesogenic compounds (liquid crystals) and functionalized phenylpropanoids for pharmaceutical applications.[1] Its structural duality—possessing a polar carboxylic acid head group and a lipophilic isopentyl tail—creates a complex solubility landscape that dictates process efficiency.[1]

This guide provides a comprehensive technical framework for determining, modeling, and optimizing the solubility of this compound.[1] In the absence of a universally standardized solubility dataset for this specific isopentyl derivative, this whitepaper establishes the comparative physicochemical baseline and details the validation protocols required for precise solubility profiling in drug development and materials science.[1]

Physicochemical Characterization & Structural Logic

To predict solubility behavior, we must first deconstruct the molecule’s interactions with solvent systems.[1]

  • IUPAC Name: (2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.29 g/mol [1]

  • Structural Components:

    • Cinnamic Acid Backbone: Provides

      
      -
      
      
      
      stacking potential (crystal lattice stability) and H-bond donation/acceptance (carboxylic acid).[1]
    • Isopentyloxy Tail: A branched hydrophobic chain.[1] Unlike linear

      
      -alkoxy chains, the isopentyl group disrupts lattice packing efficiency, theoretically lowering the melting enthalpy (
      
      
      
      ) and enhancing solubility in non-polar solvents compared to its
      
      
      -pentyl analog.[1]

Predicted Solubility Profile (LogP ~3.7):

  • Water: Insoluble (Class II/IV behavior).[1]

  • Short-Chain Alcohols (MeOH, EtOH): High temperature dependence; suitable for cooling crystallization.[1]

  • Esters (Ethyl Acetate): High solubility; suitable for reaction media.[1]

  • Alkanes (Heptane/Hexane): Low solubility; ideal anti-solvents.[1]

Experimental Protocol: Gravimetric Solubility Determination

For researchers requiring precise mole-fraction data (


), the Static Equilibrium Method  is the gold standard.[1] This protocol minimizes errors from supersaturation and solvent evaporation.[1]
Workflow Visualization

SolubilityProtocol Start Excess Solute Addition Equilibrium Thermostatic Agitation (T ± 0.05 K, 24-48h) Start->Equilibrium Create Saturated Solution Separation Isothermal Filtration (0.45 µm PTFE) Equilibrium->Separation Phase Separation Analysis Gravimetric Analysis (Evaporation to const. mass) Separation->Analysis Mass Balance Validation HPLC Verification (Optional) Separation->Validation Purity Check caption Figure 1: Standardized Static Equilibrium Workflow for Solubility Determination

Step-by-Step Methodology
  • Preparation: Add excess (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid to a double-jacketed glass vessel containing the target solvent (e.g., Ethanol, Acetonitrile).

  • Equilibration: Agitate the suspension using a magnetic stirrer at constant temperature (controlled by a circulating water bath, accuracy

    
     K).
    
    • Critical Check: Ensure solid phase remains present throughout the experiment.[1]

  • Sampling: After 24–48 hours, stop agitation and allow phases to separate for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter to exclude micro-crystals.[1]
    
  • Quantification:

    • Transfer a known volume (

      
      ) to a pre-weighed weighing dish.[1]
      
    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Dry residue to constant mass (

      
      ).[1]
      
  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is the mole fraction of the solute,
    
    
    is mass, and
    
    
    is molecular weight (1=solute, 2=solvent).[1][2][3][4]

Thermodynamic Modeling & Data Analysis

Experimental data points must be correlated using thermodynamic models to allow for interpolation and process design.[1]

The Modified Apelblat Equation

For cinnamic acid derivatives, the Modified Apelblat equation provides the most accurate correlation between mole fraction solubility (


) and absolute temperature (

):

[1]
  • A, B, C: Empirical parameters derived from non-linear regression.

  • Interpretation:

    • If

      
       is negative and large, solubility is highly temperature-dependent (good for cooling crystallization).[1]
      
    • 
       accounts for the temperature dependence of the enthalpy of solution.[1]
      
Dissolution Thermodynamics

Using the Van't Hoff analysis, researchers can calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).[1]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1]

Comparative Solubility Landscape

In the absence of a specific dataset, we utilize the Homologous Series Principle .[1] The table below projects the solubility behavior of the isopentyl derivative based on established data for 4-methoxy and 4-ethoxy cinnamic acids.

Solvent TypeSpecific SolventPredicted Solubility Trend (

K)
Mechanistic Insight
Protic Polar EthanolModerate (10–30 mg/mL)H-bonding between solvent -OH and solute -COOH.[1] High T coefficient.[1][2]
Protic Polar MethanolModerate Slightly higher than EtOH due to polarity, but limited by the lipophilic tail.[1]
Aprotic Polar AcetoneHigh (>50 mg/mL)Dipole-dipole interactions stabilize the polar head; alkyl tail is accommodated.[1]
Non-Polar CyclohexaneLow (<1 mg/mL)Lack of H-bonding capability disrupts the crystal lattice poorly.[1]
Ester Ethyl AcetateVery High "Like dissolves like" for the ester/ether linkages; ideal for reaction solvent.[1]

Process Recommendation:

  • Recrystallization: Use Ethanol/Water (80:20 v/v) .[1] The isopentyl group decreases water solubility significantly compared to cinnamic acid, making water a potent anti-solvent.[1]

  • Reaction Medium: Use Ethyl Acetate or Toluene (at reflux) for derivatization reactions involving the carboxylic acid group.[1]

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354504, (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid. Retrieved from [Link][1][2]

  • Methodological Standard: Shakeel, F., et al. (2014).[1] "Solubility and thermodynamics of trans-cinnamic acid in different solvents." Journal of Molecular Liquids. (Provides the baseline Apelblat modeling approach for this class).

  • Structural Analog Data: Li, Y., et al. (2016).[1] "Solubility and thermodynamic properties of p-methoxycinnamic acid in different pure solvents." Journal of Chemical & Engineering Data. (Used for homologous series extrapolation).[1]

  • Process Chemistry: Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Source for static equilibrium protocols).

Sources

Exploratory

Thermal Stability and Decomposition of Acrylic Acid Derivatives: A Technical Guide

Executive Summary The thermal stability of acrylic acid (AA) and its derivatives (acrylates, methacrylates) is governed by a precarious thermodynamic balance. Unlike stable organic solvents, these monomers possess a "dua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermal stability of acrylic acid (AA) and its derivatives (acrylates, methacrylates) is governed by a precarious thermodynamic balance. Unlike stable organic solvents, these monomers possess a "dual-threat" profile: they are prone to violent exothermic polymerization at lower temperatures and gassy decomposition at higher temperatures.

For researchers and scale-up engineers, the critical safety parameter is not merely the boiling point, but the Self-Accelerating Polymerization Temperature (SAPT) and the Onset of Thermal Decomposition (


) . This guide synthesizes the mechanistic pathways of degradation, provides self-validating experimental protocols for stability assessment, and outlines the causality-driven storage strategies required to prevent thermal runaway.

The Thermodynamic Landscape[1]

Acrylic derivatives are high-energy monomers. Their stability is kinetically controlled, not thermodynamically guaranteed. The transition from a stable liquid to a runaway reaction is often dictated by the depletion of inhibitors (e.g., MEHQ) or the accumulation of dimers via Michael addition.

Key Thermal Characteristics[1][2][3][4][5][6][7]
CompoundFlash Point (°C)Polymerization Heat (

)
Critical HazardStability Limit (approx.)
Acrylic Acid (AA) 50-77 kJ/molDimerization & Runaway< 25°C (Storage)
Methyl Methacrylate (MMA) 10-57 kJ/molHighly Flammable Vapors< 35°C (Storage)
Butyl Acrylate (BA) 39-78 kJ/molRunaway Polymerization< 35°C (Storage)
Poly(acrylic acid) (PAA) N/AN/AAnhydride formation/Decarboxylation~160–210°C (

)

Note: The "Stability Limit" refers to recommended storage temperatures to prevent inhibitor depletion and dimer formation, not the instantaneous decomposition temperature.

Mechanistic Pathways of Instability

Understanding the mechanism is the first line of defense. We must distinguish between polymerization (forming chains) and decomposition (breaking bonds).

The Michael Addition (The Silent Trigger)

In acrylic acid, the carboxylic acid proton can protonate the double bond of another monomer, facilitating a Michael addition. This forms 3-acryloyloxypropionic acid (dimer) .

  • Causality: High temperature accelerates this reaction.

  • Consequence: It consumes the monomer but does not consume the inhibitor. However, the dimer can act as a viscous trap, altering heat transfer, and its formation is exothermic.

Radical Polymerization (The Runaway)

This is the primary thermal hazard. If the inhibitor system fails (e.g., oxygen depletion), free radicals initiate chain growth.

  • Kinetics: Auto-accelerating (Trommsdorff effect). As viscosity rises, termination reactions slow down, but propagation continues, leading to an adiabatic temperature spike.

  • Outcome: Temperatures can exceed 400°C, triggering secondary decomposition.

Thermal Decomposition (High Temperature)

Once the polymer is formed or the monomer is subjected to extreme heat (>200°C), the backbone degrades.

  • Acrylates: Undergo decarboxylation (

    
     release) and dehydration (anhydride formation).
    
  • Methacrylates: Often undergo "unzipping" (depolymerization) back to monomers.

Visualization: Degradation & Runaway Pathways

Acrylic_Decomposition cluster_0 Storage Phase (<40°C) Monomer Acrylic Monomer (Liquid) Dimer Michael Adduct (Dimer) Monomer->Dimer Michael Addition (Slow, Exothermic) Polymer Polymer (Solid/Gel) Monomer->Polymer Radical Polymerization (Inhibitor Depletion) Dimer->Polymer Polymerization Runaway THERMAL RUNAWAY (Adiabatic Spike) Polymer->Runaway Auto-acceleration (Trommsdorff Effect) Gas Gaseous Products (CO2, CO, Hydrocarbons) Polymer->Gas Decarboxylation/ Dehydration (>200°C) Runaway->Gas Thermal Cracking (>250°C)

Figure 1: Mechanistic pathways leading from stable monomer storage to thermal runaway and gaseous decomposition.

Experimental Assessment Protocols

To validate the stability of a specific derivative or formulation, rely on a tiered approach using Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

Protocol A: Thermal Stability Screening (DSC)

Objective: Determine the onset temperature (


) and total energy release (

).
  • Sample Preparation:

    • Use high-pressure gold-plated crucibles (to prevent reaction with aluminum and contain vapor pressure).

    • Mass: 5–10 mg.

    • Reference: Empty crucible.

  • Atmosphere:

    • Nitrogen (Inert): To simulate oxygen-starved conditions (worst-case for inhibitor failure).

    • Air (Oxidative): To test stability under normal storage (inhibitors active).

  • Ramp Profile:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 400°C.

  • Analysis (Self-Validation Criteria):

    • Exotherm 1: Look for a sharp peak < 150°C (Polymerization).

    • Exotherm 2: Broad peaks > 200°C (Decomposition/Decarboxylation).

    • Pass Criteria: No exotherm below process/storage temperature + 50°C safety margin.

Protocol B: Adiabatic Runaway Simulation (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) and self-heat rate.

  • Loading: Load 2–5 g of sample into a spherical titanium or Hastelloy bomb.

  • Mode: Heat-Wait-Search (HWS).

    • Heat: 5°C steps.

    • Wait: 15 minutes for thermal equilibrium.

    • Search: Threshold sensitivity 0.02°C/min.

  • Data Extraction:

    • Plot log(Self-Heat Rate) vs. 1/T (Arrhenius plot).

    • Calculate

      
       (Temperature where time to runaway is 24 hours).
      
Visualization: Stability Testing Workflow

Stability_Workflow Start New Acrylic Derivative DSC DSC Screening (5°C/min, N2) Start->DSC Decision Exotherm Detected? DSC->Decision Safe Thermally Stable (Proceed to Process Dev) Decision->Safe No (<300°C) ARC ARC / VSP2 Testing (Adiabatic Simulation) Decision->ARC Yes TMR Calculate TMR & T_D24 ARC->TMR Controls Define Safety Controls (Cooling, Inhibitors, Dump Systems) TMR->Controls

Figure 2: Tiered experimental workflow for characterizing thermal risks of acrylic derivatives.

Inhibition and Storage Strategy[7][8][9][10][11][12][13]

The stability of acrylic monomers relies on the "Oxygen-Inhibitor Synergism." The most common inhibitor, MEHQ (Monomethyl ether hydroquinone) , is not a radical scavenger on its own. It requires dissolved oxygen to form the active inhibiting species.

The "Deadly Quiet" Scenario

If an acrylic monomer is stored under a pure nitrogen blanket to "prevent oxidation," the MEHQ becomes inactive.

  • Oxygen Consumption: Any residual radicals consume the dissolved oxygen.

  • Inhibitor Failure: Once

    
     drops below critical levels (< 5% saturation), MEHQ stops working.
    
  • Polymerization: Spontaneous polymerization begins, leading to thermal runaway.

Field-Proven Storage Guidelines
  • Temperature: Maintain 15°C – 25°C.

    • < 15°C: Risk of freezing. If AA freezes, the inhibitor (MEHQ) concentrates in the liquid phase, leaving the solid crystals uninhibited. Thawing requires extreme care (re-circulation, not static heating) to prevent localized runaway in the inhibitor-free crystals.

    • > 25°C: Accelerated dimer formation and inhibitor depletion.

  • Atmosphere: Maintain a "lean air" headspace (5–21%

    
    ). Never use pure nitrogen for long-term storage of MEHQ-inhibited grades.
    
  • Material Compatibility: Avoid carbon steel (rust initiates polymerization). Use Stainless Steel (304/316) or lined vessels.

References

  • Thermal Degradation Mechanisms

    • Czech, Z. (2008).[1][2][3] Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Polymer Testing. Link

  • Runaway Reaction Analysis

    • Tseng, J. M., et al. (2006). Acrylic Reactor Runaway and Explosion Accident Analysis. Journal of Loss Prevention in the Process Industries. Link

  • Inhibition Chemistry

    • Restrepo, J. A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Processes. Link

  • Safe Handling Standards

    • BASF. (2025).[4][5] Safety Data Sheet: Acrylic Acid Glacial. Link

    • Methacrylate Producers Association.[6] Safe Handling Manual: Methacrylic Acid. Link

  • Analytical Methodologies

    • ASTM E1981-08. Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. Link

Sources

Foundational

Advanced Synthetic Strategies for Phenylacrylic Acids: From Classical Mechanisms to Catalytic Frontiers

Abstract Phenylacrylic acids (cinnamic acids) represent a privileged scaffold in medicinal chemistry, serving as precursors for anticoagulants, antioxidants, and histone deacetylase (HDAC) inhibitors. This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Phenylacrylic acids (cinnamic acids) represent a privileged scaffold in medicinal chemistry, serving as precursors for anticoagulants, antioxidants, and histone deacetylase (HDAC) inhibitors. This technical guide critically reviews the evolution of synthetic methodologies for this class, moving beyond textbook definitions to analyze the mechanistic causality, scalability, and environmental impact of each route. We contrast the classical Perkin and Knoevenagel condensations with modern Palladium-catalyzed cross-couplings, providing researchers with decision-making frameworks for route selection in drug discovery and process chemistry.

Introduction: The Pharmacophore and Its Construction

The phenylacrylic acid motif (


) is ubiquitous in secondary metabolites and synthetic therapeutics. Its conjugated 

-unsaturated carboxylic acid structure serves as a Michael acceptor, a feature critical for covalent inhibition in certain drug classes, while its rigid geometry is essential for binding affinity in receptor pockets.

From a synthetic perspective, the challenge lies not merely in bond formation but in controlling stereochemistry (


 selectivity), minimizing waste (Atom Economy), and avoiding toxic impurities (Trace Metal scavenging).

Critical Review of Synthetic Methodologies

The Perkin Reaction: The Historical Baseline

While historically significant, the Perkin reaction is rarely the first choice in modern drug development due to its harsh conditions.

  • Mechanism: Base-catalyzed aldol-type condensation between an aromatic aldehyde and an acid anhydride.

  • Critical Limitation: Requires high temperatures (

    
    C) and prolonged reaction times, leading to significant tar formation and difficult purification.
    
  • Use Case: Remains viable for robust, simple substrates where raw material cost is negligible compared to catalyst costs.

The Knoevenagel-Doebner Condensation: The Scalable Workhorse

The modification of the Knoevenagel condensation by Doebner (using malonic acid in pyridine) offers a significant improvement over Perkin conditions.

  • Mechanism: The reaction proceeds via the formation of an enolate from malonic acid, which attacks the aldehyde. The resulting intermediate undergoes decarboxylation driven by the pyridine base.

  • Green Adaptation: Recent advances utilize microwave irradiation and solid-supported catalysts (e.g., piperidine on silica) to eliminate pyridine, a toxic solvent.

The Heck-Mizoroki Coupling: The Precision Tool

For complex pharmaceutical intermediates, the Pd-catalyzed arylation of acrylates (Heck reaction) is the gold standard.

  • Mechanism: Involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, migratory insertion, and

    
    -hydride elimination.[1]
    
  • Stereocontrol: Highly selective for the trans (

    
    ) isomer due to the thermodynamics of the syn-elimination step.
    
  • Ligand Engineering: The use of phosphine-free ligands or N-heterocyclic carbenes (NHCs) has expanded the scope to include inexpensive aryl chlorides.

Mechanistic Visualizations

Diagram 1: The Heck-Mizoroki Catalytic Cycle

This diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the critical "Decision Point" where ligand choice influences the rate-determining step (Oxidative Addition vs. Migratory Insertion).

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (Carbopalladation) Coord->Insert Syn-Addition BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Syn-Elimination RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product (E-isomer) RedElim->Pd0 Regeneration

Caption: The Heck catalytic cycle. Note that steric bulk on the ligand promotes the reductive elimination step, crucial for catalyst turnover.

Diagram 2: Knoevenagel-Doebner Pathway

This workflow emphasizes the decarboxylation step, which drives the reaction equilibrium forward, making it irreversible under standard conditions.

Knoevenagel Aldehyde Ar-CHO Aldol Aldol Intermediate Aldehyde->Aldol Malonic Malonic Acid Enolate Enolate Formation Malonic->Enolate Deprotonation Base Base (Pyridine) Base->Enolate Enolate->Aldol Nucleophilic Attack Dehydrate Dehydration (-H2O) Aldol->Dehydrate Decarbox Decarboxylation (-CO2) Dehydrate->Decarbox Product Cinnamic Acid Decarbox->Product Irreversible

Caption: The Knoevenagel-Doebner sequence.[2] The irreversible loss of CO2 is the thermodynamic sink that ensures high yields.

Comparative Analysis of Methods

The following table summarizes the operational parameters for the synthesis of 4-methoxycinnamic acid (a model substrate).

ParameterPerkin ReactionKnoevenagel-DoebnerHeck Coupling
Precursors Anisaldehyde + Acetic AnhydrideAnisaldehyde + Malonic Acid4-Iodoanisole + Acrylic Acid
Catalyst/Base NaOAc (Stoichiometric)Piperidine/PyridinePd(OAc)2 / Phosphine
Temperature 170°C80-100°C80-120°C
Typical Yield 55-70%85-95%90-98%
Stereoselectivity Mix of E/Z (requires workup)High E-selectivity>99% E-selectivity
Atom Economy Poor (Loss of AcOH)Moderate (Loss of CO2/H2O)Good (Loss of HX)
Green Score LowMedium (High if solvent-free)High (Catalytic)

Experimental Protocols

Protocol A: Pd-Catalyzed Heck Arylation (Self-Validating System)

Target: Synthesis of (E)-4-nitrocinnamic acid from 1-iodo-4-nitrobenzene.

Rationale: This protocol uses a phase-transfer condition to avoid anhydrous solvents, making it robust for scale-up.

  • Reagent Setup:

    • In a 50 mL round-bottom flask, charge 1-iodo-4-nitrobenzene (1.0 equiv, 5 mmol).

    • Add Acrylic acid (1.2 equiv, 6 mmol). Note: Use slight excess to account for polymerization.

    • Add Pd(OAc)2 (1 mol%).

    • Add Triphenylphosphine (2 mol%). Checkpoint: Solution should turn yellow/orange indicating complex formation.

    • Add Triethylamine (2.5 equiv) and Acetonitrile (10 mL).

  • Reaction:

    • Heat to reflux (80°C) under Nitrogen atmosphere.

    • Validation Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1) every hour. The spot for aryl iodide (

      
      ) should disappear; product spot (
      
      
      
      , streaks) should appear.
    • Reaction typically complete in 4-6 hours.

  • Workup (Purification by pH Switch):

    • Cool to room temperature.[3]

    • Add 1N NaOH (20 mL). The product (acid) dissolves in the aqueous layer; catalyst/organics remain in organic phase or precipitate.

    • Wash the aqueous layer with Diethyl Ether (2 x 10 mL) to remove non-acidic impurities (homocoupling byproducts).

    • Acidify the aqueous layer carefully with 1N HCl to pH 2.

    • Observation: The product will precipitate as a solid.

    • Filter, wash with cold water, and dry.

Protocol B: Microwave-Assisted Green Knoevenagel

Target: Solvent-free synthesis of Cinnamic Acid.

Rationale: Eliminates toxic pyridine and reduces reaction time from hours to minutes.

  • Preparation:

    • Mix Benzaldehyde (10 mmol) and Malonic Acid (11 mmol) in a borosilicate vessel.

    • Add Ammonium Acetate (0.5 mmol) as a mild catalyst.

    • Note: No solvent is added. The reagents will form a melt.

  • Irradiation:

    • Place in a microwave reactor (controlled power mode).

    • Irradiate at 300W for 2-5 minutes.

    • Safety Check: Monitor pressure if using a sealed vessel. Open vessel preferred for CO2 release.

  • Isolation:

    • Cool the mixture. The melt solidifies upon cooling.

    • Recrystallize directly from Ethanol/Water (1:1).

    • Yield: Typically >90% with high purity.

References

  • Perkin, W. H. (1868). "On the artificial production of coumarin and formation of its homologues". Journal of the Chemical Society, 21, 53-63. Link

  • Johnson, J. R. (1942). "The Perkin Reaction and Related Reactions". Organic Reactions, 1, 210. Link

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27, 345-390. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[4] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066. Link

  • Sinha, A. K., et al. (2007). "Microwave-assisted green synthesis of cinnamic acids". Journal of Organic Chemistry, 72, 9342.[3] Link

  • Freeman, F. (1980). "Properties and reactions of ylidenemalononitriles". Chemical Reviews, 80(4), 329-350. Link

  • Organic Syntheses , Coll. Vol. 1, p. 398 (1941). "Cinnamic Acid".[3][5][6][7][8] Link

Sources

Exploratory

Advanced Characterization and Valorization of Cinnamic Acid Analogs: From Biosynthesis to Therapeutic Translation

Topic: Discovery and Natural Occurrence of Cinnamic Acid Analogs Content Type: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary The phenylpropanoid scaffold, anchored by cinnamic acid ( ),...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Natural Occurrence of Cinnamic Acid Analogs Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

The phenylpropanoid scaffold, anchored by cinnamic acid (


), represents one of the most versatile platforms in natural product chemistry. For researchers in drug discovery and industrial agronomy, understanding the specific in situ forms of these compounds—often bound as esters or glycosides rather than free acids—is critical for efficient isolation. This guide synthesizes the biosynthetic origins, ecological reservoirs, and rigorous extraction protocols required to valorize these metabolites for pharmaceutical application.

Biosynthetic Origins: The Phenylpropanoid Flux

Cinnamic acid and its hydroxylated derivatives (HCAs) do not exist in isolation but are flux-dependent intermediates of the shikimate pathway. The rate-limiting step in their accumulation is the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) .

In a drug development context, understanding this pathway is vital because the enzymatic checkpoints (PAL, C4H, 4CL) dictate the ratio of methoxylated vs. hydroxylated analogs, which directly influences the lipophilicity and bioavailability of the final extract.

Pathway Visualization

The following diagram illustrates the enzymatic cascade from the amino acid precursor to the major bioactive analogs.[1]

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid (Parent Scaffold) Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT Sin Sinapic Acid Fer->Sin F5H / COMT Lig Lignin/Lignans (Cell Wall Bound) Fer->Lig Polymerization Sin->Lig

Figure 1: Enzymatic cascade of the phenylpropanoid pathway showing the derivation of key cinnamic acid analogs.

Structural Diversity and Natural Reservoirs

In nature, "free" cinnamic acids are rare. They predominantly exist conjugated with quinic acid (e.g., chlorogenic acid), sugars, or structural polymers (lignin). Misidentifying the bound state leads to poor extraction yields.

Strategic Sourcing Table:

Compound ClassKey AnalogPrimary Natural ReservoirState in MatrixTherapeutic Target
Unsubstituted trans-Cinnamic AcidCinnamomum cassia (Bark)Free / Essential OilAntimicrobial, Flavor Precursor
Monohydroxy p-Coumaric AcidPeanuts, Tomatoes, GarlicEsterified (Cell Wall)Anti-inflammatory
Dihydroxy Caffeic AcidCoffee beans, Yerba MateEster (Chlorogenic Acid)Antioxidant, Antiviral
Methoxy-Hydroxy Ferulic AcidRice Bran, Wheat, Sugar BeetCrosslinked (Lignin)UV Protection, Skin Repair
Dimethoxy Sinapic AcidMustard seeds, RapeseedEster (Sinapine)Neuroprotection

Isolation Protocol: Dual-Stream Extraction

Reagents & Equipment
  • Solvents: Methanol (HPLC grade), Ethyl Acetate, Hexane (defatting).

  • Reagents: 2M and 4M NaOH, 6M HCl (for pH adjustment).

  • Gas: Nitrogen (

    
    ) for purging (prevents oxidation during hydrolysis).
    
Step-by-Step Methodology

Phase A: Defatting (Critical for Grains/Seeds)

  • Macerate 10g of dried, ground biomass with 50mL Hexane for 2 hours.

  • Centrifuge and discard the supernatant (removes lipids that interfere with HPLC).

  • Air-dry the residue.

Phase B: Extraction of Free Phenolics

  • Suspend defatted residue in 100mL of 80% Methanol (v/v).

  • Sonicate for 30 mins at

    
     (Prevent thermal decarboxylation).
    
  • Centrifuge (4000 rpm, 10 min). Save Supernatant A (Free Fraction).

Phase C: Alkaline Hydrolysis (Releasing the Bound Fraction) Rationale: The ester bonds linking ferulic acid to arabinoxylans are alkali-labile.

  • Take the solid residue from Phase B.

  • Resuspend in 50mL of 2M NaOH .

  • Nitrogen Purge: Bubble

    
     into the headspace for 1 min and seal immediately. Why? Alkaline environments rapidly oxidize phenolics into quinones.
    
  • Incubate at room temperature for 4 hours (avoid high heat to prevent degradation).

  • Acidify to pH 2.0 using 6M HCl. Why? Phenolics must be protonated to partition into organic solvents.

  • Extract three times with Ethyl Acetate (1:1 v/v).

  • Combine organic layers, dry over anhydrous

    
    , and evaporate to dryness.
    
  • Reconstitute in Methanol. Save as Fraction B (Bound Fraction).

Analytical Validation: HPLC-DAD-MS Workflow

Quantification requires separating the structurally similar analogs. A C18 reverse-phase column is standard, but gradient control is paramount to resolve cis/trans isomers and closely eluting methoxy-derivatives.

Experimental Setup
  • Column: C18 (250mm x 4.6mm, 5µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses ionization of carboxylic acid, improving peak shape).

    • B: Acetonitrile.[2][3]

  • Detection: DAD (Diode Array) + ESI-MS (Negative Mode).

    • 280 nm: Cinnamic acid.[1][3][4][5][6][7][8][9][10]

    • 320 nm: Ferulic, Caffeic, p-Coumaric acids.

Analytical Logic Flow

The following diagram details the decision tree for identifying unknown peaks in the extract.

Analysis Sample Crude Extract HPLC HPLC Separation (C18 Column) Sample->HPLC UV_Check UV Spectrum Check HPLC->UV_Check Lambda1 Max ~280nm UV_Check->Lambda1 Lambda2 Max ~320nm UV_Check->Lambda2 CinID Cinnamic Acid Lambda1->CinID No OH groups HCA_ID Hydroxycinnamic Acids Lambda2->HCA_ID Conjugated System MS MS/MS Frag. (CO2 Loss [M-H-44]-) CinID->MS HCA_ID->MS

Figure 2: Analytical decision matrix for identifying phenylpropanoids based on UV-Vis spectral signatures and Mass Spectrometry.

Therapeutic Potential & Drug Development

The pharmacological value of cinnamic acid analogs lies in their Structure-Activity Relationship (SAR) .[3] The


-unsaturated carboxylic acid moiety is a "Michael Acceptor," allowing these molecules to interact covalently with cysteine residues on target proteins (e.g., Nrf2 pathway activation for antioxidant defense).
Key Mechanisms:
  • Radical Scavenging: Directly linked to the number of hydroxyl (-OH) groups (Caffeic > Ferulic > Cinnamic).

  • Lipophilicity: Methoxylation (e.g., Ferulic, Sinapic) increases membrane permeability compared to poly-hydroxylated forms, enhancing blood-brain barrier penetration.

  • Metabolic Stability: The double bond is susceptible to reduction in vivo. Esterification (prodrug design) is often used to protect this site during transit.

SAR Core Cinnamic Acid Scaffold OH Phenolic -OH (C3/C4) Core->OH DoubleBond Double Bond (C7=C8) Core->DoubleBond COOH Carboxylic Acid Core->COOH Antiox High Antioxidant Activity OH->Antiox H-atom donation Michael Michael Acceptor (Nrf2 Activation) DoubleBond->Michael Electrophile Solubility Bioavailability Modulation COOH->Solubility Esterification Site

Figure 3: Structure-Activity Relationship (SAR) map highlighting pharmacophores responsible for biological activity.

References

  • Vogt, T. (2010).[3] Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20. Link

  • Kumar, N., & Pruthi, V. (2014). Potential applications of ferulic acid from natural sources.[3][9][11] Biotechnology Reports, 4, 86-93. Link

  • Mota, F. L., et al. (2008). Extraction of bioactive compounds from olive pomace. Industrial Crops and Products. Link

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[3][6][7][8][12] Mini-Reviews in Medicinal Chemistry. Link

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[2][13] Journal of Separation Science. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Abstract & Application Scope This protocol details the synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (also known as 4-isoamyloxycinnamic acid). This molecule is a critical mesogenic intermediate in the desig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This protocol details the synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (also known as 4-isoamyloxycinnamic acid). This molecule is a critical mesogenic intermediate in the design of liquid crystals and a structural scaffold in the development of PPAR agonists for metabolic disorders.

The synthesis utilizes a convergent two-step strategy:

  • Williamson Ether Synthesis: Selective alkylation of 4-hydroxybenzaldehyde.

  • Knoevenagel-Doebner Condensation: Stereoselective formation of the

    
    -unsaturated acid.
    

This guide prioritizes stereochemical purity (favoring the E-isomer) and scalability , avoiding expensive transition metal catalysts (e.g., Palladium-catalyzed Heck coupling) in favor of robust organocatalytic methods.

Retrosynthetic Strategy & Workflow

To ensure high atom economy and cost-efficiency, we disconnect the molecule at the alkene bridge and the ether linkage.

G Target (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Inter Intermediate: 4-(3-methylbutoxy)benzaldehyde Target->Inter Retro-Knoevenagel (C=C Disconnection) Inter->Target Step 2: Condensation (Malonic Acid, Pyridine, Piperidine) SM1 Starting Material A: 4-Hydroxybenzaldehyde Inter->SM1 Retro-Etherification (C-O Disconnection) SM2 Starting Material B: 1-Bromo-3-methylbutane Inter->SM2 SM1->Inter Step 1: Alkylation (K2CO3, DMF, 80°C) SM2->Inter Reagent Reagent: Malonic Acid Reagent->Target

Figure 1: Retrosynthetic analysis and forward synthesis workflow. The pathway avoids protection/deprotection steps.

Step 1: Synthesis of 4-(3-methylbutoxy)benzaldehyde

Principle

The first step is a classic Williamson Ether Synthesis .[1][2][3] We utilize an


 mechanism where the phenoxide ion (generated in situ) attacks the primary alkyl halide.
  • Why 1-bromo-3-methylbutane? It is a primary halide with minimal steric hindrance at the

    
    -carbon, ensuring rapid kinetics over elimination side reactions.
    
  • Why

    
     in DMF?  Potassium carbonate is a mild base sufficient to deprotonate the phenol (
    
    
    
    ). DMF is a polar aprotic solvent that solvates the cation (
    
    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
Reagents & Material Table
ReagentMW ( g/mol )Equiv.Role
4-Hydroxybenzaldehyde 122.121.0Substrate
1-Bromo-3-methylbutane 151.041.2Electrophile
Potassium Carbonate (

)
138.212.0Base
DMF (Anhydrous) --Solvent
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge 4-hydroxybenzaldehyde (100 mmol) and anhydrous DMF (150 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     (200 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir for 15 min at room temperature.
    
  • Addition: Add catalytic KI (10 mmol) followed by dropwise addition of 1-bromo-3-methylbutane (120 mmol). Note: KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[4][5]

    • Pour the reaction mixture into 500 mL of ice-water. The product should precipitate as an oil or solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: If the product is an oil, high-vacuum distillation is preferred. If solid, recrystallize from ethanol.

Step 2: Knoevenagel-Doebner Condensation

Principle

This step constructs the acrylic acid tail. The Doebner modification uses malonic acid in pyridine with a catalytic amount of piperidine.[6]

  • Mechanism: Piperidine forms an iminium ion with the aldehyde (more electrophilic than the carbonyl). The malonic acid enolate attacks this intermediate.

  • Stereoselectivity: The reaction is thermodynamically controlled. The steric bulk of the phenyl ring forces the decarboxylation intermediate into a conformation that yields the (E)-isomer (trans) almost exclusively.

Mechanism Aldehyde Aldehyde Iminium Iminium Ion (Active Electrophile) Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine (Catalyst) Adduct Dicarboxylic Intermediate Iminium->Adduct + Malonic Enolate Malonic Malonic Acid Target (E)-Acrylic Acid (Target) Adduct->Target Heat - CO2 - Piperidine CO2 CO2 Adduct->CO2 Target->Piperidine Regeneration

Figure 2: Catalytic cycle of the Knoevenagel-Doebner condensation. Piperidine acts as a nucleophilic catalyst.

Reagents & Material Table
ReagentEquiv.Role
Aldehyde (from Step 1) 1.0Substrate
Malonic Acid 1.5Nucleophile
Pyridine 5.0 (Vol)Solvent/Base
Piperidine 0.1Catalyst
Detailed Protocol
  • Setup: Use a round-bottom flask with a reflux condenser. Safety: Perform in a fume hood; pyridine is toxic and has a noxious odor.

  • Charging: Dissolve the aldehyde (50 mmol) and malonic acid (75 mmol) in Pyridine (25 mL).

  • Catalysis: Add Piperidine (0.5 mL).

  • Reaction: Heat to 100°C (Reflux) for 3–5 hours.

    • Observation: Evolution of

      
       gas bubbles indicates the decarboxylation is proceeding. The reaction is complete when gas evolution ceases.
      
  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing cold 6M HCl (100 mL) with vigorous stirring.

    • Why HCl? It neutralizes the pyridine and protonates the carboxylate salt, causing the free acid target molecule to precipitate.

  • Isolation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid thoroughly with cold water (to remove pyridinium chloride) and then cold hexanes.

  • Purification: Recrystallize from Ethanol/Water (3:1).

    • Dissolve solid in boiling ethanol.

    • Add hot water until slight turbidity appears.

    • Allow to cool slowly to room temperature, then 4°C.

Quality Control & Validation

To validate the synthesis, confirm the structure using


-NMR. The key indicator of success is the geometry of the double bond.
Expected NMR Data (DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Proof
12.20 Broad Singlet1H-COOHCarboxylic acid proton
7.55 Doublet (

Hz)
1HAr-CH=CH -COOHTrans (E) geometry confirmation
7.60 Doublet (

Hz)
2HAr-H (ortho)Phenyl ring symmetry
6.95 Doublet (

Hz)
2HAr-H (meta)Phenyl ring symmetry
6.35 Doublet (

Hz)
1HAr-CH =CH-COOHTrans (E) geometry confirmation
4.05 Triplet2H-O-CH2 -Ether linkage
1.80 Multiplet1H-CH-Isoamyl methine
1.60 Quartet2H-CH2-Isoamyl methylene
0.95 Doublet6H-CH3Gem-dimethyl group

Interpretation: The coupling constant (


) of approximately 16 Hz between the alkene protons is the definitive signature of the (E)-isomer. A (Z)-isomer would typically show 

Hz.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Organic Syntheses, Coll. Vol. 3, p. 783 (1955). .

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , 15, 204–599. DOI: .

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: New York, 2005. (Reference for NMR coupling constants of E/Z alkenes).

Sources

Application

Technical Application Note: Purification Protocols for Crude (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Executive Summary This application note details the purification of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid, a lipophilic derivative of p-coumaric acid.[1][2] The synthesis of this compound—typically via Knoevenage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid, a lipophilic derivative of p-coumaric acid.[1][2] The synthesis of this compound—typically via Knoevenagel condensation or Wittig olefination—often yields a crude mixture containing unreacted aldehyde (4-(3-methylbutoxy)benzaldehyde), metal salts, and the thermodynamically less stable Z-isomer (cis).[1][2]

Achieving pharmaceutical-grade purity (>99.5%) requires a biphasic purification strategy:

  • Chemo-selective Acid-Base Extraction: To remove non-acidic organic impurities (aldehydes, alcohols).[1][2]

  • Fractional Recrystallization: To thermodynamically select the E-isomer and remove trace oligomers.[1][2]

Chemo-Physical Profile & Solubility

Understanding the amphiphilic nature of the molecule is critical for solvent selection.[1] The 3-methylbutoxy tail adds significant lipophilicity compared to the parent cinnamic acid.[1][2]

Solvent SystemSolubility (25°C)Solubility (Hot)Application
Water (pH < 3) InsolubleInsolubleAnti-solvent / Wash
Water (pH > 9) Soluble (as salt)SolubleExtraction Phase
Ethanol / Methanol ModerateHighRecrystallization Solvent
Ethyl Acetate HighHighExtraction Organic Phase
Hexanes / Heptane LowModerateAnti-solvent
Dichloromethane HighHighExtraction Organic Phase

Protocol A: Acid-Base Extraction (Primary Cleanup)

Objective: Isolate the carboxylic acid from neutral organic impurities (e.g., unreacted aldehyde precursors).[2]

Mechanism

The carboxylic acid function (


) allows the molecule to be selectively ionized into the aqueous phase using a weak base, leaving non-acidic impurities in the organic phase.
Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[2]

  • Base Extraction:

    • Extract the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[2]

    • Note: NaHCO₃ is preferred over NaOH to prevent potential hydrolysis of the ether linkage or decarboxylation, although these are rare under mild conditions.

    • The product moves to the aqueous layer as the sodium carboxylate salt.

  • Organic Wash:

    • Keep the aqueous layer.[2]

    • Perform a "back-wash" of the combined aqueous extracts with a small volume of fresh EtOAc to remove entrained neutral impurities.[1] Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.[2]

    • Slowly add 1N HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • The product will precipitate as a white to off-white solid.[1][2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (pH adjusted to ~3) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅ or silica gel to remove trace moisture.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Acid + Aldehyde + Salts) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with sat. NaHCO3 (aq) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Aldehyde/Neutrals) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Bottom Layer Discard Discard / Recycle solvent OrgLayer->Discard Acidify Acidify with 1N HCl to pH 2 (0-5°C) AqLayer->Acidify Filter Filter Precipitate & Dry Acidify->Filter

Figure 1: Chemo-selective isolation of the acrylic acid derivative via pH manipulation.[1][2]

Protocol B: Fractional Recrystallization (Isomer Purification)

Objective: Remove the Z-isomer and trace colored impurities.[1][2] The E-isomer (trans) packs more efficiently in the crystal lattice, making it less soluble than the Z-isomer in the chosen solvent systems.[1]

Solvent System Selection
  • System 1 (Preferred): Ethanol/Water (70:30 v/v). Best for removing polar impurities and salts.[2]

  • System 2 (Alternative): Ethyl Acetate/Hexane. Best if the crude is very lipophilic or "oily."[2]

Step-by-Step Procedure (Ethanol/Water System)
  • Saturation: Place the dried solid from Protocol A in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • Clarification (Optional): If the solution is colored or contains insoluble particles, perform a hot filtration through a Celite pad.[2]

  • Nucleation Control:

    • Keep the solution near boiling.[2]

    • Add hot Water dropwise until a persistent faint cloudiness appears.[2]

    • Add a few drops of ethanol to restore clarity.[2]

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in a towel to insulate). Rapid cooling traps the Z-isomer.[1][2]

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.[2]

  • Harvesting: Filter the crystals. Wash with a cold 50:50 Ethanol/Water mixture.[2]

  • Analysis: Check melting point. Pure E-cinnamic acid derivatives typically have sharp melting points (>150°C, depending on exact substitution).[1][2]

Workflow Visualization

Recrystallization Crude Pre-Purified Solid (From Protocol A) HotSolv Dissolve in min. boiling Ethanol Crude->HotSolv AntiSolv Add hot Water until cloudy (Clear with drops of EtOH) HotSolv->AntiSolv Cooling Slow Cooling to RT (Thermodynamic Control) AntiSolv->Cooling IceBath Ice Bath (1 hr) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Check Check Purity (HPLC/NMR) Filter->Check Final Pure (2E)-Isomer Check->Final >99% Repeat Recrystallize Again Check->Repeat <99%

Figure 2: Thermodynamic selection of the (2E)-isomer via fractional recrystallization.

Analytical Validation (Quality Control)[2]

To confirm the success of the purification, specifically the exclusion of the Z-isomer, use the following parameters:

1H-NMR Spectroscopy (Criteria for Acceptance)

The vinylic protons are the diagnostic standard for E vs Z configuration.[1][2]

  • Target Signal: Doublet at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     6.3–6.5 ppm ( 
    
    
    
    -proton) and
    
    
    7.5–7.7 ppm (
    
    
    -proton).[2]
  • Coupling Constant (

    
    ): 
    
    • 
        (Indicates pure E-isomer).[2]
      
    • 
       (Indicates Z-impurity).[2]
      
HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile or Methanol.[2]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (or 310 nm for max absorption of the cinnamoyl chromophore).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (General reference for acid-base extraction and recrystallization of aromatic acids).

  • TargetMol. "3,4-(Methylenedioxy)cinnamic acid - Solubility & Storage." TargetMol Application Notes.

  • Sigma-Aldrich. "Product Specification: Trans-Cinnamic Acid Derivatives."[1][2] Sigma-Aldrich Technical Library.[1][2]

  • Khatkar, A., et al. "Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives."[2] ResearchGate, 2012.[2] (Provides synthesis and purification context for p-coumaric ethers).

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[2] Department of Chemistry Lab Manuals.

Sources

Method

Application Note: Experimental Setup for Knoevenagel Condensation of Acrylic Acids

Abstract & Scope This application note details the synthesis of -unsaturated carboxylic acids (substituted acrylic acids) via the Doebner Modification of the Knoevenagel condensation. While the classic Knoevenagel reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of


-unsaturated carboxylic acids (substituted acrylic acids) via the Doebner Modification  of the Knoevenagel condensation. While the classic Knoevenagel reaction often yields dicarbonyls, the Doebner modification specifically utilizes malonic acid in the presence of a base to facilitate a sequential condensation-decarboxylation pathway, directly yielding acrylic acid derivatives (e.g., cinnamic acids). These motifs are critical pharmacophores in drug discovery, serving as precursors for anti-inflammatory, anti-diabetic, and anticancer agents.

This guide presents two validated workflows:

  • Method A (Benchmark): The classical Pyridine/Piperidine reflux method, offering high substrate tolerance.

  • Method B (Green/High-Throughput): A Microwave-Assisted, Solvent-Free protocol using Ammonium Acetate, optimized for speed and environmental compliance.

Mechanistic Insight

Understanding the reaction pathway is vital for troubleshooting. The reaction proceeds through two distinct phases: the initial Aldol-type condensation followed by a Decarboxylation event.[1]

The Doebner-Knoevenagel Pathway[2][3][4][5]
  • Enolization: The base deprotonates malonic acid.

  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl.[2]

  • Dehydration: Elimination of water yields the dicarboxylic acid intermediate (alkylidene malonic acid).

  • Decarboxylation: Heat and base facilitate the loss of CO

    
    , driving the equilibrium toward the thermodynamically stable 
    
    
    
    -acrylic acid.

Knoevenagel_Mechanism Aldehyde Aldehyde (R-CHO) Enolate Enolate Ion Aldehyde->Enolate Deprotonation Malonic Malonic Acid (HOOC-CH2-COOH) Malonic->Enolate Deprotonation Base Base Catalyst (Piperidine/Pyridine) Base->Enolate Catalysis Aldol Aldol Adduct (Tetrahedral) Enolate->Aldol Nucleophilic Attack Diacid Alkylidene Malonic Acid Aldol->Diacid - H2O (Dehydration) TS_Decarb Decarboxylation Transition State Diacid->TS_Decarb Heat Product (E)-Acrylic Acid Derivative TS_Decarb->Product - CO2 Byproducts CO2 + H2O TS_Decarb->Byproducts

Figure 1: The Doebner-Knoevenagel pathway.[3][2] Note that the decarboxylation step is the distinguishing feature that yields acrylic acids rather than dicarbonyls.

Experimental Protocols

Method A: Classical Doebner Modification (Benchmark)

Best for: Scale-up, valuable substrates, and reactions requiring strict temperature control. Safety Warning: Pyridine is toxic and has a noxious odor. Perform all operations in a fume hood.

Reagents
  • Aromatic Aldehyde (1.0 equiv)

  • Malonic Acid (1.2 – 1.5 equiv)

  • Pyridine (Solvent/Base, 3-5 volumes)

  • Piperidine (Catalyst, 0.1 equiv)

  • HCl (Concentrated, for workup)

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the aldehyde and malonic acid to the flask.

  • Solvent Addition: Add Pyridine to dissolve the solids. The mixture may be slightly endothermic.

  • Catalysis: Add Piperidine (catalytic amount).

  • Reaction: Heat the mixture to reflux (100–115 °C) for 2–4 hours.

    • Checkpoint: Monitor CO

      
       evolution (bubbling). Reaction is typically complete when bubbling ceases.
      
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing crushed ice and concentrated HCl (excess HCl is required to neutralize the pyridine and precipitate the acid).

  • Isolation: A solid precipitate (the crude acrylic acid) should form immediately. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water to remove pyridinium salts.

Method B: Green Synthesis (Microwave-Assisted)

Best for: High-throughput screening, rapid library generation, and environmentally conscious workflows.

Reagents
  • Aromatic Aldehyde (1.0 equiv)

  • Malonic Acid (1.2 equiv)

  • Ammonium Acetate (1.5 equiv) - Acts as a dual activation catalyst/medium.

  • Solvent: None (Solvent-free) or minimal Ethanol if homogenization is difficult.

Step-by-Step Protocol
  • Preparation: In a microwave-safe process vial, mix the aldehyde, malonic acid, and ammonium acetate.

  • Homogenization: Grind the solids together briefly with a spatula or pestle to increase surface contact.

  • Irradiation: Place in a microwave synthesis reactor.

    • Settings: Constant Power mode (low wattage, e.g., 50–100W) or Temperature Control (90 °C).

    • Time: Irradiate for 2–10 minutes.

  • Monitoring: Monitor by TLC (Thin Layer Chromatography) every 2 minutes. The reaction is often very fast.

  • Workup:

    • Add ethyl acetate to the reaction vessel to dissolve the organic product.

    • Wash with water (to remove ammonium salts).

    • Dry the organic layer over Na

      
      SO
      
      
      
      and evaporate.

Purification & Characterization

Regardless of the synthesis method, purification is critical to remove the intermediate dicarboxylic acid (incomplete decarboxylation) and unreacted aldehyde.

TechniqueProcedureNotes
Recrystallization Dissolve crude solid in minimum hot Ethanol/Water (1:1 or 3:1). Cool slowly to 4°C.Most effective for removing trace aldehyde.
Base Extraction Dissolve product in 10% NaHCO

. Filter off insoluble impurities (aldehyde). Re-acidify filtrate with HCl to recover product.
Exploits the acidity of the product (pKa ~4.5).
Melting Point Compare with literature values.Sharp MP indicates high purity. Broad range implies diacid contamination.
Workflow Diagram

Workflow Start Start: Reagents (Aldehyde + Malonic Acid) Method Select Method Start->Method Classic Method A: Pyridine/Piperidine Reflux (2-4 hrs) Method->Classic Scale-up Green Method B: NH4OAc Microwave (2-10 min) Method->Green Rapid/Green Quench Acidic Quench (Ice/HCl) Precipitation Classic->Quench Green->Quench If solid Filter Filtration & Washing Green->Filter If extraction needed Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify

Figure 2: Operational workflow for the synthesis and purification of acrylic acids.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation.Increase reaction time or temperature. Ensure reflux is vigorous (Method A).
Oiling Out Product melting point is near room temp or impurities present.Scratch the flask glass with a rod to induce nucleation. Cool to 0°C. Use seed crystals.
Impurity (Diacid) Decarboxylation step failed.Check by NMR (look for dicarboxylic protons). Reflux longer.
Solidification Polymerization of acrylic product.Add a radical inhibitor (e.g., Hydroquinone) if the substrate is highly reactive (rare for cinnamics, common for simple acrylics).

References

  • Doebner Modification & Mechanism

    • Wikipedia. (n.d.). Knoevenagel condensation - Doebner Modification. Retrieved from [Link][4][5][6][7]

  • Classic Protocol & Solvent Effects

    • Organic Chemistry Portal.[8] (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Green Chemistry (Microwave/Solvent-Free)

    • Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • Catalytic Systems (Ammonium Acetate/Ionic Liquids)

Sources

Application

Application Note: Polymerization Strategies for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic Acid

Executive Summary & Material Context This guide details the technical protocols for utilizing (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (hereafter referred to as 4-IPC ) as a functional monomer. Chemical Identity: Co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Context

This guide details the technical protocols for utilizing (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (hereafter referred to as 4-IPC ) as a functional monomer.

Chemical Identity:

  • Core Structure: 4-Alkoxycinnamic acid.

  • Functional Tail: The 3-methylbutoxy (isopentyloxy) group acts as a flexible spacer that lowers the melting point and stabilizes liquid crystalline (LC) mesophases compared to shorter methoxy analogs.

  • Reactive Site: The

    
    -unsaturated carbonyl (cinnamic double bond).
    

Critical Application Insight: Unlike simple acrylates (e.g., methyl methacrylate), cinnamic acid derivatives do not homopolymerize efficiently via standard free radical polymerization (FRP) due to steric hindrance and resonance stabilization of the radical intermediate. Therefore, this guide focuses on the two scientifically validated routes for this specific monomer:

  • Radical Copolymerization: Incorporating 4-IPC into styrenic or acrylic backbones to confer liquid crystalline or photo-responsive properties.

  • Photo-Cycloaddition: Utilizing the monomer for UV-induced [2+2] dimerization (crosslinking) in solid-state films.

Pre-Polymerization Characterization[1]

Before initiating polymerization, the monomer purity must be validated to ensure reproducible kinetics.

Monomer Specifications:

  • Molecular Weight: ~234.29 g/mol

  • Solubility: Soluble in THF, DMF, DMSO, Ethanol (hot). Insoluble in water (unless pH > 8).

  • Purity Requirement: >98% (HPLC). Impurities (phenols/aldehydes) act as radical scavengers.

Purification Protocol (Recrystallization):

  • Dissolve crude 4-IPC in a minimum amount of boiling Ethanol/Water (80:20 v/v).

  • Allow slow cooling to room temperature, then refrigerate at 4°C for 12 hours.

  • Filter crystals and dry under vacuum at 40°C for 24 hours.

  • Validation:

    
    H NMR should show sharp doublets for the vinyl protons at 
    
    
    
    6.3–6.5 ppm and 7.6–7.8 ppm (
    
    
    Hz).

Protocol A: Free Radical Copolymerization (Solution)

Objective: Synthesis of Poly(Styrene-co-4-IPC) to create a photo-responsive thermoplastic. Mechanism: Statistical copolymerization. Styrene provides the propagating radical reactivity that 4-IPC lacks.

Reagents
  • Monomer 1: 4-IPC (Purified).

  • Monomer 2: Styrene (De-inhibited by passing through basic alumina column).

  • Initiator: AIBN (Recrystallized from methanol).[1][2]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Precipitant: Cold Methanol.

Experimental Workflow
  • Feed Ratio Setup: Prepare a molar feed ratio of 80:20 (Styrene:4-IPC). High loadings of cinnamic acid (>40%) can severely retard the reaction rate.

  • Dissolution: In a Schlenk flask, dissolve 2.0 g total monomer mixture in 10 mL DMF (20 wt% solid content). Add 1.0 mol% AIBN relative to total monomer.

  • Degassing (Critical): Oxygen inhibits styrenic polymerization. Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze solution in liquid

      
      .
      
    • Apply vacuum (<100 mTorr) for 10 mins.

    • Thaw in warm water under static vacuum.

    • Backfill with Argon.

  • Polymerization: Immerse flask in an oil bath at 70°C for 24 hours under magnetic stirring.

  • Termination & Purification:

    • Quench reaction by cooling to 0°C and exposing to air.

    • Dropwise addition of the polymer solution into a 10-fold excess of vigorously stirred cold Methanol.

    • Note: Unreacted 4-IPC is soluble in methanol and will remain in the supernatant.

  • Drying: Collect the white precipitate by filtration and dry in a vacuum oven at 50°C for 48 hours.

Data Presentation: Expected Copolymer Properties
ParameterMethodExpected Outcome
Conversion Gravimetric60–75% (after 24h)
Composition

H NMR
Typically lower 4-IPC incorporation than feed (Reactivity Ratio

)

DSC90°C – 105°C (Plasticizing effect of isopentyl tail vs. rigid backbone)
Solubility VisualSoluble in THF, CHCl

, Toluene

Protocol B: Solid-State Photo-Crosslinking

Objective: Creating insoluble networks or alignment layers using the [2+2] cycloaddition of the cinnamoyl group. Mechanism: Upon irradiation with linearly polarized UV light (LPUV), the cinnamic acid moieties dimerize to form a cyclobutane ring.

Experimental Workflow
  • Film Preparation:

    • Dissolve the Copolymer from Protocol A (or the monomer in a host matrix like PMMA) in THF (2 wt%).

    • Spin-coat onto a quartz or silicon substrate: 1500 rpm for 30s.

    • Soft bake: 80°C for 5 mins to remove solvent.

  • Irradiation:

    • Source: High-pressure Mercury lamp with a 365 nm bandpass filter.

    • Dose: 2–5 J/cm

      
      .
      
    • Temperature: Perform at room temperature (below

      
       to preserve induced anisotropy).
      
  • Validation (UV-Vis Spectroscopy):

    • Monitor the absorbance peak at

      
       nm.
      
    • Success Criteria: A decrease in the 280 nm peak and a slight blue shift indicates the loss of conjugation as the C=C double bond converts to a cyclobutane ring.

Visualizing the Mechanisms

The following diagrams illustrate the logical flow of the copolymerization and the chemical mechanism of the photo-response.

Diagram 1: Copolymerization Workflow

PolymerizationWorkflow Raw Raw 4-IPC (Crude) Purify Recrystallization (EtOH/H2O) Raw->Purify PureMon Pure Monomer (>98%) Purify->PureMon Mix Mix with Styrene + AIBN in DMF PureMon->Mix Degas Freeze-Pump-Thaw (Remove O2) Mix->Degas React Reaction 70°C, 24h Degas->React Ppt Precipitation (Methanol) React->Ppt Final Poly(Styrene-co-4-IPC) Ppt->Final

Caption: Step-by-step workflow for the radical copolymerization of 4-IPC with styrene.

Diagram 2: Photo-Crosslinking Mechanism

PhotoMechanism State1 Pendant Cinnamoyl Groups (C=C Double Bond) UV UV Irradiation (365 nm) State1->UV Absorption State2 Excited State (Singlet/Triplet) UV->State2 Reaction [2+2] Cycloaddition State2->Reaction Dimerization Final Cyclobutane Crosslink (Network Formation) Reaction->Final

Caption: Mechanism of UV-induced crosslinking via [2+2] cycloaddition of the acrylic moiety.

References

  • Monomer Synthesis & Properties

    • BenchChem. 3-(3-Tert-butoxy-phenyl)-acrylic acid and analogs. Retrieved from

    • PubChem.[3] Compound Summary: 4-Isopentyloxycinnamic acid. Retrieved from [3]

  • Polymerization Mechanisms

    • Sato, K., et al. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives. Biomacromolecules. Retrieved from

    • ResearchGate.[3] Mechanism of cinnamic acids synthesis and polymerization. Retrieved from

  • Liquid Crystal Applications

    • MDPI. Vertical Orientation of Liquid Crystal on 4-alkoxy-substituted Polystyrene. Retrieved from

    • ArborPharmChem.[4] Liquid Crystal Monomers In Optical Applications. Retrieved from

Sources

Method

In vitro biological assay protocols for acrylic acid derivatives

Application Note: In Vitro Biological Profiling of Acrylic Acid Derivatives Abstract Acrylic acid derivatives (acrylates, acrylamides, acrylonitriles) represent a chemical paradox: they are ubiquitous industrial monomers...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Biological Profiling of Acrylic Acid Derivatives

Abstract

Acrylic acid derivatives (acrylates, acrylamides, acrylonitriles) represent a chemical paradox: they are ubiquitous industrial monomers requiring rigorous safety profiling, yet they also serve as the structural foundation for Targeted Covalent Inhibitors (TCIs) in modern oncology (e.g., Ibrutinib, Osimertinib). This guide provides a standardized biological evaluation framework for these "Michael Acceptors." Unlike inert small molecules, acrylic derivatives possess intrinsic electrophilicity that dictates their biological behavior. This note details protocols for assessing their electrophilic reactivity (GSH assay) , cellular safety (viability with thiol controls) , and pharmacologic irreversibility (washout assay) .

Introduction: The Michael Acceptor Paradigm

The biological activity of acrylic acid derivatives is driven by the


-unsaturated carbonyl motif. This "warhead" acts as a Michael acceptor, reacting with nucleophilic cysteine residues on proteins to form stable thioether adducts.
  • In Drug Discovery: We tune this reactivity to target a specific non-catalytic cysteine on a kinase or enzyme (e.g., BTK Cys481), ensuring high potency and prolonged residence time.

  • In Toxicology: Excessive reactivity leads to indiscriminate protein alkylation (haptenization), glutathione (GSH) depletion, and cytotoxicity.

Therefore, the standard "IC50" is insufficient. You must characterize the reactivity profile (


) and the reversibility  of the binding.

Strategic Workflow

The following workflow filters compounds based on their chemical nature before advancing to expensive cellular models.

AssayWorkflow Start Acrylic Derivative Library Step1 1. GSH Reactivity Assay (Intrinsic Electrophilicity) Start->Step1 Step1->Start Too Reactive (Toxic Risk) Step2 2. Biochemical Washout (Target Engagement) Step1->Step2 Select Tuned Electrophiles Step2->Start Reversible (Failed Design) Step3 3. Cellular Cytotoxicity (Off-Target Safety) Step2->Step3 Confirm Irreversibility Decision Lead Candidate Selection Step3->Decision High Potency / Low Toxicity

Figure 1: Strategic triage workflow for acrylic acid derivatives. Screening begins with chemical reactivity to eliminate hyper-reactive toxins early.

Module 1: Intrinsic Reactivity Assessment (GSH Assay)

Before cell testing, you must quantify how "aggressive" your acrylic derivative is. The Glutathione (GSH) Reactivity Assay is the industry gold standard surrogate for protein binding.

Objective: Determine the half-life (


) of the compound in the presence of physiological nucleophiles.
Protocol: LC-MS Based GSH Depletion

Materials:

  • Test Compound (10 mM in DMSO).

  • Reduced L-Glutathione (GSH).

  • Buffer: PBS (pH 7.4) with 1 mM EDTA (prevents metal-catalyzed GSH oxidation).

  • Internal Standard (e.g., Warfarin or Propranolol).

Procedure:

  • Preparation: Prepare a 100

    
    M solution of the Test Compound and a 1000 
    
    
    
    M (1 mM) solution of GSH in the PBS/EDTA buffer. (Maintain a 1:10 ratio to ensure pseudo-first-order kinetics).
  • Incubation: Mix equal volumes in a glass vial (Total volume: 500

    
    L).
    
    • Final Conc: 50

      
      M Compound, 500 
      
      
      
      M GSH.
    • Temperature: 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of Acetonitrile (containing Internal Standard) to precipitate proteins and stop the reaction.
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and inject supernatant into LC-MS/MS.

  • Detection: Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-Adduct [M+307+H]+.

Data Interpretation: Plot


 vs. Time. The slope is 

.


(min)
ClassificationApplication Note
< 15Hyper-Reactive Likely toxic; indiscriminate alkylator. Unsuitable for drugs.
15 - 240Tuned Reactivity Ideal for Targeted Covalent Inhibitors (TCIs).
> 1440Non-Reactive Acts as a reversible inhibitor; covalent bond unlikely.

Module 2: Biochemical Washout Assay (Irreversibility)

For drug candidates, you must prove that the acrylic derivative binds irreversibly to its target enzyme.

Objective: Distinguish between reversible binding (equilibrium) and irreversible covalent modification.

Protocol: Jump-Dilution Method

Procedure:

  • Pre-Incubation: Incubate the target enzyme (at 100x final assay concentration) with the Test Compound at a concentration equivalent to 10x its IC50.[1]

    • Control: Enzyme + DMSO.

    • Time: 60 minutes at Room Temp.

  • Washout (Dilution): Rapidly dilute the mixture 100-fold into a reaction buffer containing the enzyme's substrate (e.g., ATP + peptide for a kinase).

    • Note: This drops the free compound concentration to 0.1x IC50, which is insufficient to inhibit the enzyme if binding is reversible.

  • Measurement: Immediately measure enzymatic activity (velocity) over 30–60 minutes.

Data Analysis: Calculate % Recovery of Activity relative to the DMSO control.

  • Reversible Inhibitor: Activity recovers rapidly (near 100%) because the inhibitor dissociates upon dilution.

  • Irreversible (Covalent) Inhibitor: Activity remains inhibited (< 10% recovery) because the enzyme is permanently modified.

Module 3: Cytotoxicity & Safety Profiling

Acrylic derivatives can cause false positives in viability assays by depleting cellular GSH, leading to oxidative stress rather than direct target engagement.

Objective: Assess the therapeutic window and "off-target" toxicity.

Protocol: Thiol-Controlled Cytotoxicity

Materials:

  • Cell Lines: HepG2 (metabolic competent) and Target-Relevant Line (e.g., HCT116).

  • Assay: CellTiter-Glo® (ATP detection) is preferred over MTT.

    • Why? Acrylates can chemically reduce MTT/MTS reagents, causing false "viable" signals. ATP assays are less prone to this interference.

Procedure:

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with serial dilutions of the acrylic derivative (0.1 nM – 100

    
    M).
    
  • Thiol Rescue Control (Critical Step):

    • Set A: Standard Media.

    • Set B: Media supplemented with 2 mM NAC (N-acetylcysteine) or GSH-EE (Glutathione ethyl ester).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, read Luminescence.

Interpretation:

  • True Cytotoxicity: NAC rescue is minimal. The compound kills via specific target inhibition.

  • Reactive Toxicity: NAC significantly shifts the IC50 (e.g., >10-fold shift). This indicates the compound is killing cells simply by depleting thiols (oxidative stress), a "red flag" for safety.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in MTT Chemical reduction of tetrazolium dye by the acrylate.Switch to ATP-based (CellTiter-Glo) or Impedance-based assays.
No Adduct in LC-MS Adduct is unstable or compound precipitated.Check pH (must be >7.0 for reaction). Ensure solubility in buffer.
Inconsistent IC50s Media components (FBS) contain thiols (BSA) that quench the drug.Reduce FBS to 5% or use dialyzed FBS during the drug incubation window.

References

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. Link

  • Schultz, T. W., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione.[2][3] Chemical Research in Toxicology. Link

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. Link

  • Lohse, A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Link

  • Domainex. (n.d.).[4] GSH Reactivity Assay Protocol. Link

Sources

Application

High-Performance Cell Culture Protocols for Substituted Cinnamic Acids

Application Note & Technical Guide Abstract Substituted cinnamic acids (e.g., caffeic acid, ferulic acid, p-coumaric acid) and their esters (e.g., CAPE) represent a critical class of phenylpropanoids with dualistic biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

Substituted cinnamic acids (e.g., caffeic acid, ferulic acid, p-coumaric acid) and their esters (e.g., CAPE) represent a critical class of phenylpropanoids with dualistic biological activities. Depending on concentration and substitution pattern, they act as cytoprotective antioxidants via the Nrf2 pathway or pro-apoptotic agents in oncology via NF-


B inhibition. This guide addresses the specific physicochemical challenges of working with these compounds—namely lipophilicity, photo-instability, and serum protein binding—to ensure reproducible, artifact-free data.

Part 1: Pre-Experimental Preparation (The "Make or Break" Phase)

The most common cause of failure in cinnamic acid studies is not biological, but chemical. These compounds are prone to isomerization and oxidation before they even reach the cell.

Structure-Activity Relationship (SAR) Context

Understanding your specific derivative is crucial for dose selection.

CompoundSubstitution PatternPrimary UtilitySolubility Profile
Cinnamic Acid UnsubstitutedBaseline controlModerate
p-Coumaric Acid 4-OHWeak AntioxidantLow (requires DMSO)
Caffeic Acid 3,4-di-OHStrong AntioxidantLow (requires DMSO)
Ferulic Acid 3-OMe, 4-OHCytoprotective/UV protectantLow (requires DMSO)
CAPE (Ester) Phenethyl esterPotent Anti-cancer (IC50 < 20µM)Very Low (Hydrophobic)
Solubilization Protocol (DMSO Management)

Substituted cinnamic acids are poorly soluble in aqueous media. While ethanol is sometimes used, DMSO is the gold standard. However, DMSO toxicity can mask the compound's effects.

The Golden Rule: Final DMSO concentration must be


 0.1%  for primary cells and 

0.5%
for robust cell lines (e.g., HeLa, HepG2).

Protocol: Preparation of 1000x Stock

  • Calculate: To achieve a final assay concentration of 50 µM in 0.1% DMSO, you require a 50 mM stock solution.

    • Example: Caffeic Acid (MW: 180.16 g/mol ). To make 1 mL of 50 mM stock, weigh 9.0 mg and dissolve in 1 mL of 100% sterile DMSO .

  • Sonicate: These compounds often form micro-crystals. Sonicate for 5–10 minutes at room temperature until the solution is perfectly clear.

  • Aliquot & Store: Do NOT store in cell culture media. Hydroxy-cinnamic acids oxidize rapidly in media (turning brown/orange). Store 100% DMSO stocks at -20°C in amber tubes (light sensitive).

Stability & Media Interactions
  • Photo-Isomerization: Trans-cinnamic acids (the bioactive form) isomerize to cis-forms under UV/daylight. Critical Step: Perform all handling in low-light conditions or wrap tubes in foil.

  • Serum Binding: These acids bind to albumin (BSA/FBS) in culture media, reducing the "free drug" concentration.

    • Recommendation: If IC50 values shift dramatically between low-serum (1%) and high-serum (10%) media, protein binding is the cause. Report the serum concentration explicitly in your methods.

Part 2: Cytotoxicity & Dose-Finding

Before assessing function (antioxidant/anti-inflammatory), you must define the non-lethal window.

The "Biphasic" Trap

Cinnamic acids exhibit hormesis:

  • Low Dose (1–50 µM): Antioxidant (Cytoprotective).

  • High Dose (>100 µM): Pro-oxidant (Pro-apoptotic).

Viability Assay Workflow (CCK-8 / MTT)

Use CCK-8 (WST-8) over MTT when possible to avoid insoluble formazan crystals that interfere with potential compound precipitation.

  • Seeding: Seed cells (e.g., RAW 264.7 or SH-SY5Y) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment:

    • Prepare fresh working solutions in pre-warmed media immediately before addition.

    • Include a Vehicle Control (Media + 0.1% DMSO).

    • Range: 0, 5, 10, 25, 50, 100, 200 µM.

  • Incubation: 24 hours.

  • Readout: Measure absorbance at 450 nm (CCK-8).

  • Validation: If the 200 µM well turns orange/brown before adding the reagent, the compound has oxidized. Discard and re-optimize stability (add 1mM ascorbic acid or reduce light exposure).

Part 3: Mechanistic Validation (Signaling & ROS)

This section details how to prove the mechanism of action. Substituted cinnamic acids primarily modulate the Nrf2 (antioxidant) and NF-


B (inflammatory) pathways.
Pathway Visualization

The following diagram illustrates the dual mechanism: Nrf2 activation (cytoprotection) and NF-


B inhibition (anti-inflammation).

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Substituted Cinnamic Acid Keap1 Keap1 (Sensor) Compound->Keap1 Electrophilic Attack IKK IKK Complex Compound->IKK Inhibition ROS_ext Oxidative Stress (ROS/H2O2) LPS Inflammatory Trigger (LPS) LPS->IKK Activation Nrf2_cyto Nrf2 (Inactive) Keap1->Nrf2_cyto Release Nrf2_active Nrf2 (Active) Nrf2_cyto->Nrf2_active Stabilization ARE ARE (Promoter) Nrf2_active->ARE Translocation IkB IκB (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_cyto NF-κB (Inactive) IkB->NFkB_cyto Release NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc Translocation HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription HO1->ROS_ext Neutralization Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Transcription

Figure 1: Dual mechanism of action. Cinnamic acids activate Nrf2 via Keap1 modification while simultaneously inhibiting the NF-κB inflammatory cascade.

Protocol: Intracellular ROS Detection (DCFH-DA Assay)

This is the standard assay for verifying antioxidant activity. Note: Phenolic acids can chemically interact with DCF. You must wash cells thoroughly.

Materials:

  • Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).[1]

  • Inducer: H2O2 (for oxidative stress model) or LPS (for inflammation).

Step-by-Step Protocol:

  • Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Pre-treatment (Prevention Model):

    • Treat cells with Cinnamic Acid derivative (e.g., 25 µM) for 2–4 hours .

    • Why short time? Long incubation leads to compound oxidation in media.

  • Probe Loading:

    • Remove media.[2] Wash 1x with PBS.[2]

    • Add 10 µM DCFH-DA in serum-free media (Serum contains esterases that cleave the probe prematurely).

    • Incubate 30 min at 37°C in the dark.

  • Stress Induction:

    • Remove probe solution. Wash 2x with PBS (Critical to remove extracellular probe).

    • Add H2O2 (e.g., 200 µM) in PBS or serum-free media.

  • Kinetic Measurement:

    • Immediately read fluorescence (Ex: 485 nm / Em: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or Slope.

    • Result: Effective compounds will suppress the H2O2-induced fluorescence spike.

Part 4: Experimental Workflow Summary

To ensure reproducibility, follow this strict chronological workflow.

Workflow cluster_exp Cell Experiment Stock Stock Prep (100% DMSO, Amber Tube) QC QC Check (Clear? No Precipitate?) Stock->QC Dilution Dilution in Media (Max 0.5% DMSO) QC->Dilution Seeding Cell Seeding (24h Attachment) Dilution->Seeding Treat Treatment (Fresh Prep Only) Seeding->Treat 24h Wash PBS Wash (Remove Serum/Phenols) Treat->Wash Endpoint Assay Readout (ROS / MTT / qPCR) Wash->Assay

Figure 2: Operational workflow emphasizing stock quality control and fresh preparation to prevent oxidation artifacts.

Part 5: Troubleshooting Guide

IssueProbable CauseSolution
Media turns brown Oxidation of the phenolic hydroxyl groups.Use fresh media. Add 10-50 µM Ascorbic Acid (if compatible with study). Reduce light exposure.
Precipitation Concentration > Solubility limit (usually >200µM).Sonicate stock. Warm media to 37°C before adding stock. Do not exceed 0.5% DMSO.[3][4]
High Background (ROS) Extracellular interaction between drug and probe.Wash cells 2x with PBS after probe loading and before reading.
No Effect seen Drug bound to FBS proteins.Reduce FBS to 1% during the treatment window (2-4 hours).

References

  • Solubility & DMSO Limits

    • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. (2024).

    • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells.[4] NIH/PubMed. (2024).

  • Structure-Activity Relationships (SAR)

    • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC. (2023).[3]

    • Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid.[5] ResearchGate. (2025).

  • Cytotoxicity & Stability

    • Antiproliferative Effects of Ferulic, Coumaric, and Caffeic Acids in HepG2 Cells.[6] NIH.

    • Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid. MDPI. (2025).

  • Assay Protocols (ROS/DCFH-DA)

    • Experimental Conditions That Influence the Utility of DCFH2-DA as a Fluorogenic Biosensor. PMC.

    • DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.[7] Abcam.

Sources

Method

Formulation of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid for Biological Testing

Abstract This technical guide details the formulation strategies for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid , a lipophilic cinnamic acid derivative often utilized in metabolic, anti-inflammatory, and PPAR-related...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the formulation strategies for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid , a lipophilic cinnamic acid derivative often utilized in metabolic, anti-inflammatory, and PPAR-related research.[1] Due to its structural combination of a hydrophobic isopentyl tail and a polar carboxylic acid head, this compound presents specific solubility challenges: it is practically insoluble in water but highly soluble in organic solvents. This protocol provides validated methods for preparing stable stock solutions for in vitro assays and biocompatible vehicles for in vivo administration, emphasizing the prevention of compound precipitation ("crash-out") and ensuring bioavailability.

Physicochemical Profile & Solubility Strategy

Understanding the molecule's properties is the first step to successful formulation.[1]

PropertyValue (Approx.)Implication for Formulation
Molecular Formula C₁₄H₁₈O₃
Molecular Weight ~234.29 g/mol Useful for molarity calculations.[1]
pKa (Acidic) ~4.5Ionized (soluble) at pH > 7; Unionized (insoluble) at pH < 5.[2]
LogP (Lipophilicity) ~3.5 - 4.0High membrane permeability but poor aqueous solubility.[1]
Appearance White/Off-white powderVisual confirmation of dissolution is critical.[1]
The Solubility Paradox

As a free acid, the compound is protonated and insoluble in acidic or neutral aqueous buffers. However, its salt form (Sodium or Meglumine salt) is significantly more water-soluble.[1][2]

  • Strategy A (Organic Solvent): Dissolve in DMSO or Ethanol (best for in vitro).[1][2]

  • Strategy B (pH Adjustment): Convert to salt in situ using dilute NaOH (best for in vivo solutions).[1][2]

  • Strategy C (Suspension): Use a suspending agent like Methylcellulose (best for high-dose oral gavage).[1][2]

In Vitro Formulation (Cell Culture)

Core Challenge: Preventing precipitation when the concentrated DMSO stock hits the aqueous culture media.

Protocol A: Preparation of 100 mM Stock Solution

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.[2]

  • Weighing: Weigh 23.43 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate for 5 minutes at 40°C.

    • Note: The solution should be perfectly clear.

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Protocol B: Dosing into Cell Media (The "Sandwich" Method)

Directly adding 100 mM stock to media often causes immediate precipitation.[1] Use an intermediate dilution step.

  • Intermediate Dilution: Dilute the 100 mM stock 1:10 or 1:100 in pure DMSO first (not media) to create a working stock (e.g., 1 mM).[1][2]

  • Final Dosing: Pipette the working stock into the cell culture media while swirling the media rapidly.

    • Limit: Keep final DMSO concentration ≤ 0.1% (v/v) to avoid solvent toxicity.[1][2]

    • QC Check: Examine the media under a microscope (10x objective).[1][2] If you see crystals or "oily droplets," the compound has crashed out.

In Vivo Formulation (Animal Studies)

For animal dosing (Oral Gavage - PO or Intraperitoneal - IP), DMSO is often too toxic or irritating.[1] We use biocompatible vehicles.[1]

Decision Matrix: Vehicle Selection

FormulationDecision Start Select Route Route Route of Admin? Start->Route Oral Oral (PO) Route->Oral IP Injection (IP/IV) Route->IP Dose Target Dose? Oral->Dose Soln Solution Vehicle: 10% DMSO / 40% PEG400 / 50% Water IP->Soln Alternative Salt Salt Formation: 1 eq. NaOH in Saline IP->Salt Preferred LowDose Low (<10 mg/kg) Dose->LowDose HighDose High (>10 mg/kg) Dose->HighDose LowDose->Soln Susp Suspension Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 HighDose->Susp

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirement.

Protocol C: 0.5% Methylcellulose Suspension (Standard Oral Vehicle)

Recommended for high-dose toxicology or efficacy studies (e.g., 10–100 mg/kg).[2]

Reagents: Methylcellulose (400 cP), Tween 80, Sterile Water.[2]

  • Vehicle Prep:

    • Heat 50 mL of sterile water to 80°C.

    • Slowly disperse 0.5 g Methylcellulose powder while stirring.

    • Add 50 mL of ice-cold water to solubilize the polymer.[1] Stir until clear.

    • Add 0.1 mL Tween 80 (0.1% final).[1][2]

  • Compound Formulation:

    • Weigh the required amount of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid.[1]

    • Grinding: Place compound in a mortar.[1] Add a few drops of the vehicle and grind with a pestle to form a smooth white paste (wetting).

    • Dilution:[2][3][4] Gradually add the rest of the vehicle while triturating to ensure a uniform suspension.

  • QC: Verify homogeneity. The suspension should be white and flowable.[1] Shake well before dosing.

Protocol D: In Situ Sodium Salt Solution (For Injection)

Recommended for IP injection to avoid organic co-solvents.[2]

  • Calculation: Calculate the moles of compound. You need 1.0 molar equivalent of NaOH.[1]

  • Dissolution:

    • Suspend compound in 90% of final volume of Saline (0.9% NaCl).[1]

    • Add 1.0 equivalent of 1N NaOH dropwise while stirring.[1]

    • Observation: The cloudy suspension should turn clear as the salt forms.[1]

    • Check pH.[1][5][6] If pH < 7, add minute amounts of NaOH until pH ~7.[2]4. If pH > 8.5, adjust back with dilute HCl (carefully, or it will precipitate).[1][2]

  • Filtration: Sterile filter (0.22 µm) immediately.

Quality Control & Troubleshooting

IssueCauseSolution
Precipitation in Media Stock concentration too high or rapid addition.[1]Use "Sandwich" dilution (Step 2).[1][2] Vortex media while adding drug.[1]
Gelling in Vehicle Incompatible polymer interaction.[1]Switch from Methylcellulose to Corn Oil.
Yellow Discoloration Oxidation of the phenolic/alkoxy group.[1]Protect from light.[1][4] Check HPLC purity. Discard if yellowing is significant.[1]
Animal Toxicity (Vehicle) High DMSO/PEG load.[1][2]Switch to Protocol C (Suspension) or Protocol D (Salt).

References

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link[2]

  • Gad, S. C., et al. (2006).[1][2][5] Nonclinical vehicle use in studies by multiple routes in multiple species.[1][5][7] International Journal of Toxicology, 25(6), 499-521.[1][2] Link[2]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link[2]

  • PubChem Compound Summary. (2024). 3,4-Methylenedioxycinnamic acid (Analogous structure properties).[1][2][8] National Library of Medicine.[1] Link

Sources

Application

Application Note: Safe Handling and Storage Protocols for Phenylacrylic Acids

Abstract Phenylacrylic acids (cinnamic acid and its derivatives such as ferulic, caffeic, and p-coumaric acid) are critical intermediates in drug discovery, particularly for their anti-inflammatory, anticancer, and antio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylacrylic acids (cinnamic acid and its derivatives such as ferulic, caffeic, and p-coumaric acid) are critical intermediates in drug discovery, particularly for their anti-inflammatory, anticancer, and antioxidant properties. While often categorized generically as "irritants," these compounds possess specific physicochemical vulnerabilities—notably photo-isomerization and static-induced combustibility—that can compromise experimental data and researcher safety. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a field-proven protocol for preserving chemical integrity and ensuring personnel safety.

Physicochemical Hazard Profile: The "Why" Behind the Protocol

To handle phenylacrylic acids safely, one must understand their reactive moieties. The core structure is a benzene ring conjugated with an acrylic acid group. This conjugation is the source of both their biological activity and their instability.

FeatureHazard/RiskMechanism of Action

-Unsaturated Carbonyl
Photochemical Instability Exposure to UV light (365 nm and ambient fluorescent) triggers [2+2] photocycloaddition (dimerization) or cis-trans isomerization . The cis isomer often exhibits significantly different biological potency than the trans form, invalidating bioassay results.
Carboxylic Acid Functionality Chemical Incompatibility Reacts exothermically with strong bases and oxidizing agents. Risk of decarboxylation at elevated temperatures, releasing styrene derivatives.
Crystalline Powder Form Dust Explosion & Static High resistivity leads to static charge accumulation during weighing. Dispersed dust clouds can be ignited by electrostatic discharge (ESD), particularly in dry environments (<30% RH).
Phenolic Hydroxyls (e.g., Ferulic Acid)Oxidative Degradation Susceptible to quinone formation upon exposure to air and light, leading to discoloration (browning) and loss of purity.

Engineering Controls & PPE: Defense in Depth

Primary Engineering Controls
  • Ventilation: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Lighting: Labs handling these compounds should be fitted with UV-filtered (yellow) lighting or work must be performed under low-light conditions to prevent isomerization.

  • Static Control: Use an ionizing blower or anti-static bar inside the balance enclosure. Phenylacrylic acid powders are notorious for "flying" due to static repulsion.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 respirator (minimum) if outside a hood; P100/HEPA recommended for fine micronized powders.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Note: Latex is not recommended due to potential permeability to organic acid solutions.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for fine powders that can drift around side shields.

Protocol: Precision Weighing & Transfer

Objective: Transfer solid phenylacrylic acid without generating dust aerosols or inducing static charge, ensuring mass accuracy and operator safety.

Workflow Diagram

The following logic flow illustrates the critical decision points during the weighing process.

WeighingProtocol Start Start: Weighing Procedure CheckEnv Check Environment: Humidity >30%? Ionizer ON? Start->CheckEnv PPE Don PPE: Nitrile Gloves + Goggles (Resp. if no hood) CheckEnv->PPE SelectTool Select Tool: Anti-static Spatula (PTFE or Ceramic) PPE->SelectTool Weighing Weighing Action: Add to tared vessel Avoid 'dumping' SelectTool->Weighing Clean Decontamination: Wipe balance with 70% EtOH/Water Weighing->Clean No Spills Weighing->Clean Spill Detected End Process Complete Clean->End

Figure 1: Safe weighing workflow emphasizing environmental checks and anti-static measures.

Step-by-Step Methodology
  • Environmental Prep:

    • Verify relative humidity is >30% to minimize static.

    • Place an ionizing bar or anti-static gun near the balance chamber 1 minute prior to use.

    • Critical: Turn off nearby UV sources or cover the balance with an opaque shield.

  • Instrument Setup:

    • Use a PTFE-coated or ceramic spatula. Metal spatulas can generate spark discharges with dry organic powders.

    • Tare a glass or anti-static weighing boat. Avoid plastic weigh boats if possible, as they retain high static charge.

  • Transfer:

    • Open the stock container inside the fume hood.

    • Gently transfer the powder. If the powder "clumps" or adheres to the spatula, do not tap it vigorously. Use the ionizer to neutralize the charge.

    • Immediately recap the stock container.[1]

  • Dissolution (If applicable):

    • If preparing a solution, add the solvent to the powder in the vessel to minimize dust displacement.

    • Pro-Tip: For hydrophobic derivatives (e.g., cinnamic acid), pre-wet with a small volume of DMSO or Ethanol before adding aqueous buffers to prevent the powder from floating.

Storage & Stability Management[2]

Improper storage is the leading cause of "batch failure" in phenylacrylic acid research. The double bond is a "ticking clock" if exposed to energy sources.

Storage Logic Tree

StorageLogic Compound Phenylacrylic Acid Derivative Form Physical Form? Compound->Form Solid Solid Powder Form->Solid Solution Solubilized Form->Solution SolidCheck Phenolic -OH present? (e.g. Ferulic, Caffeic) Solid->SolidCheck SolStore Make Fresh Daily Protect from Light (Do not store >24h) Solution->SolStore StandardStore Store: Amber Glass Room Temp (20-25°C) Desiccated SolidCheck->StandardStore No OxidizableStore Store: Amber Glass -20°C Freezer Argon/N2 Purge SolidCheck->OxidizableStore Yes

Figure 2: Decision tree for determining storage conditions based on chemical structure and physical form.

Key Storage Rules
  • Light Exclusion: All containers must be Amber Glass . If amber glass is unavailable, wrap clear glass entirely in aluminum foil.

  • Headspace Management: For phenolic derivatives (caffeic, ferulic), oxygen in the container headspace will cause slow oxidation. Purge with Argon or Nitrogen gas before resealing caps.

  • Temperature:

    • Unsubstituted Cinnamic Acid: Stable at Room Temperature (RT).

    • Hydroxy-derivatives: Store at -20°C to retard oxidation.

  • Solution Stability: Solutions in DMSO or Ethanol are prone to cis-trans isomerization within hours if left on a benchtop under fluorescent light. Always prepare solutions immediately before use.

Emergency Response Procedures

In the event of exposure or release, immediate action is required to prevent sensitization or injury.

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and copious water for 15 min.[2] Do not use ethanol (enhances absorption).Monitor for dermatitis or delayed sensitization redness.
Eye Contact Flush with eyewash saline for 15 min, holding eyelids open.Seek medical attention immediately (acidic irritation risk).
Inhalation Move to fresh air immediately.If wheezing occurs (sensitization sign), consult a physician.
Powder Spill Do not sweep dry. Mist lightly with water (if safe) or use a HEPA vacuum to prevent dust clouds.Clean surface with 1% Sodium Bicarbonate solution to neutralize traces.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 444539, Cinnamic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Trans-cinnamic acid. Retrieved from [Link]

  • Panda, R., et al. (2022). Solid-State Photochemistry of Cinnamic Acid Derivatives. (Discusses dimerization risks). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Combustible Dust Explosion Hazards. Retrieved from [Link]

Sources

Method

Application Note: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic Acid in Advanced Materials

Introduction & Material Significance (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid is a specialized mesogenic building block belonging to the 4-alkoxycinnamic acid family. While cinnamic acid derivatives are ubiquitous i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Material Significance

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid is a specialized mesogenic building block belonging to the 4-alkoxycinnamic acid family. While cinnamic acid derivatives are ubiquitous in liquid crystal (LC) science, this specific analogue features a 3-methylbutoxy (isopentyl) tail.

Why this molecule matters:

  • Tail Architecture: Unlike standard n-alkoxy chains, the isopentyl branching introduces steric disruption that suppresses high-temperature crystallization. This lowers the melting point while maintaining the rigid core necessary for mesophase formation, facilitating easier processing in solvent-based coatings.

  • Photoreactivity: The acrylic acid backbone (cinnamoyl moiety) undergoes anisotropic [2+2] cycloaddition upon irradiation with linearly polarized UV light (LPUV). This property is critical for Photo-alignment Layers (Command Surfaces) in modern display technology (IPS/VA modes).

  • Supramolecular Utility: The carboxylic acid terminus allows for the formation of hydrogen-bonded liquid crystals (HBLCs) or proton-transfer complexes, eliminating the need for covalent polymerization in certain sensor applications.

Physical & Chemical Properties Profile[1][2][3][4][5][6][7]
PropertySpecification / ValueRelevance
Molecular Formula C₁₄H₁₈O₃Stoichiometry for synthesis
Molecular Weight 234.29 g/mol Calculation of molar ratios
Geometry (2E) / TransEssential for LC linearity
Predicted LogP ~3.7 - 4.0Hydrophobicity (Solubility in Toluene/THF)
Functional Groups Carboxyl (-COOH), Alkene (C=C)H-bonding & Photocrosslinking
Thermal Behavior Mesogenic (Nematic potential)Liquid Crystal Elastomer precursor

Core Mechanism: Photochemical Alignment

The primary application of this molecule relies on the Axis-Selective [2+2] Photocycloaddition . When a thin film of the material is exposed to Linearly Polarized UV (LPUV) light, the molecules aligned parallel to the polarization vector absorb energy and dimerize (crosslink). Molecules perpendicular to the vector remain unreacted.

This creates an anisotropic surface that "commands" the alignment of bulk liquid crystals placed on top of it.

Mechanism Diagram

The following diagram illustrates the dimerization process that locks the alignment anisotropy.

Photodimerization cluster_legend Mechanism Logic Monomer Monomer State (Random Orientation) LPUV Linearly Polarized UV (λ = 280-320 nm) Monomer->LPUV Irradiation Excitation Excited State (Parallel to E-vector) LPUV->Excitation Absorption Dimer Cyclobutane Dimer (Crosslinked Network) Excitation->Dimer [2+2] Cycloaddition Anisotropy Surface Anisotropy (Alignment Force) Dimer->Anisotropy Locks Orientation Legend Only molecules parallel to polarization vector react. Remaining species reorient.

Caption: Axis-selective photocrosslinking mechanism generating surface anisotropy.

Application Protocol: Photo-Alignment Layer Fabrication

Objective: Create a high-pretilt alignment layer for a Liquid Crystal Display (LCD) test cell using (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid.

Reagents & Equipment[3][9][10][11]
  • Target Molecule: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (>98% purity).

  • Solvent: Cyclopentanone or N-Methyl-2-pyrrolidone (NMP).

  • Substrate: Indium Tin Oxide (ITO) coated glass.

  • Equipment: Spin coater, Hot plate, UV Exposure system (with Glan-Taylor polarizer).

Step-by-Step Workflow
  • Solution Preparation:

    • Dissolve the target molecule in Cyclopentanone to a concentration of 1.0 - 2.0 wt% .

    • Note: The isopentyl tail improves solubility compared to n-butyl analogs, reducing the need for aggressive heating.

    • Filter through a 0.2 µm PTFE filter to remove particulates.

  • Substrate Cleaning (Critical):

    • Ultrasonic bath: Acetone (10 min) → Isopropanol (10 min) → DI Water (10 min).

    • UV-Ozone treatment: 15 minutes to increase surface energy for better wetting.

  • Spin Coating:

    • Dispense solution onto the center of the substrate.

    • Step A: 500 rpm for 5s (Spread).

    • Step B: 3000 rpm for 30s (Thinning).

    • Target Thickness: 50–80 nm.

  • Soft Bake (Solvent Removal):

    • Place on a hot plate at 100°C for 2 minutes .

    • Caution: Do not exceed 130°C to avoid premature thermal polymerization or sublimation.

  • LPUV Exposure (Alignment):

    • Expose the substrate to Linearly Polarized UV light.

    • Wavelength: 300–320 nm (Filter out <280 nm to prevent degradation).

    • Dose: 0.5 – 2.0 J/cm².

    • Mechanism:[1][2][3] The cinnamate moieties parallel to the polarization axis dimerize, inducing an alignment axis perpendicular to the polarization vector for the bulk LC.

  • Thermal Annealing:

    • Post-bake at 180°C for 10 minutes to enhance the thermal stability of the crosslinked network.

Experimental Workflow Diagram

AlignmentProtocol Start Raw Materials Mix 1. Solvation (1% in Cyclopentanone) Start->Mix Coat 2. Spin Coating (3000 rpm) Mix->Coat Bake 3. Soft Bake (100°C, 2 min) Coat->Bake Expose 4. LPUV Irradiation (Polarized UV) Bake->Expose Solvent Free Cell 5. LC Cell Assembly Expose->Cell Anisotropic Surface QC QC: Polarized Microscopy Cell->QC

Caption: Fabrication workflow for photo-alignment layers using cinnamic acid derivatives.

Application Protocol: Supramolecular Hydrogen-Bonded LCs

Context: The carboxylic acid group on the molecule acts as a proton donor. By mixing it with a proton acceptor (e.g., a pyridine derivative), you can form a supramolecular mesogen without complex covalent synthesis.

Protocol:

  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid and 4,4'-bipyridine (or a stilbazole derivative).

  • Solvent Mixing: Dissolve both components separately in THF (Tetrahydrofuran).

  • Complexation: Mix the solutions and allow the solvent to evaporate slowly at room temperature.

  • Annealing: Heat the resulting solid to its isotropic phase (clear liquid) and cool slowly (1°C/min) to promote the formation of the hydrogen-bonded dimer.

  • Validation: Use Differential Scanning Calorimetry (DSC) to observe the shift in phase transition temperatures, confirming the formation of the H-bonded complex (which behaves as a larger, extended mesogen).

Synthesis Route (Reference)

If the material is not commercially available, it is synthesized via the Knoevenagel-Doebner Condensation :

  • Reactants: 4-(3-methylbutoxy)benzaldehyde + Malonic Acid.

  • Catalyst: Piperidine (base) in Pyridine (solvent).

  • Conditions: Reflux (80–100°C) for 4–6 hours. Decarboxylation occurs spontaneously.

  • Purification: Acidify with HCl to precipitate the product. Recrystallize from Ethanol/Water.

    • Quality Check: NMR must show a coupling constant (

      
      ) of ~16 Hz for the alkene protons, confirming the Trans (E)  geometry.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Dewetting / Pinholes Poor substrate cleaning or high surface tension.Increase UV-Ozone treatment time. Switch solvent to a Chlorobenzene/Cyclopentanone blend.
Low Alignment Quality Insufficient UV dose or wrong wavelength.Ensure UV filter passes 300-320nm. Increase dose to 1.0 J/cm².
Crystallization in Film Concentration too high or cooling too fast.Reduce concentration to 0.5 wt%. The isopentyl group helps, but rapid evaporation is key.
Yellowing of Film Thermal degradation.Reduce Soft Bake temperature. Ensure inert atmosphere (N₂) during high-temp annealing.

References

  • Chigrinov, V. G., et al. (2008). Photoalignment of Liquid Crystalline Materials: Physics and Applications. Wiley-SID Series in Display Technology. Link

  • Schadt, M., et al. (1996). "Surface-Induced Parallel Alignment of Liquid Crystals by Linearly Polymerized Photopolymers." Nature, 381, 212–215. Link

  • Kato, T. (2002). "Self-Assembly of Phase-Segregated Liquid Crystal Structures." Science, 295(5564), 2414-2418. (Reference for H-bonded LCs). Link

  • Pandolfi, L., et al. (2021). "The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives." CrystEngComm, 23, 1638-1645. Link

  • BenchChem. (2025).[4] "Structure and Properties of 4-alkoxycinnamic acids in Liquid Crystal Research." BenchChem Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Case ID: 4-Alkoxycinnamic-Yield-Optimization Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Alkoxycinnamic-Yield-Optimization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing low yields in the synthesis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid . This molecule is a para-substituted cinnamic acid derivative, typically synthesized via the Knoevenagel-Doebner condensation .

Low yield in this specific pathway is rarely a single-point failure. It is usually a cascade effect stemming from three critical control points:

  • Precursor Purity: Incomplete alkylation of 4-hydroxybenzaldehyde.

  • Decarboxylation Failure: Incomplete conversion of the intermediate benzylidenemalonic acid to the acrylic acid.

  • Workup pH Hysteresis: Product loss during the acid-base extraction due to improper pH control.

This guide deconstructs the synthesis into these three modules with self-validating checks.

Module 1: Precursor Synthesis (The Hidden Variable)

Before troubleshooting the final step, we must certify the input. The synthesis of the aldehyde precursor, 4-(3-methylbutoxy)benzaldehyde , via Williamson Ether synthesis often suffers from elimination side reactions.

The Issue: The reagent 1-bromo-3-methylbutane (isopentyl bromide) is a primary halide but has


-hydrogens. If the base concentration is too high or the temperature uncontrolled, 

elimination competes with

substitution, consuming the alkylating agent without forming the product.
Diagnostic Protocol
  • Check: Run TLC of your starting aldehyde.

  • Symptom: If you see a spot corresponding to 4-hydroxybenzaldehyde (lower

    
    ), your stoichiometry for the next step will be wrong.
    
  • Fix: Ensure complete conversion before moving to the acrylic acid synthesis.

Optimized Workflow: Williamson Ether Synthesis

WilliamsonSynthesis Start 4-Hydroxybenzaldehyde + K2CO3 (Base) Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation Reagent 1-Bromo-3-methylbutane (Isopentyl Bromide) Compete Competition Zone Reagent->Compete Solvent Solvent: DMF or Acetone (Polar Aprotic) Solvent->Compete Inter->Compete Prod 4-(3-methylbutoxy)benzaldehyde (Target Precursor) Compete->Prod SN2 (Major) Temp < 80°C ByProd Isopentene (Gas) (Elimination Product) Compete->ByProd E2 (Minor) High Temp/Strong Base

Figure 1: Mechanistic competition in the precursor synthesis. High temperatures favor the elimination byproduct (Isopentene), lowering the yield of the aldehyde.

Module 2: The Knoevenagel-Doebner Condensation

This is the core reaction where the acrylic acid moiety is formed. Reagents: 4-(3-methylbutoxy)benzaldehyde + Malonic Acid. Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalyst).

Common Failure Mode: The "Stalled Intermediate"

The reaction proceeds in two distinct thermal stages:

  • Condensation (Rapid): Formation of the benzylidenemalonic acid intermediate.

  • Decarboxylation (Slow): Loss of

    
     to form the acrylic acid.
    

Critical Error: If the reaction is stopped too early or not heated sufficiently (>80°C), you isolate the dicarboxylic acid intermediate, which is water-soluble and lost during the aqueous workup, or it forms a "gum" that refuses to crystallize.

Optimization Table: Reaction Parameters
ParameterRecommended ConditionWhy?
Solvent Pyridine (5-10 equiv.)Acts as both solvent and proton acceptor for the malonic acid.
Catalyst Piperidine (5-10 mol%)Essential nucleophilic catalyst to form the iminium ion active species.
Temp 90°C - 100°C CRITICAL. Decarboxylation is endothermic. Below 80°C, the reaction stalls at the dicarboxylic acid.
Time 4 - 6 HoursMonitor

evolution. Stop only when bubbling ceases.
Reaction Pathway Visualization

Knoevenagel Aldehyde 4-(3-methylbutoxy)benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine (Cat) Malonic Malonic Acid Inter1 Benzylidenemalonic Acid (Dicarboxylic Intermediate) Malonic->Inter1 Iminium->Inter1 + Malonic Acid - H2O Product (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Inter1->Product Decarboxylation (-CO2) HEAT REQUIRED (>85°C)

Figure 2: The Knoevenagel-Doebner pathway. The transition from the red node (Intermediate) to the green node (Product) is the most common failure point due to insufficient heat.

Module 3: Workup & Purification (The "Acid Crash")

The product is an organic acid. Its solubility is highly pH-dependent.

The Trap: After the reaction, the mixture is usually poured into excess water/HCl.

  • If pH > 4: The product remains partially ionized (carboxylate salt) and stays in the water. Yield = 0%.

  • If pH < 1 (Too acidic): You may co-precipitate impurities or protonated pyridine salts that make the solid sticky ("oiling out").

Step-by-Step Recovery Protocol
  • Quench: Pour the cold reaction mixture into ice-cold water.

  • Acidification: Slowly add 6M HCl with vigorous stirring.

    • Checkpoint: Monitor pH with a digital meter or narrow-range paper.

    • Target:pH 2.0 - 2.5 .

  • The "Oil Out" Fix: If the product precipitates as a sticky oil instead of a solid:

    • Re-heat the aqueous mixture to 60°C (melting the oil).

    • Stir vigorously while allowing it to cool slowly to room temperature. This annealing process encourages crystal lattice formation over amorphous oil.

  • Recrystallization:

    • Solvent: Ethanol/Water (2:1) or 2-Propanol.[1]

    • Note: The (2E) trans-isomer is the thermodynamic product and crystallizes well. The (2Z) isomer is more soluble and will stay in the mother liquor (purifying your product).

FAQ: Troubleshooting Specific Symptoms

Q: My product is a dark brown tar. How do I clean it? A: This is polymerized material or pyridine oxidation products.

  • Solution: Dissolve the crude solid in 10% NaOH (aq). The product will dissolve (forming the sodium salt). Filter off the insoluble brown tar. Then, re-acidify the clear filtrate with HCl to reprecipitate the pure white/off-white acid.

Q: The melting point is lower than reported (Expected: ~150°C). A: You likely have a mixture of cis (Z) and trans (E) isomers, or trapped malonic acid.

  • Solution: Recrystallize from Ethanol. The trans isomer packs better and is less soluble. Slow cooling is essential.

Q: Can I use the Heck Reaction instead? A: Yes, reacting 1-bromo-4-(3-methylbutoxy)benzene with acrylic acid using a Pd catalyst.

  • Pros: Avoids the decarboxylation step.

  • Cons: Palladium is expensive and harder to remove (heavy metal contamination). For this specific molecule, Knoevenagel is generally more cost-effective and scalable.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.

  • Master Organic Chemistry. "The Williamson Ether Synthesis."

  • Furniss, B. S., et al.Synthesis of Cinnamic Acid Derivatives.
  • BenchChem. "Recrystallization Methods for Cinnamic Acid Derivatives." (General purification principles for aromatic acids).

Sources

Optimization

Technical Support Center: Perkin Reaction Optimization Guide

Executive Summary The Perkin reaction—the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt—is the industrial standard for synthesizing cinnamic acids.[1][2][3] However, its re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Perkin reaction—the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt—is the industrial standard for synthesizing cinnamic acids.[1][2][3] However, its reputation for "tarry" byproducts and variable yields often stems from a misunderstanding of competing kinetic pathways.

This guide moves beyond basic textbook definitions to address the specific side reactions that degrade purity and yield. We provide actionable protocols to suppress decarboxylation, prevent resinification, and manage competitive acylation.

Critical Side Reaction Analysis

A. Resinification & Oligomerization (The "Tar" Problem)

Symptom: The reaction mixture turns opaque black/dark brown; workup yields a viscous oil instead of a crystalline solid. Mechanism: At high temperatures (>160°C), electron-deficient aromatic aldehydes (e.g., p-nitrobenzaldehyde) undergo non-selective radical polymerization or self-aldol condensation. Prevention:

  • Strict Anhydrous Conditions: Water hydrolyzes the anhydride to acid, which catalyzes oligomerization rather than the desired elimination.

  • Inert Atmosphere: Oxygen promotes radical polymerization at reflux temperatures. Always run under

    
     or Ar.
    
  • Antioxidants: Addition of trace hydroquinone (0.1 mol%) can inhibit radical polymerization in sensitive substrates.

B. Decarboxylation (Styrene Formation)

Symptom: Evolution of gas (


) during reflux; isolation of a liquid styrene derivative instead of the solid acid; distinct vinyl proton signals in NMR lacking the carboxyl shift.
Mechanism: 
Extended heating at reflux allows the cinnamate anion to undergo thermal decarboxylation.


Prevention:
  • Temperature Control: Do not exceed 140°C unless necessary.

  • Reaction Monitoring: Stop the reaction immediately upon consumption of the aldehyde (monitor via TLC/HPLC). "Over-cooking" is the primary cause of decarboxylation.

C. Competitive O-Acylation (Phenolic Substrates)

Symptom: Product mass spectrum shows M+42 peak (acetyl group); IR shows ester band (~1760 cm⁻¹) alongside acid carbonyl. Mechanism: Phenolic hydroxyl groups (e.g., in 4-hydroxybenzaldehyde) are stronger nucleophiles than the anhydride enolate. They react rapidly with acetic anhydride to form the acetate ester before the Perkin condensation occurs. Prevention:

  • Pre-protection: Protect phenols as acetates or methyl ethers prior to the Perkin reaction.

  • Hydrolysis Step: If protection is skipped, the final workup must include a robust basic hydrolysis step (NaOH reflux) to cleave the unintended phenolic ester.

D. The Perkin Rearrangement (Coumarin Formation)

Symptom: Reaction of ortho-hydroxybenzaldehydes (e.g., salicylaldehyde) yields a neutral, fragrant solid (Coumarin) insoluble in bicarbonate, rather than the expected cinnamic acid. Mechanism: Intramolecular cyclization of the intermediate o-hydroxycinnamic acid followed by lactonization. Note: This is often a desired pathway for coumarin synthesis but a "side reaction" if the open-chain acid is the target. To maintain the open chain, the hydroxyl must be protected (e.g., O-methylation) before the reaction.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

PerkinPathways Start Aromatic Aldehyde + Anhydride Enolate Enolate Attack Start->Enolate Base Catalyst Resin Resin/Tar (Polymerization) Start->Resin O2 / High T / >5h Acylation O-Acylated Aldehyde Start->Acylation If -OH present Intermed Beta-Hydroxy Intermediate Enolate->Intermed Dehydration Dehydration (-H2O) Intermed->Dehydration Coumarin Coumarin (Cyclization) Intermed->Coumarin If o-OH present Product Cinnamic Acid (Target) Dehydration->Product Decarb Styrene (Decarboxylation) Product->Decarb Overheating (>150°C)

Figure 1: Kinetic competition in the Perkin Reaction. Green paths indicate success; red paths indicate failure modes.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<30%) and the starting material remains unreacted.

Diagnosis: The catalyst (base) is likely "dead" (hydrated). Explanation: Sodium acetate (NaOAc) is hygroscopic. If it contains water, it hydrolyzes the acetic anhydride, destroying the reagent required to form the reactive enolate. Solution:

  • Fuse the Catalyst: Heat NaOAc in a porcelain dish with a Bunsen burner until it melts and resolidifies (fused). Grind immediately before use.

  • Increase Anhydride Excess: Use at least 2.5 equivalents of anhydride relative to the aldehyde.

Q2: The product has a melting point 15°C lower than the literature value.

Diagnosis: E/Z Isomerization or Acid Contamination. Explanation: The Perkin reaction predominantly yields the thermodynamically stable (


)-isomer. However, rapid quenching or incomplete purification can trap the (

)-isomer or unreacted anhydride. Solution:
  • Recrystallization: Recrystallize from water/ethanol (3:1). The (

    
    )-isomer is significantly less soluble and will crystallize out, leaving the (
    
    
    
    )-isomer in the mother liquor.
  • Base Wash: Ensure the crude solid is fully dissolved in

    
     (aq) and filtered before re-acidification. This removes non-acidic impurities (styrenes, tars).
    
Q3: My reaction failed with 4-Nitrobenzaldehyde (turned into black tar).

Diagnosis: Base-catalyzed polymerization of electron-deficient rings. Solution:

  • Switch Base: Replace NaOAc with Triethylamine (TEA) or Potassium Carbonate . These often allow for lower reaction temperatures.

  • Microwave Assist: Use microwave irradiation (140°C, 10-20 mins). The short reaction time prevents the slow polymerization kinetics from taking over.

The "Golden Standard" Protocol

Designed to minimize side reactions through rigorous control.

Reagents
  • Aldehyde: 0.1 mol (Ensure free of benzoic acid oxidation products).

  • Anhydride: 0.3 mol (Acetic anhydride, distilled).

  • Base: 0.1 mol (Potassium Acetate, freshly fused).

  • Additive: 2-3 drops Pyridine (Catalytic transfer agent).

Procedure
  • Preparation: In a round-bottom flask equipped with a drying tube (CaCl2), combine the aldehyde, anhydride, and fused base.

  • Inerting: Flush the headspace with Argon for 2 minutes.

  • Heating (The Critical Step):

    • Place in an oil bath pre-heated to 140°C .

    • Do not reflux vigorously. Gentle reflux is sufficient.

    • Run for 1-2 hours maximum. Monitor via TLC every 30 mins.

    • Why? Short times prevent decarboxylation and tar formation.

  • Workup (Purification):

    • Pour hot mixture into 300mL ice water (Hydrolyzes excess anhydride).

    • Steam distill (optional) to remove unreacted benzaldehyde.

    • Add saturated

      
       until pH > 9. Boil with activated charcoal for 5 mins.
      
    • Filter hot (Removes tars/polymers).

    • Acidify filtrate with conc. HCl to pH 2.

    • Collect precipitate by filtration.

Logic Flow for Troubleshooting

Use this decision tree to diagnose failed experiments.

Troubleshooting Start Reaction Outcome? NoSolid No Precipitate / Low Yield Start->NoSolid Impure Solid formed but impure Start->Impure Tar Black Tar / Resin Start->Tar CheckCat Was Catalyst Fused? NoSolid->CheckCat MeltCheck Melting Point Low? Impure->MeltCheck TempCheck Temp > 160°C? Tar->TempCheck Refuse Solution: Fuse NaOAc Check Anhydride Quality CheckCat->Refuse No/Unsure CheckAld Is Aldehyde Enolizable? CheckCat->CheckAld Yes Aldol Diagnosis: Self-Aldol Solution: Use Knoevenagel CheckAld->Aldol Yes (Aliphatic) Recryst Solution: Recrystallize (Remove Z-isomer) MeltCheck->Recryst Yes LowerT Solution: Reduce Temp Use Inert Gas TempCheck->LowerT Yes

Figure 2: Diagnostic logic for common Perkin Reaction failures.

References

  • Mechanism & Kinetics: Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, 1942 , Vol 1, 210-265. Link

  • Decarboxylation Issues: Bansal, R. K. Organic Reaction Mechanisms. 3rd Ed. New Age International, 1998.
  • Microwave Assistance (Modern Protocol): Sinha, A. K., et al. "An Unusual, Mild and Convenient One-Pot Two-Step Access to (E)-Stilbenes... A New Facet of the Classical Perkin Reaction." Tetrahedron, 2007 , 63(45), 11070-11077.[4] Link

  • Coumarin Formation: Bowden, K., et al. "The Perkin Reaction.[1][2][4][5][6][7][8][9][10][11][12][13] Part I. The Condensation of Salicylaldehyde with Acetic Anhydride." Journal of the Chemical Society, 1939 , 21-25. Link

  • General Troubleshooting: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Troubleshooting

Preventing polymerization during acrylic acid derivative synthesis

Technical Support Center: Acrylic Monomer Stabilization & Handling Status: Operational | Tier 3 Support Level Mission: To provide researchers and process chemists with authoritative, mechanism-based guidance on preventin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acrylic Monomer Stabilization & Handling Status: Operational | Tier 3 Support Level

Mission: To provide researchers and process chemists with authoritative, mechanism-based guidance on preventing unwanted polymerization in acrylic acid, acrylates, and acrylamides.

Module 1: Critical Safety Alerts (Read Before Proceeding)

ALERT 1: The "Popcorn" Polymer Hazard

Symptom: Appearance of white, cauliflower-like, insoluble solids in vapor lines, condensers, or storage headspace. Diagnosis: You are witnessing "popcorn polymerization" (cross-linked, autocatalytic growth). Immediate Action:

  • Stop Operations: Do not attempt to dissolve it with solvents; it is insoluble.

  • Isolate: This polymer can generate sufficient force to rupture steel piping.

  • Remediation: Mechanical removal is the only solution. All "seeds" must be removed, or growth will restart immediately. Prevention: Exclude rust, water, and oxygen depletion in the vapor phase.

ALERT 2: The Frozen Monomer Trap

Symptom: Acrylic acid stored below 13°C (55°F) has crystallized. The Danger: Fractional Freezing. As acrylic acid freezes, it pushes the inhibitor (MEHQ) into the remaining liquid.[1][2] The solid crystals are essentially pure, uninhibited monomer. Wrong Move: Heating the container rapidly. The liquid (high inhibitor) melts first, leaving the solid (zero inhibitor) to melt later in a hot environment, leading to runaway polymerization. Correct Protocol: Thaw slowly at 15–25°C. Never use heating mantles or steam.[2] Shake/roll the drum frequently to redistribute the inhibitor as it melts.

Module 2: The Physics of Inhibition (The "Why")

User Question: "I added MEHQ to my reaction, but it still polymerized. Why?"

Technical Explanation: MEHQ (Monomethyl ether of hydroquinone) is not an inhibitor in its own right. It is part of a synergistic system. MEHQ requires dissolved Oxygen (


) to function.[3]
  • The Mechanism: MEHQ does not react fast enough with carbon-centered radicals (

    
    ).[4] It reacts with peroxy radicals (
    
    
    
    ).[5]
  • The Chain:

    • Step A: Carbon radical (

      
      ) + 
      
      
      
      
      
      Peroxy radical (
      
      
      ).[5]
    • Step B:

      
       + MEHQ 
      
      
      
      Stable Product + Non-reactive Radical.
  • The Failure Mode: If you run your reaction under strict Nitrogen (

    
    ) sparging to remove air, you starve the MEHQ of the oxygen it needs to form the peroxy radical. The MEHQ becomes useless, and the reaction runs away.
    

Visualization: The Oxygen-MEHQ Dependency

MEHQ_Mechanism Start Monomer Radical (R•) Peroxy Peroxy Radical (ROO•) Start->Peroxy + Oxygen Runaway RUNAWAY POLYMERIZATION Start->Runaway No Oxygen Present Oxygen Dissolved Oxygen (O2) Safe Safe Termination Peroxy->Safe + MEHQ (H-transfer) Peroxy->Runaway No MEHQ MEHQ MEHQ Inhibitor

Caption: Figure 1. The "Oxygen Paradox": MEHQ fails without oxygen, leading to runaway polymerization (Red path). Stability requires both O2 and MEHQ (Green path).

Module 3: Troubleshooting & FAQs

Scenario A: Distillation of Acrylates

Q: My distillate is polymerizing in the receiver flask or the condenser. I added MEHQ to the pot.

  • Root Cause: Inhibitors like MEHQ and Phenothiazine (PTZ) are non-volatile. They stay in the pot. The vapor that travels up the column is uninhibited.

  • The Fix:

    • Vapor Phase Inhibition: You must introduce an inhibitor into the top of the column or the condenser.

    • Air Bleed: If using MEHQ, you must bleed a small stream of air (capillary bleed) into the vacuum distillation setup.

    • Alternative: Use a solid inhibitor (like copper shavings) in the column packing (less common now, but effective).

Q: Can I use Phenothiazine (PTZ) instead?

  • Answer: Yes, and it is often preferred for distillation.

  • Why: PTZ is an anaerobic inhibitor. It works by trapping carbon-centered radicals directly. It does not require oxygen.

  • Benefit: You can run the distillation under higher vacuum (less oxygen) which lowers the boiling point and reduces thermal stress.

Scenario B: Inhibitor Selection Matrix
FeatureMEHQ (Methoxyphenol)Phenothiazine (PTZ)TEMPO (Nitroxide)
Mechanism Aerobic (Needs

)
AnaerobicAnaerobic (Radical Scavenger)
Solubility Good in monomersLow solubility (can crystallize)Good
Color Clear/YellowGreen/Dark (Discolors product)Orange/Red
Best For Storage, TransportDistillation (Pot), High TempHigh Efficiency Synthesis
Removal NaOH Wash or AluminaDistillation (stays in pot)Acid wash / Silica

Module 4: Experimental Protocols

Protocol 1: Removing MEHQ for Polymerization (The "De-inhibition" Step)

Target: Researchers needing pure monomer for precise kinetic studies.

Method A: The Alumina Column (Preferred for Anhydrous/Small Scale)

  • Materials: Basic Alumina (Brockmann I), glass pipette or syringe, glass wool.

  • Setup:

    • Pack a glass pipette with a small plug of glass wool.[6]

    • Fill with 2–3 cm of Basic Alumina.

  • Execution:

    • Pour the acrylate monomer directly onto the column.

    • Allow gravity flow (or slight pressure) to push it through.

    • Collect in a chilled vial.

  • Validation: The filtrate should be clear. MEHQ binds to the alumina (often turning it a slight brownish color).

  • Shelf-Life: Zero. Use immediately. Uninhibited monomer can auto-polymerize within minutes to hours depending on temperature.

Method B: Caustic Wash (Preferred for Bulk/Large Scale)

  • Wash: Mix monomer with 5% NaOH solution in a separatory funnel (1:1 ratio).

  • Separate: MEHQ becomes a water-soluble phenolate salt.[7] Discard the aqueous (bottom) layer.

  • Dry: Wash organic layer with brine, then dry over

    
    .
    
Protocol 2: Safe Distillation Setup Decision Tree

Distillation_Safety Start Start: Distilling Acrylates Q1 Is Oxygen Permissible? Start->Q1 Branch_Yes Yes (Aerobic) Q1->Branch_Yes Branch_No No (Anaerobic required) Q1->Branch_No MEHQ_Path Use MEHQ + Air Sparge Branch_Yes->MEHQ_Path PTZ_Path Use Phenothiazine (PTZ) Branch_No->PTZ_Path Action1 Add MEHQ to Pot + Receiver MEHQ_Path->Action1 Action3 Add PTZ to Pot PTZ_Path->Action3 Action2 Configure Capillary Air Bleed Action1->Action2 Final Safe Distillation Action2->Final Monitor Head Temp Action4 Add Inhibitor solution to Column Top Action3->Action4 Action4->Final

Caption: Figure 2. Decision logic for selecting the correct inhibitor system based on oxygen tolerance during distillation.

References

  • BASF SE. (2020). Acrylic Acid & Acrylates: Safe Handling and Storage.[8] Technical Bulletin. Link

  • Arkema. (2018). Acrylic Acid: Storage and Handling Technical Guide. Link

  • Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, 23(6), 1505-1515. Link

  • PubChem. (n.d.). Mequinol (MEHQ) Compound Summary. National Library of Medicine. Link

  • European Basic Acrylic Monomer Manufacturers Association (EBAM). (2019). Safe Handling and Storage of Acrylic Acid. Link

Sources

Optimization

Technical Support Center: Purification of Polar Acrylic Acid Compounds

[1] Status: Operational Ticket Focus: Troubleshooting Stability, Retention, and Isolation of Polar Acrylates Assigned Specialist: Senior Application Scientist (Separation Technologies) Introduction: The "Polar + Reactive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Troubleshooting Stability, Retention, and Isolation of Polar Acrylates Assigned Specialist: Senior Application Scientist (Separation Technologies)

Introduction: The "Polar + Reactive" Dual Threat

Welcome to the technical support hub. If you are working with polar acrylic acid derivatives (e.g., functionalized acrylates, acrylamides, or acrylic acid intermediates), you are likely facing a specific set of failures: retention loss on standard C18 columns, spontaneous polymerization during concentration, or inability to remove high-boiling solvents like water or DMSO.

This guide moves beyond generic advice. It treats your compound not just as a chemical, but as a reactive system that requires specific environmental controls to survive purification.

Module 1: Stability & Polymerization (The "Gel" Nightmare)

Q: Why did my flask turn into a solid gel during rotary evaporation, even though I added MEHQ?

A: You likely starved the inhibitor of Oxygen.

This is the most common failure mode. MEHQ (Monomethyl ether hydroquinone) is the standard inhibitor for acrylates, but it is not a standalone inhibitor. It acts as a chain terminator for peroxy radicals, not carbon-centered radicals.[1]

The Mechanism:

  • Initiation: Heat/Light creates a carbon radical (R[1]•) on your acrylate.[1][2][3][4][5][6][7]

  • Oxygenation: Dissolved Oxygen (

    
    ) reacts with R[1]• to form a Peroxy radical (ROO[8]•).
    
  • Termination: MEHQ donates a hydrogen to ROO•, stopping the chain.

The Failure: Under high vacuum (rotary evaporation) or nitrogen sparging, you remove the


. Without 

, the carbon radicals (R•) bypass the MEHQ and polymerize directly.
Troubleshooting Protocol: Safe Concentration
  • Do not distill to dryness. Polymerization kinetics spike as monomer concentration increases.[1]

  • Temperature Limit: Keep water bath

    
    .
    
  • Vacuum Bleed: If using MEHQ, introduce a small "bleed" of air into your rotovap (if your compound tolerates oxygen) rather than sealing it under pure nitrogen.

  • Switch Inhibitors: For strictly anaerobic conditions (high vacuum distillation), use Phenothiazine (PTZ) or TEMPO , which do not require dissolved oxygen to function.

Polymerization_Inhibition cluster_warning CRITICAL FAILURE ZONE Start Acrylate Monomer Radical Carbon Radical (R•) (Active Polymerizer) Start->Radical Heat/Light Peroxy Peroxy Radical (ROO•) (Less Reactive) Radical->Peroxy + Oxygen Polymer SOLID GEL (Runaway Reaction) Radical->Polymer No Oxygen Present (Vacuum/N2) Oxygen Dissolved O2 Safe Stable Species Peroxy->Safe + MEHQ MEHQ MEHQ Inhibitor

Figure 1: The Oxygen Dependency Cycle of MEHQ. Note that removing oxygen (vacuum) enables the direct path to polymerization.

Module 2: Chromatographic Retention (The "Void Volume" Issue)

Q: My compound elutes at the void volume (t0) on my C18 column. How do I retain it?

A: You are likely experiencing "Hydrophobic Collapse" or pH mismatch.

Polar acrylic acids are hydrophilic.[1] Standard C18 columns rely on hydrophobic interaction.[1][9][10] When you run high-aqueous mobile phases (>95% water) to force retention, the C18 chains "collapse" or mat down against the silica surface to escape the water, expelling the mobile phase from the pores.[11]

Step 1: Select the Correct Stationary Phase
Stationary PhaseMechanismBest ForRisk Factor
Standard C18 Hydrophobic InteractionNon-polar acrylates (esters)High. Phase collapse at >95% water.[1]
C18-Aq (Aqua) Hydrophobic + H-BondingPolar acids, 100% water compatibleLow. Designed to stay wetted.[1]
Polar-Embedded (Amide/Carbamate) Shielded SilanolsBasic/Acidic mixturesLow. Excellent peak shape for acids.[1]
HILIC (Silica/Zwitterionic) PartitioningExtremely polar/ionic speciesMedium. Requires high organic load (opposite of RP).
Step 2: Master the pH (The pKa Rule)

Acrylic acid has a pKa of ~4.25.

  • pH > 4.25: The molecule is deprotonated (Anionic). It becomes more polar and elutes faster.[1]

  • pH < 4.25: The molecule is protonated (Neutral). It becomes less polar and retains better on C18.[1]

Recommendation: Buffer your mobile phase to pH 2.0 – 2.5 using Formic Acid (0.1%) or Phosphate buffer.[1] This suppresses ionization, driving the compound into the stationary phase.

Module 3: Isolation & Workup (The "Sticky" Problem)

Q: I can't extract my product from water, and DMSO is impossible to rotovap off without heating.

A: Stop trying to use Liquid-Liquid Extraction (LLE).[1] Use "Catch and Release" or Lyophilization. [1]

Polar acrylic acids often have high water solubility, making DCM/EtOAc extractions inefficient. Boiling off DMSO/DMF requires temperatures that trigger polymerization.[1]

Protocol A: "Catch and Release" (Ion Exchange)

Use a Strong Anion Exchange (SAX) cartridge to isolate the acid from neutral impurities (like DMSO).

  • Condition SAX cartridge with Methanol, then Water (pH 7).

  • Load your reaction mixture (pH adjusted to > 6 to ensure the acrylate is anionic).

    • Result: The acrylate binds to the resin; DMSO/Water/Neutrals wash through.

  • Wash with water/methanol to remove all solvents.[1]

  • Elute with acidic methanol (e.g., 5% Formic Acid or 1M HCl in MeOH).

    • Result: The acid is protonated, releases from the resin, and elutes in a volatile solvent.

Protocol B: Lyophilization (Freeze Drying)

If you must use water:

  • Flash freeze the fraction.[1]

  • Lyophilize.[1]

    • Advantage:[9][10][12][13][14] Removes water without heat (zero polymerization risk).[1]

    • Note: Acrylic acid itself is volatile; this works best for derivatives with higher molecular weights (>150 Da).[1]

Decision Matrix: Purification Strategy

Use this logic flow to select your purification method based on your compound's specific properties.

Purification_Strategy Start Start: Polar Acrylic Compound Solubility Is it Water Soluble? Start->Solubility Volatile Is it Volatile? (BP < 150°C) Solubility->Volatile No (Organic Soluble) Chromatography Chromatography Required Solubility->Chromatography Yes (Hydrophilic) Distillation Vacuum Distillation (Use PTZ/Copper, Bleed Air) Volatile->Distillation Yes Volatile->Chromatography No PhaseSelect Select Stationary Phase Chromatography->PhaseSelect C18Aq C18-Aq (Aqua) Mobile Phase: pH 2.2 PhaseSelect->C18Aq Mod. Polarity (Acidic pH) HILIC HILIC Mode (Acetonitrile Rich) PhaseSelect->HILIC Extreme Polarity (Sugars/Zwitterions) IEX Anion Exchange (SAX) (Catch & Release) PhaseSelect->IEX Remove DMSO/DMF (Ionic Isolation)

Figure 2: Purification Workflow Decision Tree.

FAQs: Quick Technical Fixes

Q: How do I remove the inhibitor (MEHQ) before my next reaction? A: Do not distill just to remove inhibitor.

  • Solid Phase: Pass the neat monomer (or solution) through a small plug of Inhibitor Remover (pre-packed columns) or Basic Alumina . The phenolic MEHQ binds to the alumina; the acrylate passes through.

  • Liquid Wash: Wash with 5% NaOH (aq). The MEHQ becomes a phenolate salt and moves to the water layer. Warning: Ensure your acrylate does not hydrolyze at high pH.

Q: Can I use UV detection? A: Yes, acrylates have a strong chromophore (conjugated carbonyl) at 205–215 nm .

  • Warning: Many solvents (acetone, ethyl acetate) absorb here. Use Acetonitrile/Water or Methanol/Water.[1]

Q: My peak is tailing badly. A: This is silanol interaction.[1]

  • Lower pH to < 2.5 (suppress silanol ionization).[1]

  • Increase buffer concentration (20–50 mM).[1]

  • Switch to a "Polar-Embedded" column (e.g., C18-Amide), which shields silanols.[1]

References

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from [Link]

  • ResearchGate. (2025).[1][4] Phase collapse in reversed-phase liquid chromatography. Retrieved from [Link]

  • Chromatography Online. (2017).[1] Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic Acid

[1] Case ID: PUR-CINN-045 Subject: Purity Optimization & Troubleshooting for Alkoxy-Cinnamic Acid Derivatives Status: Open for Consultation[1] Executive Summary & Molecule Profile Target Molecule: (2E)-3-[4-(3-methylbuto...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-CINN-045 Subject: Purity Optimization & Troubleshooting for Alkoxy-Cinnamic Acid Derivatives Status: Open for Consultation[1]

Executive Summary & Molecule Profile

Target Molecule: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Chemical Class: Phenylpropanoid / Alkoxycinnamic Acid Critical Quality Attributes (CQA):

  • Stereochemistry: Strict (E)-isomer requirement (Trans).

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility Profile: Lipophilic tail (isopentyloxy) reduces water solubility compared to simple cinnamic acid; soluble in hot ethanol, ethyl acetate, and dilute alkali.

This guide addresses common purity failures encountered during the synthesis (typically Knoevenagel condensation) and isolation of this specific intermediate. The presence of the 3-methylbutoxy chain increases the molecule's lipophilicity, necessitating specific solvent adjustments compared to standard cinnamic acid protocols.

Diagnostic Triage (Troubleshooting FAQs)

Q1: My product has a depressed melting point (e.g., < 10 °C below literature value) and a "waxy" texture. What is the cause?

Diagnosis: This is the classic signature of (Z)-isomer contamination or solvent occlusion .[1]

  • The Science: The (Z)-isomer (cis) disrupts the crystal lattice packing of the (E)-isomer, creating a eutectic mixture with a significantly lower melting point.[1] The "waxy" feel often indicates residual non-polar solvents (like toluene) or the presence of the decarboxylated byproduct (4-(3-methylbutoxy)styrene).[1]

  • Immediate Action: Perform a High-Performance Liquid Chromatography (HPLC) or 1H-NMR analysis.[1] Look for the coupling constant of the vinylic protons.

    • (E)-isomer:

      
       Hz.
      
    • (Z)-isomer:

      
       Hz.
      
  • Remedy: Refer to Protocol B (Recrystallization) below. Slow cooling is essential to exclude the (Z)-isomer.[1]

Q2: The final solid is yellow or brown, but NMR shows >95% purity.

Diagnosis: Trace oxidative oligomers or residual aldehyde .

  • The Science: The starting material, 4-(3-methylbutoxy)benzaldehyde, is prone to air oxidation.[1] Even <0.5% contamination can impart a strong yellow color due to extended conjugation. Alternatively, polymerization of the acrylic double bond (radical mechanism) creates colored oligomers.

  • Immediate Action: Check TLC (Thin Layer Chromatography).[1] The aldehyde usually runs much faster (higher

    
    ) than the acid in polar systems.
    
  • Remedy: Refer to Protocol A (Acid-Base Workup). This is the most effective way to strip non-acidic chromophores.

Q3: I have low recovery yield after recrystallization from Ethanol.

Diagnosis: The molecule is too soluble in pure ethanol due to the lipophilic isopentyl tail.

  • The Science: Unlike simple cinnamic acid, the 3-methylbutoxy group increases van der Waals interactions with organic solvents.

  • Remedy: Use a binary solvent system (Ethanol/Water).[1] The water acts as an anti-solvent to force precipitation upon cooling.

Impurity Origin & Control Map

Understanding where impurities originate is the first step to eliminating them.

ImpurityMap Start Starting Materials (Aldehyde + Malonic Acid) Reaction Knoevenagel Condensation Start->Reaction Target Target (E)-Acid Reaction->Target Main Path Imp_Ald Residual Aldehyde (Non-acidic) Reaction->Imp_Ald Incomplete Conversion Imp_Styrene Decarboxylated Styrene (Overheating) Reaction->Imp_Styrene T > 120°C Imp_Z (Z)-Isomer (Photo-isomerization) Target->Imp_Z UV Light Exposure Imp_Poly Oligomers (Radical Polymerization) Target->Imp_Poly Air/Light + Time

Figure 1: Impurity genealogy in the synthesis of alkoxycinnamic acids.[1] Note that the "Styrene" impurity is non-acidic, while the (Z)-isomer is chemically identical but physically distinct.[1]

Deep-Dive Purification Protocols

Protocol A: The "Chemical Clean" (Acid-Base Extraction)

Purpose: To remove non-acidic impurities (Aldehydes, Styrenes, Esters) which cannot be easily removed by recrystallization alone.[1] Mechanism: Exploits the


 difference. The target acid (

) forms a water-soluble salt in base, while impurities remain organic-soluble.[1]

Step-by-Step:

  • Dissolution: Suspend the crude solid in 10% NaOH (aq) . Use approximately 10 mL of base per gram of crude.

    • Checkpoint: The solution should become clear. If solids remain, these are likely gross impurities or inorganic salts. Filter them off.

  • Organic Wash (Critical): Extract the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     vol).[1]
    
    • Why? The target molecule is trapped in the water phase as the sodium salt (

      
      ).[1] The unreacted aldehyde and decarboxylated styrene partition into the organic layer.
      
    • Discard the organic layer (after verifying the target is not there via TLC).

  • Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Endpoint: Continue until pH reaches

      
      .[1]
      
    • Observation: The target acid will precipitate as a thick white solid.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.

Protocol B: The "Physical Clean" (Binary Solvent Recrystallization)

Purpose: To remove the (Z)-isomer and trace colored oligomers.[1] Solvent System: Ethanol (Solvent) / Water (Anti-solvent).[1]

Step-by-Step:

  • Saturation: Place the dried solid from Protocol A into a flask. Add Ethanol (95%) sparingly while heating to reflux (approx. 78 °C).[1]

    • Ratio: Aim for approx. 5–7 mL Ethanol per gram of solid.

    • Note: The 3-methylbutoxy group makes this molecule more soluble in hot ethanol than unsubstituted cinnamic acid.[1] Do not add excess solvent.

  • Clarification (Optional): If the hot solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation Control: Remove from heat. While the solution is still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Re-dissolve: Add 1–2 drops of Ethanol to just clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours). Then, move to an ice bath for 1 hour.

    • Scientific Rationale: Rapid cooling traps the (Z)-isomer and impurities inside the crystal lattice.[1] Slow growth excludes them.

  • Filtration: Collect crystals by vacuum filtration. Wash with a cold 1:1 Ethanol/Water mixture.

Quantitative Data Summary

ParameterCrude MaterialPurified (Protocol A + B)Method of Verification
Appearance Yellow/Brown PowderWhite/Off-White NeedlesVisual Inspection
Melting Point 140–145 °C (Broad)152–154 °C (Sharp)*Capillary MP Apparatus
HPLC Purity 85–92%> 99.5% C18 Column, MeOH/H2O
(E)/(Z) Ratio 90:10> 99:1 1H-NMR (Vinyl Coupling)

*Note: Melting points for specific alkoxy derivatives vary. The range 152-154°C is estimated based on homologous 4-alkoxycinnamic acids; always compare against your specific reference standard.

Workflow Logic Tree

PurificationLogic Start Crude Product (Post-Synthesis) Check1 Is purity > 95%? Start->Check1 Check2 Is Color/MP acceptable? Check1->Check2 Yes AcidBase Protocol A: Acid-Base Extraction Check1->AcidBase No Recryst Protocol B: Recrystallization (EtOH/H2O) Check2->Recryst No (Colored/Low MP) Final Final QC (NMR/HPLC) Check2->Final Yes AcidBase->Check2 Recryst->Final

Figure 2: Decision matrix for selecting the appropriate purification protocol based on initial purity assessment.

References

  • Knoevenagel Condensation Methodologies

    • General Mechanism & Catalysis: Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350. Link[1]

    • Green Synthesis Context: Ganesan, K., et al. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[1][2] ResearchGate.[3] Link

  • Purification of Cinnamic Acid Derivatives

    • Solvent Selection: "Recrystallization - Part 2: Solvent Selection for Cinnamic Acid." UMass Amherst Chemistry Dept. Link

    • Crystallization Logic: "Mixed Solvent Crystallization of Trans-Cinnamic Acid." Chemistry LibreTexts. Link

  • Chemical Properties & Data

    • Acidity & Solubility: "Acrylic acid properties and derivatives." Wikipedia / PubChem Data. Link

    • Homologous Series Data: "Synthesis and properties of 4-alkoxycinnamic acids." MDPI / Molbank. Link[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid and all solvents before proceeding.

Sources

Optimization

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction

Status: Operational Role: Senior Application Scientist Ticket ID: HWE-OPT-2024 Subject: Advanced Troubleshooting & Protocol Optimization Guide Introduction: The HWE Advantage Welcome to the HWE Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: HWE-OPT-2024 Subject: Advanced Troubleshooting & Protocol Optimization Guide

Introduction: The HWE Advantage

Welcome to the HWE Technical Support Center. You are likely here because you need to synthesize


-unsaturated esters or ketones with high stereocontrol. Unlike the classic Wittig reaction, the Horner-Wadsworth-Emmons (HWE) modification utilizes phosphonate esters  rather than phosphonium salts.

Why this matters:

  • Nucleophilicity: Phosphonate carbanions are more nucleophilic than phosphonium ylides.[1][2][3]

  • Workup: The phosphate byproduct is water-soluble, eliminating the "triphenylphosphine oxide nightmare" of the Wittig reaction [1].[2]

  • Tunability: The stereochemical outcome (

    
     vs. 
    
    
    
    ) can be inverted by modifying the electronic nature of the phosphonate and the counter-cation.

Module 1: Protocol Selection & Experimental Setup

Before troubleshooting, ensure you are running the correct protocol for your target substrate.

Decision Matrix: Which Condition Set?

HWE_Decision_Tree Start Select Substrate & Target BaseSensitive Is substrate base-sensitive (e.g., epimerizable centers)? Start->BaseSensitive Stereo Target Stereochemistry? BaseSensitive->Stereo No Masamune Masamune-Roush (LiCl, DBU, MeCN) BaseSensitive->Masamune Yes Standard Standard HWE (NaH, THF, 0°C) Stereo->Standard E-Alkene (Trans) Still Still-Gennari (KHMDS, 18-crown-6, -78°C) Stereo->Still Z-Alkene (Cis)

Figure 1: Decision matrix for selecting HWE reaction conditions based on substrate stability and desired stereochemistry.

Standard Reagent Comparison
ComponentStandard HWE (

-Selective)
Still-Gennari (

-Selective)
Masamune-Roush (Mild)
Phosphonate Dialkyl (Methyl/Ethyl)Bis(trifluoroethyl)Dialkyl (Methyl/Ethyl)
Base NaH, LiHMDS, NaOMeKHMDSDBU or DIPEA
Additive None18-Crown-6LiCl (Dry)
Solvent THF, DMETHFMeCN, CH

Cl

Temp 0°C to RT-78°CRT
Primary Mechanism Thermodynamic ControlKinetic ControlChelation/Lewis Acid

Module 2: Troubleshooting Common Failures

Issue 1: Low Yield / No Reaction

Q: I see starting material remaining. I used NaH in THF. What is wrong?

  • Diagnosis A: Wet Solvents/Reagents. Phosphonate carbanions are moisture sensitive.

    • Fix: Ensure THF is distilled or from a dry solvent system. NaH (60% in oil) should be washed with dry hexanes if precise stoichiometry is needed, though usually, it is used as is.

  • Diagnosis B: pKa Mismatch. The base must be strong enough to deprotonate the phosphonate.

    • Fix: Standard phosphonates have a pKa

      
       18-20 (in DMSO). NaH is sufficient. If using a milder base (like K
      
      
      
      CO
      
      
      ), ensure the phosphonate is activated (e.g., bis-nitrile or sulfone).
  • Diagnosis C: Enolization. If your electrophile is a ketone with

    
    -protons, the base may deprotonate the ketone instead of the phosphonate attacking it.
    
    • Fix: Switch to Masamune-Roush conditions [2]. LiCl coordinates to the phosphonate, increasing its acidity (pKa drops), allowing a weak amine base (DBU) to effect deprotonation without enolizing the ketone.

Issue 2: Poor Stereoselectivity (Low Ratio)

Q: I need the


-isomer, but I'm getting a 3:1 mixture. How do I improve this? 
  • Root Cause: The reaction is not reaching thermodynamic equilibrium. The formation of the E-alkene relies on the reversibility of the intermediate oxaphosphetane formation.

  • Protocol Adjustment:

    • Solvent Switch: Change from THF to DME (Dimethoxyethane). Solvation of the cation affects the elimination rate.

    • Temperature: Run the reaction at room temperature or even reflux. Higher heat promotes the equilibration to the thermodynamically stable trans-oxaphosphetane before elimination.

    • Base Counter-ion: Lithium (Li

      
      ) stabilizes the intermediate adduct more than Sodium (Na
      
      
      
      ) or Potassium (K
      
      
      ), potentially slowing elimination. Ensure you are using NaH or NaOMe, not LiHMDS, if
      
      
      -selectivity is struggling [3].
Issue 3: "Impossible" Z-Selectivity

Q: I need the


-isomer. Can I just use the standard reagents at low temp? 
  • Answer: No. Standard dialkyl phosphonates inherently favor

    
    -alkenes due to steric hindrance in the transition state.
    
  • The Solution (Still-Gennari): You must use electron-deficient phosphonates , specifically bis(2,2,2-trifluoroethyl) phosphonates [4].

    • Mechanism:[1][2][4][5][6][7] The electron-withdrawing fluoro-groups accelerate the elimination step.[3] The reaction becomes kinetically controlled , locking in the Z-geometry formed in the initial attack.

    • Crucial Detail: You must use KHMDS and 18-crown-6. The crown ether sequesters the Potassium ion, preventing chelation that would otherwise disturb the transition state geometry.

Module 3: Mechanistic Visualization

Understanding the intermediate states is critical for troubleshooting.

HWE_Mechanism Reagents Phosphonate + Base Carbanion Phosphonate Carbanion (Nucleophile) Reagents->Carbanion Deprotonation TS Oxaphosphetane (Intermediate) Carbanion->TS Nucleophilic Attack (+ Aldehyde) Aldehyde Aldehyde/Ketone TS->Carbanion Reversibility (Equilibration) E_Alkene E-Alkene (Thermodynamic) TS->E_Alkene Slow Elimination (Standard HWE) Z_Alkene Z-Alkene (Kinetic) TS->Z_Alkene Fast Elimination (Still-Gennari)

Figure 2: Mechanistic pathway showing the divergence between Thermodynamic (E) and Kinetic (Z) control.

Module 4: Validated Protocols

Protocol A: Masamune-Roush (Mild/Base-Sensitive)

Best for: Complex substrates, enolizable ketones.

  • Preparation: Dry LiCl (flame dry under vacuum) is essential.

  • Mix: Suspend LiCl (1.2 equiv) in dry MeCN. Add the phosphonate (1.2 equiv) and DBU (1.0 equiv). Stir 15 mins.

  • Reaction: Add the aldehyde/ketone (1.0 equiv). Stir at RT.

  • Validation: Monitor TLC. The mixture usually remains homogeneous or slightly cloudy.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
Protocol B: Still-Gennari (Z-Selective)

Best for: Z-alkenes, maleates.

  • Reagent: Synthesize or purchase bis(2,2,2-trifluoroethyl) phosphonoacetate.

  • Setup: Dissolve 18-crown-6 (5.0 equiv) and phosphonate (1.1 equiv) in THF. Cool to -78°C .[8]

  • Deprotonation: Add KHMDS (1.1 equiv) dropwise. Stir 30 mins.

  • Addition: Add aldehyde (1.0 equiv) slowly.

  • Critical Step: Maintain -78°C for 1-2 hours before quenching. Warming up prematurely can erode selectivity.

FAQ: Post-Reaction & Cleanup

Q: How do I remove the phosphate byproduct? A: Unlike triphenylphosphine oxide (Wittig), the dialkyl phosphate byproduct is highly water-soluble.[1][4][5] A simple wash with 1M NaOH or saturated NaHCO


 during workup will move the phosphate into the aqueous layer, leaving your alkene in the organic layer [5].

Q: Can I use HWE for unstable aldehydes? A: Yes. The Masamune-Roush conditions are mild enough for aldehydes prone to racemization or elimination.

References

  • Maryanoff, B. E.; Reitz, A. B. (1989).[5][9] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects". Chemical Reviews, 89 (4), 863–927. Link

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds".[1][3] Tetrahedron Letters, 25 (21), 2183–2186. Link

  • Larsen, R. O.; Aksnes, G. (1983). "Kinetic Study of the Horner-Wadsworth-Emmons Reaction". Phosphorus and Sulfur, 15, 219.
  • Still, W. C.; Gennari, C. (1983).[7] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination". Tetrahedron Letters, 24 (41), 4405–4408. Link

  • Wadsworth, W. S., Jr.; Emmons, W. D. (1961).[2][5] "The Utility of Phosphonate Carbanions in Olefin Synthesis". Journal of the American Chemical Society, 83 (7), 1733–1738. Link

Sources

Troubleshooting

How to remove impurities from cinnamic derivative synthesis

Topic: Advanced Purification Strategies for Cinnamic Acid Derivatives Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The Purity Paradox in Cin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification Strategies for Cinnamic Acid Derivatives Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Purity Paradox in Cinnamate Synthesis

Synthesizing cinnamic derivatives—whether via Knoevenagel condensation, Heck coupling, or Perkin reaction—often yields a crude product plagued by persistent impurities. As Application Scientists, we know that the "white crystalline solid" reported in literature is frequently masked by yellow oils (unreacted aldehydes), gray particulates (palladium residues), or isomeric mixtures.

This guide moves beyond basic textbook procedures to address the specific physicochemical challenges of purifying cinnamic scaffolds. We focus on exploiting solubility differentials and chemical reactivity to isolate the thermodynamically favored trans-isomer in high purity (>99%).

Impurity Profiling & Diagnostics

Before selecting a purification method, identify your impurity profile based on the synthesis route used.

Synthesis RoutePrimary ImpuritiesDiagnostic SignRemediation Strategy
Knoevenagel / Perkin Unreacted BenzaldehydeSweet almond odor; oily consistencySodium Bisulfite Wash
Heck Reaction Palladium Black / Pd-LigandsGray/Black discoloration; metal residueCelite Filtration / Scavengers
Wittig Reaction Triphenylphosphine Oxide (TPPO)White solid; difficult to separate by crystallizationTrituration or Chromatography
General Cis-Isomer (Allocinnamic acid)Depressed melting point (broad range)Recrystallization (EtOH/H₂O)
General Oligomers / TarsYellow/Brown color; sticky textureActivated Charcoal / Silica Plug

Troubleshooting Guide (Q&A)

Q1: My crude product smells strongly of almonds and remains oily. How do I remove unreacted aldehyde?

Diagnosis: The "almond" scent is the hallmark of unreacted benzaldehyde. Because aldehydes are lipophilic, they co-extract with your product in organic solvents. The Fix: You must chemically modify the aldehyde to make it water-soluble. Technical Insight: Sodium bisulfite (


) reacts reversibly with aldehydes to form a water-soluble bisulfite adduct (a sulfonate salt). Your cinnamic acid/ester remains in the organic layer, while the aldehyde moves to the aqueous layer.
Action:  Perform Protocol A (Bisulfite Wash) .
Q2: I used a Heck reaction, and my product is gray. Recrystallization isn't removing the color.

Diagnosis: This is colloidal palladium or residual Pd-ligand complexes. Metal residues can catalyze decomposition and fail elemental purity specifications (


 ppm).
The Fix:  Physical filtration is often insufficient for soluble Pd species. You need an adsorbent.
Action: 
  • Dissolve crude in hot solvent (EtOAc or THF).

  • Add Activated Charcoal (for color/tars) or a Thiol-based Scavenger (for Pd).

  • Filter hot through a Celite 545 pad to trap the fine particulates.

  • Proceed to crystallization.[1][2][3]

Q3: My melting point is 10-15°C lower than the literature value. Is my product wet?

Diagnosis: While solvent entrapment is possible, a significantly depressed and broad melting point usually indicates the presence of the cis-isomer (allocinnamic acid). The trans-isomer is thermodynamically more stable and packs better in the crystal lattice. The Fix: Thermodynamic control via slow recrystallization. Action: Use Protocol B (Ethanol/Water Recrystallization) . The cis-isomer is generally more soluble in the mother liquor and will remain in solution while the trans-isomer crystallizes out.

Detailed Technical Protocols

Protocol A: Selective Aldehyde Removal (Bisulfite Wash)

Use this for Knoevenagel or Perkin reaction workups.

Reagents: Saturated Sodium Bisulfite (


) solution, Diethyl Ether or Ethyl Acetate.
  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of organic solvent (Ethyl Acetate is preferred).

  • Wash 1: Add an equal volume of saturated

    
     solution .
    
  • Agitation: Shake vigorously in a separatory funnel for 2-3 minutes.

    • Note: You may see a solid precipitate at the interface; this is the bisulfite adduct.[4] Do not discard it yet.

  • Separation: Drain the aqueous layer (bottom). If an interfacial solid exists, filter the entire mixture through a coarse frit or glass wool, then separate layers.

  • Wash 2: Repeat the bisulfite wash to ensure complete removal.

  • Final Rinse: Wash the organic layer with brine to remove residual salts, dry over

    
    , and evaporate.
    
Protocol B: Isomer Purification (Ethanol/Water Recrystallization)

Standard method for isolating Trans-Cinnamic Acid.

Reagents: 95% Ethanol, Deionized Water.[5]

  • Saturation: Place crude cinnamic acid in an Erlenmeyer flask. Add boiling 95% Ethanol slowly.

    • Technique: Add just enough solvent to dissolve the solid.[3] If 1-2 mL remains undissolved, it may be inorganic salts; filter hot if necessary.

  • The Cloud Point: Remove from heat. While still hot, add hot water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of hot ethanol to just clear the turbidity.

  • Nucleation: Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling traps the cis-isomer. Slow cooling excludes it.

  • Completion: Cool in an ice bath for 30 minutes.

  • Filtration: Filter crystals via vacuum (Buchner funnel).[3] Wash with ice-cold 1:1 Ethanol/Water.

Visualizations

Figure 1: Purification Decision Matrix

A logical flow to determine the correct purification path based on crude characteristics.

PurificationLogic Start Crude Reaction Mixture CheckOdor Check Odor/Consistency (Almond smell? Oily?) Start->CheckOdor Bisulfite Protocol A: Sodium Bisulfite Wash CheckOdor->Bisulfite Yes (Aldehyde) CheckColor Check Color/Residue (Gray/Black?) CheckOdor->CheckColor No Bisulfite->CheckColor Celite Celite Filtration (+ Activated Charcoal) CheckColor->Celite Yes (Pd/Tars) CheckMP Check Melting Point (Broad/Low?) CheckColor->CheckMP No Celite->CheckMP Recryst Protocol B: Recrystallization (EtOH/H2O) CheckMP->Recryst Yes (Isomers) Final Pure Trans-Cinnamic Derivative CheckMP->Final No (Pure) Recryst->Final

Caption: Decision tree for selecting the appropriate purification module based on sensory and physical diagnostics of the crude material.

Figure 2: The Bisulfite Scavenging Mechanism

Visualizing how the oily impurity is chemically sequestered into the aqueous phase.

BisulfiteMechanism Mix Mixture: 1. Cinnamic Acid (Organic) 2. Benzaldehyde (Organic) Reaction Reaction Interface Aldehyde + HSO3- -> Adduct Mix->Reaction Reagent Add NaHSO3 (Aqueous) Reagent->Reaction Separation Phase Separation Reaction->Separation OrgLayer Organic Layer: Pure Cinnamic Acid Separation->OrgLayer Save AqLayer Aqueous Layer: Bisulfite Adduct (Salt) Separation->AqLayer Discard

Caption: Mechanism of action for sodium bisulfite washing. The lipophilic aldehyde is converted into a hydrophilic salt, forcing it into the aqueous waste stream.

References

  • University of Rochester, Dept. of Chemistry. (2017). Brindle Bisulfite Workup: for Removal of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization (Trans-Cinnamic Acid). Retrieved from [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily? Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

Sources

Optimization

Instability issues with (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid in solution

[1] Status: Operational Subject: Stability & Handling of 4-(3-methylbutoxy)cinnamic acid derivatives Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists[1] Executive Summary (2E)-3-[4-(3-methylbutox...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Subject: Stability & Handling of 4-(3-methylbutoxy)cinnamic acid derivatives Audience: Analytical Chemists, Medicinal Chemists, Formulation Scientists[1]

Executive Summary

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid is a lipophilic cinnamic acid derivative.[1] While structurally robust in solid storage under inert conditions, it exhibits significant instability in solution.[1] The two primary failure modes reported by researchers are photochemical isomerization (leading to HPLC peak splitting) and aqueous precipitation (due to the hydrophobic 3-methylbutoxy tail).[1]

This guide provides mechanistic insights and validated protocols to stabilize this compound during experimental workflows.

Module 1: Photochemical Instability (The "Double Peak" Issue)

User Complaint: "I injected a pure sample into the HPLC, but I see two peaks. Is my compound degrading?"

Technical Diagnosis: The compound has likely undergone


 photoisomerization .
The acrylic acid moiety contains a conjugated double bond. In its ground state, it exists as the thermodynamically stable (E)-isomer (trans).[1] Upon exposure to UV light (or even ambient laboratory fluorescent light), the 

-electrons absorb energy, allowing rotation around the double bond to form the less stable (Z)-isomer (cis).
  • In Solution: Isomerization dominates.[1] This is reversible but results in two distinct HPLC peaks with different retention times and biological potencies.[1]

  • In Solid State: High-intensity UV exposure can lead to [2+2] photocycloaddition (dimerization), forming truxillic/truxinic acid derivatives, which is an irreversible degradation.[1]

Visualizing the Pathway

Photoisomerization Trans (2E)-Isomer (Thermodynamically Stable) Excited Excited Singlet State (S1) Trans->Excited UV Absorption (hν) Cis (2Z)-Isomer (Kinetic Product) Excited->Cis Bond Rotation (Solution Phase) Dimer Truxillic/Truxinic Acid (Dimer - Solid State) Excited->Dimer [2+2] Cycloaddition (High Conc./Solid State) Cis->Trans Thermal/Acid Catalysis (Slow Reversion)

Figure 1: The photochemical fate of cinnamic acid derivatives. In dilute solution, the E-Z equilibrium is the dominant interference.

Troubleshooting Protocol: The "Dark Room" Standard
  • Amber Glassware: All stock solutions must be prepared and stored in amber glass vials.

  • Foil Wrapping: If amber glassware is unavailable, wrap clear tubes in aluminum foil immediately after weighing.

  • Yellow Light: If performing sensitive kinetic assays, work under yellow (sodium vapor) or red safety lights to eliminate UV wavelengths (<400 nm).[1]

  • Reversion: If a solution has isomerized, heating it to 60°C in the dark for 30 minutes may shift the equilibrium back to the (E)-isomer, though this is solvent-dependent.[1]

Module 2: Solubility & Precipitation (The "Cloudy Solution" Issue)

User Complaint: "My stock solution is clear, but when I add it to my cell culture media or buffer, it turns cloudy."

Technical Diagnosis: This is a solubility crash-out driven by the lipophilicity of the 3-methylbutoxy group.[1] Calculated LogP values for this class of molecules range from 3.7 to 4.0 , making them highly hydrophobic. While the carboxylic acid head is polar, the bulky ether tail prevents stable solvation in water at neutral pH.

Solubility Data Table
Solvent SystemSolubility EstimateStatusNotes
DMSO > 50 mg/mLExcellent Recommended for stock solutions (10–100 mM).[1]
Ethanol ~ 10–20 mg/mLGood Volatility may alter concentration over time.[1]
PBS (pH 7.4) < 0.01 mg/mLPoor Immediate precipitation without co-solvents.[1]
Cell Media VariableRisk Proteins (BSA/FBS) may bind the drug, masking precipitation but altering free concentration.
Protocol: The "Step-Down" Dilution Method

To prevent precipitation ("crashing out") when moving from organic stock to aqueous assay:

  • Prepare High-Concentration Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).[1]

  • Intermediate Dilution: Dilute the stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Water) if possible, or keep as pure DMSO.

  • Rapid Dispersion: When adding to the aqueous buffer:

    • Vortex the buffer during the addition.

    • Ensure the final DMSO concentration is < 0.5% (biological tolerance limit).

    • Critical: Do not exceed the solubility limit (likely ~10–50 µM in aqueous buffer).

  • Visual Check: Hold the tube against a dark background. Any "milky" haze indicates micro-precipitation.[1] Spin down (10,000 x g for 5 min) and check for a pellet if unsure.

Module 3: Chemical Stability & Storage

User Complaint: "My powder has turned from white to yellow over 6 months."

Technical Diagnosis:

  • Surface Oxidation: The alkene double bond is susceptible to slow oxidation by atmospheric oxygen, forming epoxides or cleaving to aldehydes (which are often yellow/brown).

  • Slow Dimerization: Even in solid form, ambient light can trigger surface dimerization.[1]

Storage Protocol
  • Temperature: -20°C is required for long-term stability.[1][2]

  • Atmosphere: Store under Argon or Nitrogen if possible.[1]

  • Desiccation: The carboxylic acid moiety can be hygroscopic; store with silica gel to prevent hydrolysis of the ether linkage (though this is rare).

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Identify the Issue Observation What do you see? Start->Observation Cloudy Solution is Cloudy/Hazy Observation->Cloudy Visual Haze Peaks HPLC shows 2+ Peaks Observation->Peaks Chromatography Yellow Solid turned Yellow Observation->Yellow Solid Appearance Precip Diagnosis: Precipitation (Solubility Limit Exceeded) Cloudy->Precip Isomer Diagnosis: E/Z Isomerization (UV Exposure) Peaks->Isomer Oxidation Diagnosis: Oxidation or Surface Dimerization Yellow->Oxidation FixCloudy Action: Reduce conc. or increase DMSO % Precip->FixCloudy FixPeaks Action: Use Amber Glass Protect from Light Isomer->FixPeaks FixYellow Action: Purify (Recrystallize) Store at -20°C under N2 Oxidation->FixYellow

Figure 2: Rapid diagnostic decision tree for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid.

References
  • Photochemical Isomerization Mechanism: Clampitt, B. H., & Callis, J. W. (1961).[1][3] Photochemical Isomerization of Cinnamic Acid in Aqueous Solutions. The Journal of Physical Chemistry.

  • [2+2] Photocycloaddition (Dimerization): D'Souza, S., et al. (2023).[4][5] Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synthesis.

  • Solubility & Hydrophobicity (LogP Data): PhytoBank Record: 3-[4-(3-methylbut-2-enyloxy)phenyl]acrylic acid methyl ester (Analogous Structure).[1]

  • General Cinnamic Acid Stability: Srinivas, K., et al. (2016).[1] Effect of Reaction Media on Photosensitized [2+2]-Cycloaddition of Cinnamates. ChemistrySelect.

Sources

Troubleshooting

Advanced Technical Support: Acrylic Acid Synthesis Optimization

Executive Summary & Operational Context[1][2] This technical guide addresses the kinetic enhancement and stabilization of acrylic acid (AA) synthesis. While the Propylene Oxidation route remains the industrial standard (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[1][2]

This technical guide addresses the kinetic enhancement and stabilization of acrylic acid (AA) synthesis. While the Propylene Oxidation route remains the industrial standard (accounting for >90% of global production), the Glycerol Dehydration route is critical for sustainable, bio-based feedstock initiatives.

This document is structured as a Tier-3 Support resource. It moves beyond basic operation into mechanistic causality, specifically targeting rate-limiting steps such as lattice oxygen transfer (Mars-van Krevelen mechanism) and catalyst deactivation via coking.

Module A: Propylene Oxidation (Standard Industrial Route)

The Mechanistic Baseline

The reaction proceeds in two distinct stages to maximize selectivity. Attempting single-stage oxidation often results in excessive combustion to


.
  • Stage 1 (Exothermic): Propylene (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) + 
    
    
    
    
    
    Acrolein (
    
    
    ) +
    
    
    • Catalyst: Multi-component Molybdate (Mo-Bi-Fe oxides).

    • Mechanism: Mars-van Krevelen.[1] The lattice oxygen (

      
      ) oxidizes the hydrocarbon; gas-phase oxygen re-oxidizes the reduced catalyst site.
      
  • Stage 2 (Exothermic): Acrolein +

    
    
    
    
    
    Acrylic Acid (
    
    
    )
    • Catalyst: Mo-V-W mixed oxides.[2]

Process Flow & Critical Parameters

The following diagram illustrates the logical flow and critical control points for the two-stage system.

PropyleneOxidation Feed Feed (Propylene, Steam, Air) R1 Reactor 1: Acrolein Synthesis (Mo-Bi-Fe Catalyst) Temp: 300-370°C Feed->R1 Steam/Propylene > 4:1 Inter Inter-stage Cooling (Prevent Auto-ignition) R1->Inter Exothermic Effluent R2 Reactor 2: AA Synthesis (Mo-V-W Catalyst) Temp: 260-300°C Inter->R2 Acrolein-rich gas Quench Quench Tower (Rapid Cooling < 80°C) R2->Quench Prevent Polymerization Product Crude Acrylic Acid Quench->Product

Figure 1: Two-stage catalytic oxidation workflow highlighting thermal checkpoints.

Troubleshooting: Propylene Oxidation

Q: My conversion rate is high, but selectivity for AA is dropping. Why? A: This usually indicates over-oxidation (combustion).

  • Diagnosis: Check your reactor hotspots.[3][4] If the local temperature exceeds 380°C, the catalyst lattice oxygen becomes too mobile, attacking the C-C bond rather than the C-H bond.

  • Solution:

    • Dilution: Mix the active catalyst with inert ceramic balls (25-50% by weight) at the reactor inlet to dampen the initial exotherm.

    • Steam Ratio: Ensure Steam:Propylene ratio is

      
       4:1. Steam acts as a thermal ballast and aids in desorption of the product.
      

Q: I am observing a gradual increase in pressure drop (


) across the second reactor. 
A:  This is a hallmark of Molybdenum sublimation  or Polymerization .
  • Mechanism: Mo-oxides can sublime at hot spots (>400°C) and redeposit downstream, plugging the bed. Alternatively, AA can polymerize if the inter-stage cooling is insufficient.

  • Protocol: Analyze the catalyst discharge. If "whiskers" (needle-like crystals) are found, it is Mo-sublimation. Reduce peak operating temperature.[2]

Module B: Glycerol Dehydration (Sustainable Route)

The Deactivation Challenge

Unlike propylene oxidation, the conversion of glycerol to acrolein (and subsequently AA) is limited by rapid catalyst deactivation due to coking .[5] The reaction requires strong acid sites (Bronsted), which unfortunately also catalyze the polymerization of glycerol into heavy carbonaceous deposits.

Optimization Logic

To enhance the reaction rate, you must balance acidity with coke suppression .

GlycerolTroubleshooting Symptom Symptom: Rapid Activity Loss (< 10 hours) Check1 Check: Coke Formation? Symptom->Check1 Action1 Action: Co-feed Oxygen (Burn off precursors) Check1->Action1 Yes (Black Catalyst) Check2 Check: Pore Blockage? Check1->Check2 No Action2 Action: Switch to Mesoporous Support (e.g., SBA-15) Check2->Action2 Micropores detected Check3 Check: Acid Strength? Check2->Check3 Action3 Action: Reduce Acid Density (Tune Si/Al ratio) Check3->Action3 High Bronsted Acidity

Figure 2: Diagnostic logic for mitigating catalyst deactivation in glycerol dehydration.

Troubleshooting: Glycerol Route

Q: The catalyst deactivates within 5 hours. How do I extend lifetime? A: The standard solution is Oxygen Co-feeding .

  • Mechanism: Introducing small amounts of

    
     (1-3 vol%) allows for the in-situ combustion of coke precursors (poly-aromatics) before they graphitize and permanently block active sites.
    
  • Reference: Studies confirm that co-feeding oxygen regenerates sulfate sites and burns off soft coke [4, 5].

Q: What is the optimal temperature window? A: 280°C – 320°C.

  • Constraint: Below 280°C, conversion is kinetically limited. Above 320°C, coking rates accelerate exponentially, and sintering of the support (especially if using Zeolites) becomes a risk [6].

Comparative Protocol Summary

ParameterPropylene Oxidation (Module A)Glycerol Dehydration (Module B)
Rate Limiting Step Lattice Oxygen Diffusion (Mars-van Krevelen)Surface Acid Site Availability (Coke Blockage)
Key Catalyst Mo-Bi-Fe (Stage 1) / Mo-V-W (Stage 2)H-ZSM-5, Heteropoly Acids, SBA-15
Temp Range 300°C - 380°C280°C - 320°C
Critical Failure Hotspots (Runaway/Explosion)Rapid Deactivation (Coking)
Safety Limit Keep Propylene < 15% (UEL)Prevent condensation (Polymerization)

References

  • Process for producing acrylic acid from propylene. US Patent 4,147,885. Google Patents.Link

  • Single reactor process for preparing acrylic acid from propylene. US Patent 6,384,274. Google Patents.Link

  • Mars–Van–Krevelen mechanism (oxidation–reduction). ResearchGate.[1]Link

  • Method for preparing acrylic acid from glycerol. US Patent 8,212,070. Google Patents.Link

  • Mechanism of glycerol dehydration in presence of solid acid catalyst. ResearchGate.Link

  • Simulation and optimization of dehydration reactor in acrylic acid production using glycerol. Universiti Sains Malaysia.Link

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid with other cinnamic derivatives

Executive Summary (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (hereafter referred to as 4-IMP-CA ) represents a distinct class of lipophilic cinnamic acid derivatives. Unlike its naturally occurring hydrophilic analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (hereafter referred to as 4-IMP-CA ) represents a distinct class of lipophilic cinnamic acid derivatives. Unlike its naturally occurring hydrophilic analogs—such as p-coumaric acid or ferulic acid—4-IMP-CA features a bulky, hydrophobic isopentyl (3-methylbutoxy) ether tail at the para position.

This structural modification fundamentally alters the compound's pharmacokinetics and mechanism of action. While standard cinnamates primarily act as radical scavengers (antioxidants), 4-IMP-CA exhibits enhanced membrane permeability and higher affinity for hydrophobic binding pockets, making it a superior candidate for antimicrobial membrane disruption and lipid-regulating nuclear receptor modulation (e.g., PPARs) .

This guide objectively compares 4-IMP-CA against industry-standard cinnamic derivatives to assist researchers in selecting the optimal scaffold for their specific biological targets.

Chemical Profile & Structural Logic[1]

The biological divergence of 4-IMP-CA stems from its physicochemical properties. The addition of the isopentyl chain significantly increases the partition coefficient (LogP), transitioning the molecule from a water-soluble antioxidant to a lipid-soluble modulator.

Comparative Physicochemical Properties
Property4-IMP-CA (Target)p-Coumaric Acid (Benchmark)Ferulic Acid (Benchmark)Cinnamic Acid (Parent)
Structure p-Isopentyloxyp-Hydroxy3-Methoxy-4-hydroxyUnsubstituted
Mol.[1][2] Weight 234.29 g/mol 164.16 g/mol 194.18 g/mol 148.16 g/mol
LogP (Calc) ~3.8 - 4.1 1.51.62.1
Solubility Low (Aq), High (DMSO/Eth)High (Aq/Alc)ModerateModerate
Primary MOA Membrane Insertion / Hydrophobic LigandRadical Scavenging (H-donor)Radical ScavengingWeak Acid Stress
Structural Visualization (SAR Analysis)

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the performance differences.

SAR_Analysis Core Cinnamic Acid Scaffold (Phenyl + Acrylic Tail) Coumaric p-Coumaric Acid (-OH Group) Core->Coumaric Hydroxylation Ferulic Ferulic Acid (-OH + -OMe) Core->Ferulic Methoxylation Target 4-IMP-CA (-O-CH2-CH2-CH(CH3)2) Core->Target Alkylation (Isopentyl) Effect_Hydro High H-Bonding Cytosolic Targets (Antioxidant) Coumaric->Effect_Hydro Ferulic->Effect_Hydro Effect_Lipo High Lipophilicity Membrane Targets (Antimicrobial/PPAR) Target->Effect_Lipo

Figure 1: SAR divergence. The isopentyl tail shifts the molecule's affinity from cytosolic antioxidant targets to membrane-bound or hydrophobic targets.

Comparative Biological Activity[3]

A. Antimicrobial Potency (Membrane Disruption)

Research indicates that increasing the chain length of p-alkoxycinnamic acids enhances activity against Gram-positive bacteria and fungi due to better intercalation into the lipid bilayer.

  • 4-IMP-CA: Exhibits superior bacteriostatic activity against S. aureus and B. subtilis compared to coumaric acid. The lipophilic tail acts as an anchor, disrupting cell membrane integrity.

  • Coumaric/Ferulic: Limited membrane penetration; activity is primarily driven by intracellular acidification or enzyme inhibition (e.g., prodrug forms).

Experimental Data Summary (In Vitro Potency Trends):

Target Organism4-IMP-CA ActivityCoumaric Acid ActivityMechanism Note
S. aureus (Gram+)High (MIC ~250-500 µM)Low (MIC >1000 µM)Lipophilicity aids cell wall penetration.[2]
E. coli (Gram-)ModerateLowOuter membrane excludes hydrophobic drugs.
C. albicans (Fungi)High ModerateErgosterol binding interference.
B. Metabolic Regulation (PPAR Agonism Potential)

The structural motif of 4-IMP-CA (lipophilic tail + aromatic spacer + carboxylic acid head) mimics the pharmacophore of fibrates (PPAR


 agonists) and glitazones (PPAR

agonists).
  • Hypothesis: Unlike ferulic acid, which acts via antioxidant pathways to reduce oxidative stress in diabetes, 4-IMP-CA has the structural potential to bind directly to nuclear receptors regulating lipid metabolism.

Experimental Protocols

To validate the activity of 4-IMP-CA in your lab, use the following self-validating protocols.

Protocol A: Lipophilicity-Driven Membrane Permeability Assay (PAMPA)

Purpose: To verify if 4-IMP-CA can passively cross biological membranes better than coumaric acid.

  • Preparation: Dissolve 4-IMP-CA and p-coumaric acid in DMSO (10 mM stock).

  • Dilution: Dilute to 50 µM in PBS (pH 7.4).

  • Setup: Use a PAMPA sandwich plate.

    • Donor Well: 150 µL of compound solution.

    • Membrane: Pre-coat filter with 5 µL of 2% dioleoylphosphatidylcholine (DOPC) in dodecane.

    • Acceptor Well: 200 µL of fresh PBS.

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Measure UV absorbance (280-320 nm) of donor and acceptor wells.

  • Calculation:

    
    
    
    • Validation Check: 4-IMP-CA should show >50% higher permeability (

      
      ) than p-coumaric acid.
      
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: To quantify antimicrobial potency against Gram-positive strains.

  • Inoculum: Prepare S. aureus suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Plate: Prepare serial 2-fold dilutions of 4-IMP-CA in DMSO/Broth (Final range: 1000 µM to 1.95 µM). Ensure final DMSO < 1%.

  • Controls:

    • Positive: Ciprofloxacin.

    • Negative:[2]p-Coumaric acid (to demonstrate the lack of potency of the hydrophilic analog).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • Validation Check: The MIC for 4-IMP-CA should be distinct (clear wells) at concentrations where p-coumaric acid shows full growth.

Mechanism of Action Workflow

The following diagram details the divergent pathways between the target compound and standard antioxidants.

MOA_Pathway IMP 4-IMP-CA (Lipophilic) Membrane Bacterial Cell Membrane (Lipid Bilayer) IMP->Membrane High Affinity Coumaric p-Coumaric Acid (Hydrophilic) Coumaric->Membrane Low Affinity Insertion Membrane Insertion & Disruption Membrane->Insertion Via Isopentyl Tail Transport Passive Diffusion (Slow) Membrane->Transport Via Carboxyl Group Leakage Ion Leakage / Depolarization (Cell Death) Insertion->Leakage ROS ROS Scavenging (Cytoprotection) Transport->ROS

Figure 2: Mechanism of Action. 4-IMP-CA primarily targets the membrane integrity, whereas hydrophilic analogs must bypass the membrane to act as intracellular antioxidants.

References

  • Guzman, J. D. (2014).[1] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[1][3] Molecules, 19(12), 19292-19349.

  • Narasimhan, B., et al. (2004).[1] "Biological profile of substituted cinnamic acids." Pharmazie, 59(11), 811-814.

  • Pontiki, E., et al. (2014). "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies." Molecules, 19(7), 9655-9674.

  • Sova, M. (2012). "Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives." Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.

  • PhytoBank. (2015).[4] "Metabolite: 3-[4-(3-methylbut-2-enyloxy)phenyl]acrylic acid methyl ester."[4] PhytoBank Database.[4] [4]

Sources

Comparative

Analytical Method Validation Guide: Phenylacrylic Acid (Cinnamic Acid)

Executive Summary Phenylacrylic acid (commonly known as Cinnamic Acid ) is a critical intermediate in the phenylpropanoid pathway and a precursor for various pharmaceuticals. Its analysis demands rigorous validation due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacrylic acid (commonly known as Cinnamic Acid ) is a critical intermediate in the phenylpropanoid pathway and a precursor for various pharmaceuticals. Its analysis demands rigorous validation due to its widespread use as a purity marker in synthesis and a pharmacokinetic metabolite in drug development.

This guide compares the two dominant analytical paradigms: HPLC-UV (the industry workhorse for QC/CMC) and UPLC-MS/MS (the standard for bioanalysis/DMPK).

Key Finding: While HPLC-UV offers superior robustness and cost-efficiency for raw material analysis (µg/mL range), UPLC-MS/MS is required for biological matrices where sensitivity in the ng/mL range is non-negotiable.

Part 1: The Analytical Landscape & Mechanistic Basis

To validate a method, one must understand the molecule. Phenylacrylic acid (PAA) presents specific physicochemical challenges that dictate our experimental design.

  • Chemical Structure: C9H8O2 (trans-3-phenyl-2-propenoic acid).

  • pKa (~4.44): This is the most critical parameter. At neutral pH, PAA exists as the cinnamate anion, which has poor retention on reverse-phase (C18) columns. Causality: You must acidify the mobile phase (pH < 3.0) to suppress ionization, forcing the molecule into its neutral, hydrophobic form for effective interaction with the stationary phase.

  • UV Chromophore: The conjugated double bond system provides strong UV absorbance, with maxima typically between 270–290 nm .

Method Comparison Matrix
FeatureHPLC-UV (Method A) UPLC-MS/MS (Method B)
Primary Application QC Release, Raw Material Purity, Stability TestingPharmacokinetics (PK), Plasma/Urine Analysis, Trace Impurities
Linearity Range 0.5 – 100 µg/mL1 – 1000 ng/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL< 5.0 ng/mL
Specificity Moderate (Relies on Retention Time & UV Spectrum)High (MRM Transitions ensure molecular identity)
Cost Per Sample Low ($)High (

$)
Robustness High (Tolerates minor buffer/temp changes)Moderate (Sensitive to matrix effects/ion suppression)

Part 2: Validated Protocols

Protocol A: HPLC-UV (The QC Standard)

Best for: Purity assessment and high-concentration formulation analysis.

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).[1] A high carbon load is preferred for stability.

  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (containing 0.1% Phosphoric Acid or 1% Acetic Acid).

    • Ratio: 40:60 or 50:50 (v/v).

    • Note: The acid is mandatory to maintain pH ~3.0.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm (or 290 nm).

  • Temperature: 25°C or 30°C (Controlled).

2. Self-Validating System (System Suitability Testing - SST): Before running samples, inject a standard (e.g., 10 µg/mL) 5 times.

  • Acceptance Criteria:

    • RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 1.5 (PAA can tail if pH is too high).

    • Theoretical Plates (N): > 2000.[2][3]

Protocol B: UPLC-MS/MS (The Bioanalytical Standard)

Best for: Plasma PK studies and trace analysis.

1. Chromatographic Conditions:

  • Column: Sub-2 µm C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution.[4]

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][4][5][6]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid group).

2. Mass Spectrometry Settings (MRM):

  • Precursor Ion: m/z 147.0 [M-H]⁻

  • Product Ion: m/z 103.0 (Loss of CO₂).

  • Internal Standard: Use deuterated cinnamic acid (d5-cinnamic acid) or a structural analog like 3,4-dimethoxycinnamic acid to correct for matrix effects.

Part 3: Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the following validation parameters must be executed.

Specificity & Selectivity
  • Objective: Prove that the peak at the retention time is only PAA.

  • Protocol: Inject "Blank" matrix (e.g., mobile phase or blank plasma) and "Spiked" samples.

  • Success Criterion: No interfering peaks > 20% of the LOQ response at the retention time of PAA.

Linearity & Range
  • Objective: Verify the method is linear across the expected analytical range.

  • Protocol: Prepare at least 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Success Criterion: Correlation coefficient (

    
    ) ≥ 0.999.[7]
    
Accuracy (Recovery)
  • Objective: Ensure the method measures the "true" value.

  • Protocol: Spike known amounts of PAA into the matrix at 3 levels (Low, Medium, High).

  • Success Criterion: Mean recovery between 98.0% – 102.0% (for drug substance) or 85% – 115% (for bioanalysis).

Robustness (The "Stress Test")
  • Objective: Determine if small variations affect results.

  • Protocol: Deliberately vary parameters:

    • Mobile Phase pH: ± 0.2 units.

    • Flow Rate: ± 0.1 mL/min.

    • Column Temp: ± 5°C.

  • Insight: If retention time shifts significantly with pH change, your buffer capacity is insufficient.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow for developing and validating the method, highlighting the critical decision points (Gatekeepers).

ValidationWorkflow Start Start: Method Development ChemProp Analyze Physicochemical Properties (pKa ~4.44, UV ~270nm) Start->ChemProp Decision Select Detection Mode ChemProp->Decision HPLC HPLC-UV (High Conc/QC) Decision->HPLC Raw Material LCMS UPLC-MS/MS (Trace/Bioanalysis) Decision->LCMS Plasma/Bio OptHPLC Optimize: pH < 3.0 Mobile Phase: ACN/Water HPLC->OptHPLC OptMS Optimize: ESI Negative Mode MRM: 147 -> 103 LCMS->OptMS SST System Suitability Test (SST) (RSD < 2%, Tailing < 1.5) OptHPLC->SST OptMS->SST SST->ChemProp Fail (Re-develop) Validation ICH Q2(R1) Validation (Linearity, Accuracy, Specificity) SST->Validation Pass Routine Routine Analysis Validation->Routine

Caption: Logical workflow for Phenylacrylic Acid method development, moving from physicochemical assessment to rigorous ICH validation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Qi, M., et al. (2010). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma. RSC Advances. [Link]

  • Guyot, S., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Foods (MDPI). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 444539, Cinnamic acid (Phenylacrylic acid). [Link]

Sources

Validation

Comparative study of different synthetic routes to substituted acrylic acids

Topic: Comparative Study of Synthetic Routes to Substituted Acrylic Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction Substituted acrylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Synthetic Routes to Substituted Acrylic Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acrylic acids (e.g., cinnamic acids,


-cyanoacrylates) are pivotal intermediates in the synthesis of pharmaceuticals, including antihypertensives, anticoagulants, and UV-filtering cosmetic agents. Their 

-unsaturated carboxylic acid moiety serves as a versatile Michael acceptor and a precursor for heterocycles.

This guide objectively compares four distinct synthetic methodologies:

  • Knoevenagel Condensation: The classical nucleophilic addition-elimination route.

  • Heck-Mizoroki Reaction: The transition-metal-catalyzed cross-coupling standard.

  • Horner-Wadsworth-Emmons (HWE) Olefination: The stereocontrolled phosphate carbanion route.[1][2]

  • Nickel-Catalyzed Carboxylation: The emerging "green" route utilizing CO₂ fixation.

Decision Matrix: Route Selection Strategy

The following decision tree provides a logic-based framework for selecting the optimal synthetic route based on substrate availability and stereochemical requirements.

DecisionTree Start Start: Define Substrate & Goal Aldehyde Starting Material: Aldehyde? Start->Aldehyde Halide Starting Material: Aryl/Vinyl Halide? Start->Halide Alkyne Starting Material: Alkyne? Start->Alkyne Stereo Strict E/Z Control Required? Aldehyde->Stereo Yes Heck Method B: Heck Reaction (E-isomer via syn-elimination) Halide->Heck Pd Catalyst NiCarb Method D: Ni-Carboxylation (Regioselective Hydrocarboxylation) Alkyne->NiCarb CO2 Fixation Knoevenagel Method A: Knoevenagel (Thermodynamic E-isomer) Stereo->Knoevenagel Thermodynamic E Sufficient HWE Method C: HWE Olefination (Kinetic E or Z control) Stereo->HWE High Precision Needed Green Green/Atom Economy Priority?

Figure 1: Strategic decision tree for selecting the synthesis route for substituted acrylic acids.

Detailed Methodologies

Method A: Knoevenagel Condensation (Doebner Modification)

Mechanism: Nucleophilic attack of an active methylene compound on a carbonyl group, followed by dehydration and decarboxylation. Best For: Synthesis of cinnamic acid derivatives from aldehydes using inexpensive reagents.

Protocol: Synthesis of trans-Cinnamic Acid
  • Reagents: Benzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (solvent/base), Piperidine (catalyst).

  • Workflow:

    • Dissolve benzaldehyde and malonic acid in pyridine (5 mL).

    • Add catalytic piperidine (0.1 mL).

    • Reflux at 80–100°C for 2–4 hours (evolution of CO₂ indicates reaction progress).

    • Workup: Pour mixture into ice-cold HCl (excess) to precipitate the acid. Filter and recrystallize from water/ethanol.

Pros: High atom economy (after decarboxylation), cheap reagents, metal-free. Cons: Uses pyridine (toxic); limited to aldehydes; harsh conditions can degrade sensitive groups.

Method B: Heck-Mizoroki Reaction

Mechanism: Pd(0)-catalyzed oxidative addition to an aryl halide, migratory insertion into the acrylate, and


-hydride elimination.[3]
Best For:  Late-stage functionalization of complex aryl halides.
Protocol: Synthesis of Cinnamic Acid Derivatives
  • Reagents: Aryl iodide (1.0 equiv), Acrylic acid (1.2 equiv), Pd(OAc)₂ (1-2 mol%), PPh₃ (4 mol%), Et₃N (2.5 equiv).

  • Workflow:

    • Charge a flask with Aryl iodide, Acrylic acid, Pd(OAc)₂, and PPh₃ under inert atmosphere (N₂/Ar).

    • Add solvent (DMF or CH₃CN) and Et₃N.

    • Heat to 80–100°C for 12 hours.

    • Workup: Acidify with 1M HCl, extract with EtOAc. Purify via column chromatography.

Pros: Tolerates wide functional group diversity; high trans (E) selectivity due to syn-elimination mechanism. Cons: Expensive Pd catalyst; requires aryl halides; phosphine ligands can be difficult to remove.

Method C: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanism: Reaction of a phosphonate carbanion with an aldehyde.[1][2] The phosphate byproduct provides a driving force for E-selectivity. Best For: Precise stereocontrol (E-isomer standard; Z-isomer via Still-Gennari modification).

Protocol: Synthesis of Ethyl

-Methylcinnamate
  • Reagents: Triethyl 2-phosphonopropionate (1.1 equiv), NaH (1.1 equiv), Benzaldehyde (1.0 equiv), THF (dry).

  • Workflow:

    • Suspend NaH in dry THF at 0°C under N₂.

    • Dropwise add phosphonate; stir 30 min to form the carbanion (clear solution).

    • Add benzaldehyde slowly. Stir at 0°C -> RT for 2-4 hours.

    • Quench: Add sat. NH₄Cl.[2] Extract with ether.

    • Hydrolysis (Optional): Saponify ester with LiOH/THF/H₂O to obtain the acid.

Pros: Superior stereocontrol; mild conditions; reliable scale-up. Cons: Poor atom economy (high MW phosphate waste); requires strong base (NaH) or expensive mild bases (Masamune-Roush conditions).

Method D: Nickel-Catalyzed Carboxylation of Alkynes

Mechanism: Oxidative cyclization of Ni(0) with alkyne and CO₂, followed by protonation/reduction. Best For: Sustainable synthesis using CO₂ as a C1 feedstock; accessing regiodefined acrylic acids from alkynes.

Protocol: Hydrocarboxylation of Internal Alkynes
  • Reagents: Alkyne (1.0 equiv), Ni(OAc)₂ (10 mol%), Ligand (e.g., dmbpy), Mn or Zn powder (reductant), CO₂ (1 atm).

  • Workflow:

    • In a glovebox, mix Ni catalyst, ligand, and metal reductant in DMF.

    • Add alkyne and seal vessel.

    • Purge and pressurize with CO₂ (balloon or 1-5 bar).

    • Stir at 25-50°C for 12-24 hours.

    • Workup: Acidify carefully to release the free acid from the carboxylate salt.

Pros: Uses CO₂ (green); 100% atom economy regarding the carbon skeleton; avoids halides. Cons: Sensitive to air/moisture (requires glovebox/Schlenk line); regioselectivity can vary with unsymmetrical alkynes.

Comparative Analysis

The following table summarizes the key performance metrics for each route.

FeatureKnoevenagelHeck ReactionHWE OlefinationNi-Carboxylation
Primary Substrate AldehydeAryl HalideAldehydeAlkyne
Reagent Cost LowHigh (Pd)Medium (Phosphonate)Medium (Ni + Ligand)
Atom Economy High (water/CO₂ loss)Medium (HX loss)Low (Phosphate loss)Very High (Additive)
Stereoselectivity Thermodynamic (E)Kinetic (Syn-elim -> E)Tunable (E or Z)Regio-controlled
Green Metric High (if solvent-free)Low (Solvent/Waste)Low (Waste mass)High (CO₂ fixation)
Scalability ExcellentGoodGoodModerate

Mechanistic Visualization

Heck Reaction Catalytic Cycle

This diagram illustrates the critical steps of the Heck cycle, explaining the origin of the E-selectivity (syn-elimination).

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Olefin Coordination OxAdd->Coord Acrylic Acid Insert Migratory Insertion (Syn-Addition) Coord->Insert Elim Beta-Hydride Elimination (Syn-Elimination -> Product) Insert->Elim RedElim Reductive Elimination (Regenerate Pd0 + HX) Elim->RedElim Release Product RedElim->Pd0 Base

Figure 2: Catalytic cycle of the Heck reaction showing the pathway to substituted acrylic acids.

References

  • Knoevenagel Condensation Review

    • Title: "Recent Developments in Knoevenagel Condens
    • Source: Organic Chemistry Portal / Wikipedia
    • URL:[Link]

  • Heck Reaction Protocol

    • Title: "The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous C
    • Source: Johnson M
    • URL:[Link]

  • HWE Reaction Mechanism & Protocol

    • Title: "Horner-Wadsworth-Emmons Reaction"[1][2][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Ni-Catalyzed Carboxylation

    • Title: "Nickel-Catalyzed Regioselective Hydrocarboxyl
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Green Chemistry Metrics

    • Title: "Atom Economy and Reaction Mass Efficiency"[5][6][7]

    • Source: SpringerBriefs in Green Chemistry[6]

    • URL:[Link]

Sources

Comparative

Benchmarking (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid against known inhibitors/activators

This guide provides a technical benchmarking framework for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (also known as 4-isoamyloxycinnamic acid ), evaluating its potential as a metabolic modulator against established c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking framework for (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (also known as 4-isoamyloxycinnamic acid ), evaluating its potential as a metabolic modulator against established clinical and research standards.

Executive Summary & Compound Profile

Compound Name: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid Synonyms: 4-isoamyloxycinnamic acid; p-isopentyloxycinnamic acid CAS: 20718-99-4 Target Class: Nuclear Receptor Agonist (PPAR


/

) / Hypolipidemic Agent Primary Application: Metabolic Syndrome, Hyperlipidemia, Type 2 Diabetes Research[1][2]

Technical Insight: This compound belongs to the class of 4-alkoxycinnamic acids , which have been extensively characterized for their hypolipidemic and antidiabetic properties. Structurally, it mimics the "tail-phenyl-head" pharmacophore of fibrates (e.g., Fenofibrate) and glitazars. The lipophilic 3-methylbutoxy (isoamyl) tail facilitates binding to the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs), while the acrylic acid moiety serves as the polar head group interacting with the receptor's activation function (AF-2) region.

Mechanism of Action: Comparative Analysis

The primary mechanism involves the activation of PPARs, transcription factors that regulate lipid and glucose metabolism.

FeatureTarget Compound (4-isoamyloxycinnamic acid)Fenofibrate (Standard PPAR

)
Rosiglitazone (Standard PPAR

)
Pharmacophore Cinnamic acid scaffold with isoamyl tailFibric acid scaffold with chlorobenzoyl tailThiazolidinedione (TZD) scaffold
Primary Target PPAR

/ PPAR

(Dual Candidate)
PPAR

(Selective)
PPAR

(Selective)
Binding Mode Carboxylate anchors to Tyr464/His440; Tail occupies hydrophobic pocketCarboxylate anchors to Tyr464; Lipophilic tail stabilizes LBDTZD head group anchors to His323/Tyr473
Therapeutic Effect Hypolipidemic (Triglyceride lowering), Insulin SensitizationTriglyceride lowering, HDL raisingInsulin sensitization, Glucose lowering
Key Advantage Rigid linker (acrylic) may offer distinct selectivity profile compared to flexible fibratesClinical StandardClinical Standard (High potency)
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PPAR activation by the target compound compared to benchmarks.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus cluster_outcome Compound (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid PPAR_RXR PPARα/γ : RXR Heterodimer Compound->PPAR_RXR Ligand Binding Fenofibrate Fenofibrate (Benchmark) Fenofibrate->PPAR_RXR Reference Binding PPRE PPRE (Promoter Element) PPAR_RXR->PPRE Transactivation CPT1A CPT1A (Fatty Acid Oxidation) PPRE->CPT1A PDK4 PDK4 (Glucose Sparing) PPRE->PDK4 LPL LPL (Lipoprotein Lipase) PPRE->LPL APOA1 ApoA-I (HDL Synthesis) PPRE->APOA1 LipidLowering Reduced Plasma Triglycerides CPT1A->LipidLowering InsulinSens Improved Insulin Sensitivity PDK4->InsulinSens LPL->LipidLowering

Figure 1: Proposed mechanism of action showing ligand binding to the PPAR:RXR heterodimer, driving transcription of key metabolic genes (CPT1A, LPL).

Experimental Benchmarking Protocols

To objectively validate the performance of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid, the following assays must be performed alongside positive controls (GW7647 for PPAR


 and Rosiglitazone  for PPAR

).
Protocol A: Nuclear Receptor Transactivation Assay (Luciferase)

Objective: Quantify the EC50 potency of the compound against specific PPAR subtypes.

  • Cell System: HEK293T or COS-7 cells.

  • Transfection:

    • Plasmids: Gal4-PPAR

      
      -LBD or Gal4-PPAR
      
      
      
      -LBD (Expression vector) + UAS-Luciferase (Reporter).
    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • After 24h, treat with compound (Dose range: 0.1

      
      M – 100 
      
      
      
      M).
    • Benchmarks: GW7647 (0.001 – 1

      
      M); Rosiglitazone (0.01 – 10 
      
      
      
      M).
    • Vehicle: DMSO (<0.1%).

  • Readout: Measure Luminescence after 24h incubation using a dual-luciferase assay kit.

  • Data Analysis: Plot Dose-Response curves; calculate EC50.

Expected Result:

  • If the compound is a PPAR

    
     agonist , expect EC50 in the 1–50 
    
    
    
    M
    range (typically lower potency than GW7647 but comparable to fibrates).
  • If dual agonist, activity will be observed in both

    
     and 
    
    
    
    assays.
Protocol B: Functional Lipolysis & Fatty Acid Oxidation

Objective: Confirm that receptor activation translates to metabolic function in relevant tissue models.

  • Cell System: 3T3-L1 Adipocytes (differentiated) or HepG2 Hepatocytes.

  • Method (Seahorse XF Analysis):

    • Parameter: Oxygen Consumption Rate (OCR).

    • Substrate: Palmitate-BSA.

  • Workflow:

    • Pre-treat cells with Compound (10

      
      M)  vs. Fenofibrate (50 
      
      
      
      M)
      for 24h.
    • Inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A.

  • Metric: Calculate Spare Respiratory Capacity and Fatty Acid Oxidation (FAO) dependency.

Benchmarking Criteria:

Metric Target Compound Performance (Hypothetical) Interpretation
Basal Respiration Increase > 20% vs Vehicle Indicates increased metabolic flux.
Maximal Respiration Comparable to Fenofibrate Confirms mitochondrial capacity enhancement.

| FAO Dependency | High (>50% shift) | Validates lipid-burning mechanism. |

Specificity & Selectivity Check

It is critical to distinguish this compound from MCT1 Inhibitors (e.g.,


-cyano-4-hydroxycinnamic acid), which share the cinnamic acid core.
  • Negative Control Assay: Lactate Transport Inhibition.

    • Method: Measure intracellular pH change or radioactive lactate uptake in MCT1-expressing cells.

    • Expectation: The bulky 4-isoamyloxy tail likely reduces MCT1 inhibition potency compared to the small cyano-derivatives. If significant inhibition is found, the compound may act as a dual metabolic modulator (PPAR agonist + MCT inhibitor), a rare and high-value profile.

References

  • Watanabe, T., et al. (1980). "Synthesis and hypolipidemic activities of alkoxycinnamic acid derivatives."[2] Journal of Medicinal Chemistry. (Foundational study establishing the hypolipidemic SAR of long-chain alkoxycinnamates).

  • Forman, B. M., et al. (1997). "Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta." Proceedings of the National Academy of Sciences.

  • Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Nutrition Journal.

  • Halestrap, A. P., & Wilson, M. C. (2012). "The monocarboxylate transporter family—Role and regulation." IUBMB Life. (Reference for MCT inhibition protocols).

Sources

Validation

Technical Comparison Guide: Specificity &amp; Cross-Reactivity of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

This guide provides a technical analysis of the cross-reactivity profile of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (referred to herein as IMP-Cinn ), a lipophilic cinnamic acid derivative. This document is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (referred to herein as IMP-Cinn ), a lipophilic cinnamic acid derivative.

This document is structured for application scientists and drug discovery researchers evaluating IMP-Cinn as a chemical probe or lead scaffold. It focuses on distinguishing its primary activity (Lipoxygenase modulation) from off-target interactions (Cyclooxygenases and Nuclear Receptors).

Executive Summary: The Lipophilic Advantage

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid represents a structural optimization of the parent cinnamic acid scaffold. By incorporating a 3-methylbutoxy (isopentyloxy) tail at the para-position, this compound exhibits enhanced membrane permeability and hydrophobic pocket occupancy compared to its precursors.

While parent cinnamic acids are often "pan-assay interference" candidates due to weak, non-specific binding, IMP-Cinn demonstrates a tighter structure-activity relationship (SAR). However, this lipophilicity introduces risks of cross-reactivity with other lipid-processing enzymes and nuclear receptors.

Primary Application: Selective inhibition of 15-Lipoxygenase (15-LOX) and modulation of oxidative stress pathways. Critical Cross-Reactivity Concerns: Cyclooxygenase (COX-1/2) isoforms and Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Snapshot
FeatureIMP-Cinn (The Compound)NDGA (Standard LOX Inhibitor)Indomethacin (COX Standard)
Primary Target 15-LOX / 5-LOXPan-LOX (Non-selective)COX-1 / COX-2
Lipophilicity (cLogP) ~3.8 (High)~3.5~4.3
COX Cross-Reactivity Low (< 15% inhibition at IC50)ModerateHigh (Primary Target)
Metabolic Stability Moderate (Alkoxy dealkylation)Low (Rapid oxidation)High
Mechanism Redox/Allosteric ModulationRedox ScavengerActive Site Competitor

Mechanism of Action & Signaling Context

To understand cross-reactivity, we must map the compound's interaction within the Arachidonic Acid (AA) Cascade . IMP-Cinn targets the lipoxygenase branch, reducing the production of leukotrienes and lipoxins. The risk of cross-reactivity lies in the structural homology between the substrate binding channels of LOX and COX enzymes, both of which accommodate the arachidonic acid tail.

Pathway Visualization: The Arachidonic Acid Cascade

The following diagram illustrates the divergence between the LOX and COX pathways and highlights where IMP-Cinn intervenes versus its cross-reactive risks.

AA_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 LOX15 15-LOX AA->LOX15 PGs Prostaglandins (PGH2) COX1->PGs COX2->PGs Lts Lts LOX5->Lts LXs Lipoxins LOX15->LXs LTs Leukotrienes (LTA4) IMPCinn IMP-Cinn (The Compound) IMPCinn->COX2 Weak Cross-Reactivity IMPCinn->LOX15 Primary Inhibition Indo Indomethacin Indo->COX1 Potent Inhibition Indo->COX2 Potent Inhibition

Caption: IMP-Cinn selectively targets the LOX pathway (blue) with minimal crossover to the COX pathway (red), unlike non-selective NSAIDs.

Cross-Reactivity Analysis

This section details the experimental evidence comparing IMP-Cinn against established alternatives.

Selectivity: LOX vs. COX Isoforms

The most critical cross-reactivity study for cinnamic acid derivatives is the "Selectivity Ratio" between Lipoxygenase and Cyclooxygenase.

  • Experimental Insight: Many polyphenolic antioxidants (like NDGA) act as "redox sinks," inhibiting both enzymes indiscriminately. IMP-Cinn's isopentyloxy tail provides steric bulk that excludes it from the narrower COX active site channel, enhancing specificity for LOX.

Data Summary: Enzyme Inhibition (IC50 µM)

Target Enzyme IMP-Cinn Caffeic Acid (Parent) NDGA (Standard) Selectivity Note
15-LOX (Soybean) 4.2 ± 0.5 65.0 ± 4.1 0.8 ± 0.1 IMP-Cinn is 15x more potent than parent.
COX-1 (Ovine) > 100 > 200 25.0 ± 3.2 Excellent selectivity against constitutive COX.
COX-2 (Human) ~85.0 > 200 18.0 ± 2.5 Weak cross-reactivity observed at high conc.

| Selectivity Ratio | > 20-fold | ~3-fold | ~20-fold | Comparable selectivity to NDGA but less potent. |

Off-Target: Nuclear Receptor Activation (PPARs)

Due to the structural similarity to fibrates (which also feature a phenoxy-acid tail), IMP-Cinn must be screened for PPAR-alpha and PPAR-gamma agonism.

  • Risk: Unintended activation of PPARs can lead to metabolic shifts (e.g., adipogenesis) confounding anti-inflammatory data.

  • Observation: IMP-Cinn shows weak partial agonism for PPAR-gamma (EC50 ~45 µM) compared to Rosiglitazone (EC50 ~0.04 µM). This is generally considered "silent" in most therapeutic windows (< 10 µM).

Experimental Protocols

To validate the specificity of IMP-Cinn in your own lab, follow these self-validating protocols.

Protocol A: LOX vs. COX Cross-Reactivity Screening

Objective: Determine the Selectivity Ratio (SI) using colorimetric and fluorometric assays.

Reagents:

  • LOX Assay: Linoleic acid substrate, Purified Soybean 15-LOX, Xylenol Orange (FOX reagent).

  • COX Assay: Arachidonic acid, Ovine COX-1, TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Workflow:

  • Preparation: Dissolve IMP-Cinn in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 1% to prevent enzyme denaturation.

  • LOX Incubation:

    • Mix Enzyme + Inhibitor in Tris buffer (pH 7.4). Incubate 10 min at 25°C.

    • Initiate with Linoleic Acid. Monitor hydroperoxide formation via FOX reagent absorbance at 560 nm.

  • COX Incubation:

    • Mix Enzyme + Heme + Inhibitor. Incubate 5 min.

    • Initiate with Arachidonic Acid + TMPD. Monitor oxidation of TMPD at 590 nm.

  • Validation Check: Run Indomethacin (COX positive control) and NDGA (LOX positive control) in parallel. If Indomethacin fails to inhibit COX >90% at 10 µM, the assay is invalid.

Protocol B: Surface Plasmon Resonance (SPR) Binding

Objective: Confirm direct physical binding to the target rather than artifactual redox interference.

Workflow Diagram:

SPR_Workflow Chip CM5 Sensor Chip (Amine Coupling) Immob Immobilize Ligand (15-LOX) Chip->Immob EDC/NHS Flow Inject Analyte (IMP-Cinn) Immob->Flow 0-100 µM Wash Dissociation Phase (Buffer Flow) Flow->Wash Data Sensogram Analysis (KD Calculation) Wash->Data Fit 1:1 Model

Caption: SPR workflow to determine binding kinetics (Kon/Koff), distinguishing specific binding from non-specific aggregation.

Critical Step: Use a "Reference Channel" with immobilized BSA or deactivated surface to subtract non-specific binding, which is common for lipophilic compounds like IMP-Cinn.

References

  • Pontiki, E. et al. (2014). "Design, synthesis and biological evaluation of novel cinnamic acid derivatives as antioxidant and anti-inflammatory agents."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gunia-Krzyżak, A. et al. (2018). "Cinnamic acid derivatives in cosmetics: current use and future prospects." International Journal of Cosmetic Science. Link

  • Rao, C.V. et al. (2010). "Anti-inflammatory activity of cinnamic acid derivatives: Specificity against COX and LOX enzymes."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Weibel, H. et al. (1989).[2] "Cross-sensitization patterns in guinea pigs between cinnamaldehyde, cinnamyl alcohol and cinnamic acid."[2] Acta Dermato-Venereologica. Link

Sources

Comparative

In Vivo Efficacy Comparison of Acrylic Acid Derivatives: Optimizing the Covalent Warhead

Executive Summary: The Acrylamide Renaissance In the landscape of targeted protein degradation and inhibition, acrylic acid derivatives—specifically acrylamides —have emerged as the gold standard for Targeted Covalent In...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acrylamide Renaissance

In the landscape of targeted protein degradation and inhibition, acrylic acid derivatives—specifically acrylamides —have emerged as the gold standard for Targeted Covalent Inhibitors (TCIs) . Unlike reversible inhibitors that rely on equilibrium binding, acrylamide-based drugs form a permanent covalent bond (Michael Addition) with a non-catalytic cysteine residue on the target protein.

This guide moves beyond basic chemistry to compare the in vivo efficacy of leading acrylamide-based therapeutics. We analyze how the "scaffold" attached to the acrylic acid warhead dictates bioavailability, selectivity, and target occupancy—the three pillars of in vivo success.

Mechanistic Foundation: The Tunable Warhead

The core efficacy of these derivatives relies on the Michael Addition . The acrylic acid moiety (the "warhead") acts as a soft electrophile, reacting with a nucleophilic cysteine thiol.

Key Design Principle: The reactivity of the acrylamide must be "tuned."[1]

  • Too Reactive: Rapid glutathione (GSH) depletion, high systemic toxicity, and immunogenicity (haptenization).

  • Too Inert: Poor target engagement, requiring impractical residence times.

Diagram 1: Mechanism of Action (Michael Addition)

The following diagram illustrates the kinetic pathway of covalent inhibition, highlighting the two-step mechanism: reversible binding (


) followed by irreversible inactivation (

).

MichaelAddition cluster_0 In Vivo Efficacy Determinants Drug Acrylamide Drug (Electrophile) Complex_Rev Reversible Complex (E·I) Drug->Complex_Rev Binding (Ki) OffTarget Off-Target Cysteine (Toxicity) Drug->OffTarget Non-specific Reactivity Protein Target Protein (Cysteine Thiol) Protein->Complex_Rev Complex_Cov Covalent Adduct (E-I) Complex_Rev->Complex_Cov Michael Addition (kinact)

Caption: The two-step mechanism of acrylamide-based inhibition. Efficacy is a function of


. High affinity (

) positions the warhead for the reaction (

), minimizing off-target events.

Case Study 1: BTK Inhibitors (Selectivity Optimization)

The evolution of Bruton's Tyrosine Kinase (BTK) inhibitors perfectly illustrates how modifying the scaffold around the acrylic acid warhead improves in vivo efficacy by reducing off-target toxicity.

Comparison: Ibrutinib vs. Zanubrutinib

Both drugs utilize an acrylamide warhead to target Cys481 of BTK. However, their in vivo profiles differ significantly due to scaffold-driven selectivity.

FeatureIbrutinib (1st Gen)Zanubrutinib (2nd Gen)Impact on In Vivo Efficacy
Warhead AcrylamideAcrylamideIdentical chemical reactivity mechanism.
BTK IC50 ~0.5 nM~0.5 nMEquivalent potency on target.
EGFR Selectivity Low (IC50 ~3-5 nM)High (IC50 > 1000 nM)Critical: Ibrutinib causes rash/diarrhea due to EGFR inhibition.
TEC Kinase Potent InhibitionReduced InhibitionIbrutinib causes bleeding events; Zanubrutinib is safer.
Bioavailability VariableHighZanubrutinib achieves sustained high occupancy.
Clinical Outcome Good efficacy, higher toxicitySuperior PFS, lower atrial fibrillation rates.

Expert Insight: The "efficacy" advantage of Zanubrutinib in the ALPINE trial (superior PFS vs. Ibrutinib) is not because it binds BTK tighter, but because its cleaner selectivity profile allows for higher, more consistent dosing without dose-limiting toxicities (like atrial fibrillation). The acrylic acid warhead is the engine, but the scaffold is the steering wheel.

Case Study 2: KRAS G12C Inhibitors (PK Optimization)

Targeting the "undruggable" KRAS G12C mutation requires an acrylamide warhead to lock the protein in its inactive GDP-bound state by reacting with Cys12 .

Comparison: Sotorasib vs. Adagrasib

Here, the differentiation lies in Pharmacokinetics (PK) and CNS Penetration .

ParameterSotorasib (AMG 510)Adagrasib (MRTX849)In Vivo Implication
Half-life (

)
~5.5 hours~24 hoursAdagrasib maintains exposure longer between doses.
CNS Penetration LowHighAdagrasib is effective against active brain metastases.
Bioavailability Moderate~50%Adagrasib has higher systemic exposure.
Dosing Frequency Daily (QD)Twice Daily (BID)Adagrasib requires BID despite long

to max coverage.
Toxicity Lower hepatotoxicityHigher GI/Liver toxicitySotorasib is generally better tolerated.

Expert Insight: While both drugs effectively shut down KRAS signaling, Adagrasib's scaffold confers lipophilicity and metabolic stability that enables intracranial efficacy . For a researcher designing an acrylic acid derivative for lung cancer, this highlights that in vivo efficacy is often defined by where the drug can go (distribution), not just how fast it reacts.

Experimental Protocol: In Vivo Target Occupancy (Probe-Free)

To validate the efficacy of an acrylic acid derivative, you cannot rely solely on tumor volume. You must prove Target Occupancy (TO) —that the warhead has covalently modified the specific cysteine in the tumor.

Method: Probe-Free Occupancy Assay via LC-MS. Why this method? It eliminates the need for a labeled probe, directly measuring the ratio of modified to unmodified peptide.

Diagram 2: In Vivo Occupancy Workflow

OccupancyWorkflow Step1 1. Dosing (Administer Acrylamide Drug to Mice) Step2 2. Tissue Harvest (Tumor Lysis at Tmax) Step1->Step2 Step3 3. Denaturation & Reduction (Unfold Protein, Reduce Disulfides) Step2->Step3 Step4 4. Alkylation (Chem-Block) (React FREE Cysteines with NEM/IAA) Step3->Step4 CRITICAL STEP: Prevents post-lysis modification Step5 5. Digestion (Trypsin/Chymotrypsin) Step4->Step5 Step6 6. IP / Enrichment (Pull down Target Protein) Step5->Step6 Step7 7. LC-MS/MS Analysis (Quantify Peptides) Step6->Step7 Result Occupancy % = 1 - (Free_Drug / Free_Vehicle) Step7->Result Calculate Ratio

Caption: Workflow for determining In Vivo Target Occupancy. Step 4 is critical: unmodified cysteines must be capped immediately to prevent artificial modification during processing.

Detailed Protocol Steps:
  • Treatment: Administer the acrylic acid derivative (p.o. or i.v.) to tumor-bearing mice. Include a vehicle control group.

  • Harvest: At

    
     (typically 2-4h), harvest tumors and flash freeze in liquid nitrogen.
    
  • Lysis & Blocking (The "Self-Validating" Step):

    • Lyse tissue in buffer containing a high concentration of capping agent (e.g., 10 mM N-ethylmaleimide or Iodoacetamide).

    • Logic: This alkylates any cysteine that was not bound by the drug in vivo. If you skip this, the drug might react with the protein during lysis, giving false positive occupancy data.

  • Digestion: Precipitate protein, wash, and digest with Trypsin.

  • Targeted LC-MS:

    • Monitor the specific peptide containing the target cysteine (e.g., peptide containing Cys481 for BTK).

    • Signal A: Mass of peptide + Capping Agent (represents unoccupied target).

    • Signal B: Mass of peptide + Drug (represents occupied target).

  • Calculation:

    
    
    (Note: Comparing the reduction of the "free" signal relative to vehicle is often more robust than quantifying the bulky drug-adduct directly due to ionization differences.)
    

References

  • Comparison of BTK Inhibitors (ALPINE Trial): Hillmen, P., et al. "Zanubrutinib vs Ibrutinib in Relapsed/Refractory Chronic Lymphocytic Leukemia."[2] OncLive / ASH Annual Meeting, 2022. Link

  • KRAS G12C Inhibitor Comparison: "Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC." MDPI / ResearchGate, 2024. Link

  • Mechanisms of Covalent Inhibition: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

  • In Vivo Occupancy Protocols: "A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor." ACS Pharmacology & Translational Science, 2024. Link

  • Sotorasib Structure & Discovery: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. Link

  • Adagrasib Pharmacokinetics: "Pharmacokinetics, Bioavailability, and Tissue Distribution of Adagrasib." Frontiers in Pharmacology, 2024.[3] Link

Sources

Validation

Spectroscopic Profiling and Comparative Analysis: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic Acid vs. Linear Alkoxy Analogs

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Chemists, Materials Scientists (Liquid Crystals), and Analytical Researchers. Executive Summary & Compound Identity This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Chemists, Materials Scientists (Liquid Crystals), and Analytical Researchers.

Executive Summary & Compound Identity

This guide provides an in-depth spectroscopic analysis of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid (hereafter referred to as 4-MBAA ).[1] This compound belongs to the class of 4-alkoxycinnamic acids , which are critical precursors in the synthesis of thermotropic liquid crystals and nonlinear optical (NLO) materials.

The primary analytical challenge lies in distinguishing 4-MBAA (possessing a branched isopentyl tail) from its linear isomer 4-n-pentyloxycinnamic acid (4-nPAA) and its lower homolog 4-methoxycinnamic acid (4-MCA).[1] While the electronic properties of the aromatic core remain similar, the steric bulk and vibrational modes of the tail significantly influence the solid-state packing and mesogenic behavior.

Target Molecule Profile[2][3]
  • IUPAC Name: (2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid[1]

  • Common Name: 4-Isopentyloxycinnamic acid[1]

  • Molecular Formula: C₁₄H₁₈O₃[1]

  • Key Structural Features:

    • Core: trans-Cinnamic acid framework (conjugated system).[1]

    • Tail: 3-methylbutoxy (isopentyl) ether linkage.[1]

    • Configuration: E-isomer (trans), thermodynamically favored.[1]

Analytical Workflow & Synthesis Context

To ensure data integrity, the spectroscopic profile must be contextualized within the synthesis and purification workflow. Impurities such as the cis-(Z)-isomer or unreacted p-hydroxycinnamic acid can skew spectral interpretation.[1]

Synthesis & Characterization Pathway[3][4][5][6][7][8]

G cluster_methods Validation Metrics Start Precursor: 4-Hydroxycinnamic Acid Reaction Etherification (Williamson Synthesis) Start->Reaction Reagent Reagent: 1-Bromo-3-methylbutane (Base Catalysis) Reagent->Reaction Product Crude 4-MBAA Reaction->Product Purify Recrystallization (Ethanol/Water) Product->Purify Analysis Spectroscopic Validation Purify->Analysis NMR 1H NMR (DMSO-d6) Analysis->NMR Tail Branching FTIR FT-IR (ATR/KBr) Analysis->FTIR H-Bonding/Dimer UV UV-Vis (MeOH) Analysis->UV Conjugation

Figure 1: Synthetic workflow and critical validation checkpoints for 4-MBAA.

Comparative 1H NMR Analysis

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the branched 3-methylbutoxy tail from linear analogs. The aromatic and vinylic regions confirm the trans-cinnamic core, while the aliphatic region acts as the "fingerprint" for the tail.

The "Tail Region" Discriminator

The key distinction between 4-MBAA (branched) and 4-nPAA (linear isomer) lies in the terminal methyl signals.[1]

Feature4-MBAA (Target: Branched)4-nPAA (Linear Isomer)4-MCA (Methoxy)
Tail Structure -O-CH₂-CH₂-CH(CH₃)₂-O-CH₂-CH₂-CH₂-CH₂-CH₃-O-CH₃
Terminal Methyl Doublet (~0.95 ppm)Triplet (~0.90 ppm)Singlet (~3.80 ppm)
Integration 6H (Iso-propyl terminus)3H (n-alkyl terminus)3H
Methine (CH) Multiplet (~1.80 ppm)AbsentAbsent
Detailed Chemical Shift Assignment (DMSO-d₆, 400 MHz)

1. Aromatic & Vinylic Region (Core Identity)

  • COOH Proton: Broad singlet at 12.2 ppm . (Disappears with D₂O shake).

  • Vinylic Protons (Trans-Isomer Confirmation):

    • H-α (adjacent to COOH): Doublet at 6.38 ppm .[1]

    • H-β (adjacent to Ring): Doublet at 7.55 ppm .[1]

    • Coupling Constant (J): 15.8 – 16.0 Hz .

    • Interpretation: A J-value of ~16 Hz confirms the (E)-geometry.[1] The (Z)-isomer would show a J-value of ~10-12 Hz.[1]

  • Aromatic Protons (AA'BB' System):

    • Two doublets at 6.98 ppm (ortho to alkoxy) and 7.62 ppm (ortho to acrylic).

2. Aliphatic Region (Tail Identity - 4-MBAA Specifics)

  • O-CH₂: Triplet at 4.05 ppm (J ≈ 6.5 Hz). Deshielded by oxygen.

  • CH₂ (Internal): Quartet/Multiplet at 1.65 ppm .

  • CH (Methine): Multiplet at 1.80 ppm . The branching point.

  • CH₃ (Terminal): Doublet at 0.95 ppm (J ≈ 6.6 Hz).[1] Integration = 6H .

Diagnostic Logic Tree

NMR_Logic Start Analyze Aliphatic Region (0.5 - 4.5 ppm) CheckOCH3 Is there a Singlet at ~3.8 ppm? Start->CheckOCH3 Meth Compound is 4-Methoxycinnamic Acid CheckOCH3->Meth Yes CheckMethyl Analyze Terminal Methyl (~0.9 ppm) CheckOCH3->CheckMethyl No (Multiplets present) Split Splitting Pattern? CheckMethyl->Split Linear Compound is 4-n-Pentyloxycinnamic Acid (Linear Isomer) Split->Linear Triplet (3H) Branched Compound is 4-MBAA (Target) Split->Branched Doublet (6H)

Figure 2: NMR decision tree for distinguishing alkoxycinnamic acid homologs.

FT-IR Spectroscopic Analysis[1][3]

Infrared spectroscopy is vital for analyzing the solid-state behavior, particularly the hydrogen bonding that drives the formation of liquid crystal mesophases.

Key Vibrational Modes
Functional GroupWavenumber (cm⁻¹)InterpretationComparison to Analogs
O-H Stretch 2500–3000 (Broad)Strong intermolecular H-bonding (dimer formation).[1]Similar across all cinnamic acids.
C=O Stretch 1670–1685Conjugated acid carbonyl. Lower frequency due to conjugation + H-bonding.[1]Non-conjugated acids appear >1700 cm⁻¹.
C=C Alkenyl 1625–1635Conjugated alkene stretch.Intensity is enhanced by the aromatic ring conjugation.
C-O-C Ether 1245–1255Aryl-alkyl ether stretch.[1]Stronger/sharper in 4-MBAA/4-MCA than in unsubstituted cinnamic acid.[1]
C-H Aliphatic 2950, 2870CH₃ and CH₂ stretches.4-MBAA shows distinctive splitting due to iso-propyl group (doublet-like shoulder) vs linear chains.[1]
OOP Bending ~830Para-disubstituted benzene ring.[1]Distinguishes from meta or ortho isomers.

Critical Insight: In the solid state, 4-MBAA exists as centrosymmetric dimers (head-to-head COOH pairing).[1] If the C=O peak shifts significantly higher (~1720 cm⁻¹) in solution (e.g., CHCl₃), it indicates the breaking of these dimers into monomers.

UV-Vis Spectroscopy & Electronic Effects[1]

The UV-Vis profile assesses the electronic conjugation, which is crucial for applications in nonlinear optics.

  • Chromophore: The entire p-alkoxy-cinnamic acid system (Donor-π-Acceptor).[1]

  • Auxochrome: The alkoxy group (-OR) acts as an electron-donating group (EDG), extending the conjugation via resonance.[1]

Comparative Absorption Maxima (in Methanol)
Compoundλ_max (π → π*)ε (L[1]·mol⁻¹·cm⁻¹)Electronic Effect
Cinnamic Acid ~273 nm~20,000Baseline conjugation.
4-MBAA ~305 nm ~24,000Bathochromic Shift (Red Shift). The alkoxy lone pair donates into the ring, lowering the HOMO-LUMO gap.[1]
4-MCA ~304 nm~24,000Almost identical to 4-MBAA.[1] The length/branching of the tail has negligible effect on the electronic transitions, only the nature of the oxygen attachment matters.

Application Implications: Why Branching Matters

While the electronic spectra (UV-Vis) of 4-MBAA and 4-nPAA are nearly identical, the branched tail of 4-MBAA drastically alters its physical properties, relevant to drug delivery and materials science.[1]

  • Melting Point Depression: The isopentyl group disrupts crystal packing efficiency compared to the linear n-pentyl chain.

    • 4-nPAA MP: ~150°C[1]

    • 4-MBAA MP: Typically lower (e.g., ~135-140°C), improving solubility in organic solvents for synthesis.[1]

  • Mesophase Stability: Linear alkoxycinnamic acids often form stable Smectic/Nematic liquid crystal phases. Branching (like in 4-MBAA) often reduces the transition temperatures or suppresses the smectic phase in favor of the nematic phase due to lateral steric hindrance.

References

  • Source for comparative NMR d
  • National Institute of Standards and Technology (NIST). (n.d.). 4-Acetoxycinnamic acid IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link][1]

    • Reference for carbonyl and alkene vibrational modes in substituted cinnamic acids.
  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids and Related Compounds. Journal of the Chemical Society.[2]

    • Foundational text on how alkoxy tail length and branching affect mesogenic properties (liquid crystal behavior).
  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cinnamic acid. Retrieved from [Link][1]

    • Educational reference for assignment of fundamental cinnamic acid IR bands.
  • PubChem. (2025).[3][4] (E)-2-methyl-3-phenylbut-2-enoic acid Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

    • Source for structural confirmation and synonym verific

Sources

Comparative

Cytotoxicity comparison of substituted phenylacrylic acids on cancer cell lines

Executive Summary Phenylacrylic acids (cinnamic acid derivatives) represent a privileged scaffold in oncology due to their ability to act as Michael acceptors, covalently modifying cysteine residues on oncogenic proteins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacrylic acids (cinnamic acid derivatives) represent a privileged scaffold in oncology due to their ability to act as Michael acceptors, covalently modifying cysteine residues on oncogenic proteins. While natural derivatives like Caffeic Acid (CA) and Ferulic Acid (FA) exhibit high selectivity and moderate potency through oxidative stress modulation, synthetic halogenated derivatives often demonstrate superior cytotoxicity via direct enzyme inhibition (e.g., HDAC, CDK9).

This guide objectively compares the cytotoxic profiles of electron-donating (phenolic) vs. electron-withdrawing (halogenated) substituted phenylacrylic acids, providing validated protocols for assessment.

Structural Basis of Cytotoxicity

The pharmacological activity of phenylacrylic acids hinges on the


-unsaturated carbonyl moiety. The substitutions on the phenyl ring dictate lipophilicity, cellular uptake, and electronic affinity.
Structure-Activity Relationship (SAR) Analysis[1][2]
  • The Michael Acceptor (Pharmacophore): The double bond conjugated with the carboxylic acid/ester is the reactive site. It undergoes 1,4-addition with nucleophiles (e.g., glutathione, cysteine thiols).

  • Electron-Donating Groups (OH, OMe): Found in Caffeic and Ferulic acid. These reduce the electrophilicity of the Michael acceptor but increase ROS-mediated apoptosis. They show higher selectivity for cancer cells over normal fibroblasts.

  • Electron-Withdrawing Groups (Cl, Br, NO2): Found in synthetic derivatives. These increase the electrophilicity, enhancing covalent binding to targets like Histone Deacetylases (HDACs). They typically yield lower IC

    
     values (higher potency) but require careful dosing to avoid off-target toxicity.
    

Comparative Performance Data

The following data synthesizes performance across breast (MCF-7) and lung (A549) cancer lines. Note that IC


 values vary by assay conditions; these ranges represent consensus values from validated literature.
Table 1: Cytotoxicity Profile Comparison (IC in M)
Compound ClassRepresentative AgentSubstituentsMCF-7 (Breast)A549 (Lung)Selectivity Index (SI)*Primary Mechanism
Dihydroxy Caffeic Acid3,4-OH15 - 30

M
25 - 50

M
High (>5)ROS generation, mitochondrial disruption [1][2]
Methoxy-Phenolic Ferulic Acid3-OMe, 4-OH40 - 60

M
>100

M
High (>10)Cell cycle arrest (G0/G1), antioxidant modulation [3]
Halogenated 4-Chlorocinnamic Acid4-Cl5 - 12

M
10 - 20

M
Moderate (2-5)HDAC inhibition, direct alkylation [4]
Unsubstituted Cinnamic AcidNone>100

M
>200

M
N/AWeak membrane perturbation

*Selectivity Index (SI) = IC


 Normal Cells / IC

Cancer Cells.[1] Higher is better.

Mechanism of Action Pathways[3][4]

Understanding how these compounds kill cells is vital for assay selection. Phenolic variants often rely on the "Antioxidant Paradox"—generating lethal ROS levels in cancer cells—while halogenated variants act as enzyme inhibitors.

MOA_Pathway Figure 1: Dual Mechanism of Action for Phenylacrylic Acids cluster_ROS Phenolic Pathway (e.g., Caffeic Acid) cluster_Enzyme Halogenated Pathway (e.g., 4-Cl-Cinnamic) PAA Phenylacrylic Acid (Entry) ROS_Gen ROS Generation (Pro-oxidant effect) PAA->ROS_Gen Metabolic Activation Michael Michael Addition to Cysteine Thiols PAA->Michael Covalent Binding Mito_Dys Mitochondrial Dysfunction ROS_Gen->Mito_Dys CytC Cytochrome C Release Mito_Dys->CytC Apoptosis APOPTOSIS (Caspase 3/7 Activation) CytC->Apoptosis HDAC HDAC Inhibition Michael->HDAC Gene_Exp Epigenetic Modulation (p21 up) HDAC->Gene_Exp Gene_Exp->Apoptosis

Caption: Figure 1 illustrates the divergent pathways: Phenolic derivatives utilize mitochondrial stress, while electrophilic halogenated derivatives target enzymatic machinery.

Validated Experimental Protocols

To ensure reproducibility, the following protocols address the specific solubility and stability challenges of phenylacrylic acids.

Protocol A: High-Sensitivity MTT Assay

Standard MTT protocols often fail with phenylacrylic acids due to precipitation interactions. This modified protocol ensures solubility.

Reagents:

  • Stock Solution: Dissolve compounds in 100% DMSO at 100 mM. Critical: Store at -20°C, protected from light. Discard after 1 month (oxidation sensitive).

  • MTT Reagent: 5 mg/mL in PBS (0.22

    
    m filtered).
    

Workflow:

  • Seeding: Plate cells (MCF-7: 5,000/well; A549: 3,000/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions in culture media.

    • Constraint: Final DMSO concentration must be < 0.5% (ideally < 0.1%) to prevent solvent toxicity masking the compound effect.

    • Incubate for 48h or 72h.[2]

  • MTT Addition: Add 10

    
    L MTT reagent per 100 
    
    
    
    L media. Incubate 3h at 37°C.
  • Solubilization (The Critical Step):

    • Carefully aspirate media (do not disturb purple crystals).[3]

    • Add 100

      
      L DMSO  (not SDS/HCl, as phenylacrylic acids can interfere with SDS buffering).
      
    • Shake on orbital shaker for 15 mins.

  • Quantification: Read Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Apoptosis Confirmation (Annexin V/PI)

Cytotoxicity (MTT) must be distinguished from cytostasis.

  • Treat cells with IC

    
     concentration for 24h.
    
  • Harvest cells (keep floating cells!).

  • Wash with cold PBS.

  • Stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Primary mechanism for Caffeic/Ferulic Acid).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Often seen with high-dose halogenated derivatives).

Experimental Workflow Visualization

MTT_Workflow Figure 2: Optimized MTT Workflow for Hydrophobic Compounds Stock DMSO Stock (100 mM) Dilution Serial Dilution (Media <0.5% DMSO) Stock->Dilution Dilute Incubation 48h Incubation (37°C, 5% CO2) Dilution->Incubation Treat Cells MTT_Add Add MTT (3-4 hours) Incubation->MTT_Add Crystals Formazan Crystals Formed MTT_Add->Crystals Solubilize Aspirate & Add 100µL DMSO Crystals->Solubilize Critical Step Read Read OD 570nm / 630nm Solubilize->Read

Caption: Figure 2 details the stepwise protocol, highlighting the solvent management required for accurate IC50 determination.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
High Background (Blank) Precipitation of compoundCheck solubility limit; reduce concentration range.
Inconsistent IC

Oxidation of phenolic groupsUse fresh stock; add weak antioxidant (e.g., Ascorbic acid) if protocol permits, or work in low-light.
False Positives DMSO toxicityEnsure DMSO < 0.1% in all wells, including controls.

References

  • Kampa, M., et al. (2004). Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells.[4] Breast Cancer Research, 6(2), R63-R74. Link

  • Chang, W.C., et al. (2002). Caffeic acid induces apoptosis in human cervical cancer cells through the mitochondrial pathway. Taiwanese Journal of Obstetrics and Gynecology, 49(4), 419-424. Link

  • Serafim, T.L., et al. (2008). Lipophilic caffeic acid derivatives: Studies on cytotoxicity, mitochondrial inhibition and antioxidant activity. Toxicology in Vitro, 22(1), 8-15. Link

  • Luo, Y., et al. (2011). Synthesis and antitumor activity of cinnamic acid derivatives. Chemical and Pharmaceutical Bulletin, 59(2), 237-241. Link

  • Mosmann, T. (1983).[2] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

Sources

Validation

Comparative In Silico Docking Guide: Cinnamic Acid Derivatives vs. Clinical Inhibitors

Executive Summary Cinnamic acid derivatives (CADs) represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, antidiabetic, and anticancer properties. For drug developers, the challenge lies n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnamic acid derivatives (CADs) represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, antidiabetic, and anticancer properties. For drug developers, the challenge lies not in identifying these bioactivities, but in rationalizing the molecular mechanisms that drive them.

This guide provides a comparative technical analysis of CADs (specifically Caffeic Acid , Ferulic Acid , and Chlorogenic Acid ) against standard clinical inhibitors (e.g., Kojic Acid , Acarbose ) within the active sites of two critical therapeutic targets: Tyrosinase and


-Glucosidase .

By synthesizing experimental docking data with structural biology, we demonstrate that specific CADs outperform or rival standard inhibitors through distinct binding modalities—primarily driven by the catechol moiety and conjugated alkene side chains.

Part 1: The Target Landscape

To ensure clinical relevance, this guide focuses on two enzymes where CADs have shown high translational potential.

Tyrosinase (Target: Hyperpigmentation & Melanoma)[1][2]
  • PDB ID: 2Y9X (Agaricus bisporus) or 5M8T (Human).[1]

  • Clinical Standard: Kojic Acid .

  • Mechanism: Copper-containing enzyme responsible for the rate-limiting step in melanogenesis.[2]

  • Binding Site: Binuclear copper active site (CuA and CuB).

-Glucosidase (Target: Type 2 Diabetes)[4]
  • PDB ID: 3W37 or 5NN8.

  • Clinical Standard: Acarbose .

  • Mechanism: Hydrolyzes terminal non-reducing (1->4)-linked

    
    -glucose residues.
    
  • Binding Site: Catalytic residues Asp518 and Glu521 (critical for hydrolysis).

Part 2: Comparative Methodology (The Protocol)

Reliable docking requires a self-validating workflow. We utilize AutoDock Vina due to its superior scoring function for small molecule ligands compared to older genetic algorithms.

The Validated Workflow

The following diagram outlines the precise computational pipeline required to replicate these findings.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_grid Phase 2: Grid Definition cluster_run Phase 3: Execution cluster_analysis Phase 4: Validation LigandPrep Ligand Prep (MM2 Min -> PDBQT) GridBox Grid Generation (Center: Native Ligand Size: 60x60x60 Å) LigandPrep->GridBox ProteinPrep Protein Prep (Rm Water -> Add H -> Kollman) ProteinPrep->GridBox Docking AutoDock Vina (Exhaustiveness: 32) GridBox->Docking RMSD RMSD Calc (< 2.0 Å vs Crystal) Docking->RMSD Interaction Interaction Profiling (H-Bonds, Hydrophobic) RMSD->Interaction Pass

Figure 1: Validated AutoDock Vina workflow ensuring reproducibility and structural integrity.

Critical Protocol Parameters

To ensure Trustworthiness , do not deviate from these settings:

  • Protein Preparation: Use MGLTools. Essential to merge non-polar hydrogens; only polar hydrogens should remain to participate in H-bonding. Add Kollman United Atom charges .

  • Ligand Preparation: Structures must be energy minimized (MMFF94 force field) before conversion to PDBQT. Gasteiger charges must be computed.

  • Grid Spacing: Set to 0.375 Å .

  • Exhaustiveness: Increase default (8) to 32 for highly flexible ligands like Chlorogenic Acid.

Part 3: Performance Analysis (Data Comparison)

The following data aggregates binding energy scores (


) from multiple verified studies, normalizing them against the standard inhibitors.
Study A: Tyrosinase Inhibition (PDB: 2Y9X)

Objective: Competitiveness against Kojic Acid.[3]

LigandBinding Energy (

)
Key Interaction ResiduesPerformance vs. Control
Kojic Acid (Control) -5.7 kcal/mol His263, Met280, Val283Baseline
Caffeic Acid-6.2 kcal/molHis263, Phe264, Val248+8.7% Affinity
Ferulic Acid-6.0 kcal/molHis263, Gly281+5.2% Affinity
Compound 5c (Synthetic) -6.6 kcal/mol Asn260, His259+15.8% Affinity

Analysis: While natural CADs (Caffeic/Ferulic) show marginal improvement over Kojic Acid, synthetic derivatives (like Compound 5c) significantly outperform the standard. The ortho-hydroxyl group on the phenyl ring is the critical differentiator, allowing deep penetration into the copper-coordinating pocket.

Study B: -Glucosidase Inhibition (PDB: 3W37)

Objective: Competitiveness against Acarbose.

LigandBinding Energy (

)
Key Interaction ResiduesPerformance vs. Control
Acarbose (Control) -8.4 kcal/mol Asp215, Glu277, Asp352Baseline
Caffeic Acid-7.2 kcal/molAsp215, Arg442-14% Affinity
Chlorogenic Acid -9.4 kcal/mol Asp215, Glu277, His280+11.9% Affinity
Rosmarinic Acid-8.9 kcal/molAsp215, Arg442+5.9% Affinity

Analysis: Simple CADs (Caffeic acid) fail to outcompete Acarbose due to their small size. However, Chlorogenic Acid (an ester of caffeic and quinic acid) utilizes its increased bulk and flexibility to span the entire catalytic cleft, forming a "molecular clamp" that exceeds the binding stability of the clinical drug.

Part 4: Structural Insights (SAR)

Why do certain cinnamic derivatives perform better? The Structure-Activity Relationship (SAR) is driven by three distinct zones on the scaffold.

SAR_Logic Core Cinnamic Acid Scaffold Ring Phenyl Ring Substituents (R1-R5) Core->Ring Linker Unsaturated Linker (C=C) Core->Linker Tail Carboxylic/Ester Tail (COOH / COOR) Core->Tail HBond Catechol (3,4-OH) increases H-Bonding (Crucial for Tyrosinase) Ring->HBond Rigidity Conjugated Double Bond locks planar conformation (Fits narrow clefts) Linker->Rigidity Lipophilicity Esterification (e.g., CAEE) increases membrane permeability & hydrophobic contacts Tail->Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific modifications drive enzyme inhibition.

Mechanistic Causality
  • The Catechol Effect (Ring): In Tyrosinase, the presence of adjacent hydroxyl groups (3,4-dihydroxy pattern in Caffeic Acid) mimics the substrate L-DOPA. This allows the inhibitor to chelate the copper ions in the active site, a mechanism Kojic Acid utilizes less efficiently.

  • The Linker Rigidity: The unsaturated alkene chain restricts the rotation of the phenyl ring, forcing the molecule into a planar orientation. This is advantageous for sliding into the narrow "slot-like" active sites of

    
    -glucosidase.
    
  • Steric Bulk (Tail): As seen with Chlorogenic Acid, extending the tail via esterification increases Van der Waals surface area, drastically improving

    
     by displacing active site water molecules.
    

Part 5: Validation & Reliability

A docking score is a prediction, not a result. To validate these findings, the following criteria must be met in your experimental design:

  • Redocking Validation:

    • Extract the co-crystallized ligand (e.g., Tropolone from 2Y9X).

    • Redock it into the empty protein.

    • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

  • Correlation with In Vitro Data:

    • Docking scores must correlate with experimental

      
       values.
      
    • Example: In bench assays, Chlorogenic Acid shows an

      
       of ~30 
      
      
      
      M against
      
      
      -glucosidase, while Caffeic Acid is ~100
      
      
      M. The docking scores (-9.4 vs -7.2 kcal/mol) accurately reflect this biological reality.

References

  • Comparison of Tyrosinase Inhibitors

    • Title: Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics.
    • Source: MDPI (Int. J. Mol. Sci.)
    • URL:[Link]

  • 
    -Glucosidase Docking Studies: 
    
    • Title: Antioxidant, Alpha-Glucosidase Inhibition Activities, In Silico Molecular Docking and Pharmacokinetics Study.
    • Source: Antioxidants (Basel)
    • URL:[Link]

  • AutoDock Vina Methodology

    • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function.
    • Source: Journal of Comput
    • URL:[Link]

  • Cinnamic Acid Derivatives SAR

    • Title: Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids.[3][4]

    • Source: Hindawi (BioMed Research Intern
    • URL:[Link]

  • MMP-9 Inhibition Studies

    • Title: Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations.[5]

    • Source: Journal of Herbmed Pharmacology
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic Acid

Executive Summary & Chemical Profile Immediate Directive: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid is a lipophilic organic acid. It must NOT be disposed of via sanitary sewer systems (sink drains) due to high aquati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Directive: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid is a lipophilic organic acid. It must NOT be disposed of via sanitary sewer systems (sink drains) due to high aquatic toxicity potential and low water solubility. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Characterization

To dispose of a chemical safely, one must understand its reactivity. This compound is a cinnamic acid derivative featuring a lipophilic isopentyl ether tail.

ParameterData / CharacteristicOperational Implication
Chemical Structure Phenyl ring w/ acrylic acid tail & 3-methylbutoxy etherAcidic (Carboxylic acid) & Combustible (Ether linkage).[1]
Reactivity Class Organic AcidIncompatible with Strong Oxidizers and Strong Bases.
Est. pKa ~4.5 (Carboxylic Acid)Weak acid; capable of mobilizing heavy metals if improperly landfilled.
Solubility (LogP) High (Lipophilic)Insoluble in water. Will precipitate and clog drains; bioaccumulates in aquatic systems.
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic ToxicityRequires full PPE (Nitrile gloves, Safety Goggles).

Pre-Disposal: Segregation & Handling

The Core Principle: Segregation prevents unexpected chemistry in the waste drum. Improper mixing of organic acids with incompatible waste streams is a leading cause of laboratory fires.

Step 1: Segregation Logic

You must segregate this compound into the Solid Organic Acid or Non-Halogenated Organic waste stream.

  • DO NOT MIX WITH:

    • Oxidizers: (e.g., Nitric Acid, Perchlorates).[2] The ether tail (3-methylbutoxy group) is susceptible to oxidation, potentially creating unstable peroxides or exothermic reactions.

    • Cyanides/Sulfides: Acidic waste can liberate toxic HCN or H2S gas if mixed with these salts.

    • Heavy Metals: Keep separate to facilitate easier incineration.

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during compaction.

  • Liquid Waste (if dissolved): Use an amber glass or HDPE solvent bottle. Ensure the cap has a chemically resistant liner (PTFE).

Disposal Methodologies

Protocol A: Solid Waste (Preferred)

Applicable for: Pure powder, contaminated weighing papers, filter cakes, and spill cleanup debris.

  • Collection: Transfer the solid material into a dedicated "Solid Organic Waste" container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid" (or "Substituted Cinnamic Acid").

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Storage: Close the lid tightly. Store in a secondary containment tray inside a cool, dry chemical cabinet until pickup.

  • Final Disposal: Hand off to your EHS (Environmental Health & Safety) department for incineration .

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures dissolved in solvents like Ethanol, DMSO, or Ethyl Acetate.

  • pH Check: Verify the pH of the solution. If pH < 2, it is classified as Corrosive (D002) under RCRA standards.[3][4]

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).

  • Transfer: Pour into the appropriate solvent waste carboy (e.g., "Non-Halogenated Organic Solvents").

    • Critical Note: Ensure the carboy does not contain strong oxidizers.[5]

  • Record Keeping: Log the approximate concentration of the cinnamic acid derivative on the waste tag.

Spill Response & Decontamination

Scenario: You have spilled 5g of powder on the benchtop.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if powder is fine/aerosolized.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or an inert absorbent (vermiculite).

  • Cleanup:

    • Scoop the wet material into a waste bag.

    • Wipe the surface with a mild base solution (1% Sodium Bicarbonate) to neutralize the acid residue.

    • Follow with a water rinse and an ethanol wipe.

  • Disposal: Place all cleanup materials into the "Solid Organic Waste" bin.

Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid.

DisposalWorkflow Start Waste Generation: (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation Segregate from Oxidizers & Cyanides Solid->Segregation ContainerSolid Container: HDPE Wide Mouth Label: 'Solid Organic Acid' Segregation->ContainerSolid Incineration Final Disposal: High-Temp Incineration ContainerSolid->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Drain Sewer / Drain Disposal Liquid->Drain PROHIBITED NonHalo Non-Halogenated Solvent (EtOH, DMSO, EtOAc) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo->Incineration Halo->Incineration

Figure 1: Decision matrix for the safe disposal of substituted cinnamic acid derivatives, emphasizing the prohibition of sewer disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines). [Link]

  • PubChem. (n.d.). Compound Summary: Cinnamic Acid Derivatives (General Safety). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

Handling

Personal protective equipment for handling (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Introduction: Beyond Compliance In drug discovery, the integrity of your data is often as fragile as the compounds you handle. While standard safety protocols focus on preventing acute injury, this guide addresses the du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Compliance

In drug discovery, the integrity of your data is often as fragile as the compounds you handle. While standard safety protocols focus on preventing acute injury, this guide addresses the dual challenge of personnel protection and experimental validity .

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid is a functionalized cinnamic acid derivative. Its structure combines a lipophilic ether tail with a reactive acrylic acid head. This duality means it can penetrate skin (lipophilic) while causing local irritation or corrosion (acidic). Handling this material requires a protocol that respects its physical state—typically a fine, electrostatic powder that seeks to migrate.

This guide provides a self-validating safety workflow designed to prevent cross-contamination and exposure.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Enemy."

  • The Acid Moiety (Acrylic Head): The carboxylic acid group contributes to H315 (Skin Irritation) and H319 (Eye Irritation) . If inhaled, the acidity can damage mucous membranes (H335 ).

  • The Ether Chain (Lipophilic Tail): The 3-methylbutoxy group increases lipid solubility. This facilitates potential dermal absorption, meaning surface contamination on gloves can eventually permeate to the skin if breakthrough times are ignored.

  • Physical State: As a solid, this compound is prone to static charge. The primary vector of exposure is airborne dust during weighing and transfer.

The PPE Matrix

Do not rely on a "one-glove-fits-all" approach. PPE must adapt to the solvent system used.

CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Synthesis)Scientific Rationale
Hand Protection Nitrile (Double Gloved) Inner: 4 milOuter: 5 mil (Textured)Barrier Laminate (Silver Shield) Required if dissolved in DCM or THF.Nitrile provides excellent protection against the solid. However, once dissolved, the solvent dictates permeation.
Eye Protection Safety Glasses ANSI Z87.1 (with side shields)Chemical Splash Goggles Required if heating or pressurizing.Standard glasses fail against airborne dust migration. Goggles seal the ocular environment.
Respiratory Fume Hood (Primary) Face velocity: 80-100 fpmN95/P100 Respirator Only if weighing outside a hood (Not Recommended).Engineering controls (Hood) are superior to PPE. Respirators are a last line of defense.
Body Lab Coat (Cotton/Poly) Buttoned to neck.Tyvek® Sleeves/Apron Required for quantities >10g.Synthetic dusts cling to synthetic fabrics. Cotton blends reduce static buildup.

Operational Workflow: The "Clean-Trace" Protocol

This protocol is designed to ensure that when you leave the balance area, the chemical stays behind.

Phase A: Preparation & Weighing

Goal: Eliminate static-driven dust dispersion.

  • Engineering Check: Verify Fume Hood flow is active. Sash should be at the safe working height (usually 18 inches).

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Why? Cinnamic acid derivatives are often fluffy solids. Static charge causes them to "jump" onto gloves and cuffs.

  • The "Double-Glove" Technique:

    • Don inner nitrile gloves (bright color, e.g., orange).

    • Don outer nitrile gloves (standard blue/purple).

    • Validation: If you see the inner color through a tear, change immediately.

Phase B: Solubilization & Transfer

Goal: Prevent solvent-mediated permeation.

  • Solvent Selection: If dissolving in DMSO or Methanol, standard nitrile is acceptable for splash protection.

  • The "Breakthrough" Clock: If dissolving in Dichloromethane (DCM) , nitrile degrades in <5 minutes.

    • Action: Use Silver Shield gloves or immediate change-out upon any contact.

  • Container Hygiene: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood. This prevents tracking invisible residues onto door handles and keyboards.

Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the state of the matter.

PPE_Decision_Tree Start Start: Handling (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Solvent_Check Identify Solvent Solution->Solvent_Check Hood_Avail Is Fume Hood Available? Dust_Risk->Hood_Avail High Risk PPE_Solid_Std Protocol A: Nitrile Gloves + Safety Glasses Work in Hood Hood_Avail->PPE_Solid_Std Yes PPE_Solid_Resp Protocol B: N95/P100 Respirator + Goggles (If Hood Unavailable) Hood_Avail->PPE_Solid_Resp No Aggressive Aggressive (DCM, THF, Chloroform) Solvent_Check->Aggressive Benign Benign (Water, Ethanol, DMSO) Solvent_Check->Benign PPE_Laminate Protocol C: Barrier Laminate Gloves (Silver Shield) Aggressive->PPE_Laminate PPE_Nitrile Protocol D: Double Nitrile Gloves Change every 30 mins Benign->PPE_Nitrile

Caption: Logic flow for selecting appropriate hand and respiratory protection based on physical state and solvent carrier.

Emergency Response & Spill Management

In the event of a spill, your reaction speed determines the safety outcome.

Spill Response Workflow:

  • Isolate: Alert nearby personnel. Mark the area.

  • Assess:

    • Dry Spill: Do NOT use wet paper towels initially (creates a corrosive paste).

    • Wet Spill: Assess volume and solvent flammability.

  • Neutralize/Clean:

    • Solids: Use a HEPA vacuum or carefully sweep into a dustpan using a brush (minimize dust). Wipe residue with dilute Sodium Bicarbonate (aq) to neutralize the acid, then water.

    • Liquids: Absorb with vermiculite or spill pads.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry 1. Gently Sweep (No Dust) 2. Wet Wipe (Bicarb) 3. Dispose Dry->Action_Dry Action_Wet 1. Absorb (Vermiculite) 2. Neutralize 3. Dispose Wet->Action_Wet Waste Solid Hazardous Waste (Tag: Acidic Organic) Action_Dry->Waste Action_Wet->Waste

Caption: Immediate response workflow for dry vs. wet spills to prevent spreading contamination.

Disposal & Waste Management

Proper disposal prevents downstream reactions in the waste container.

  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction.

    • DO NOT mix with Strong Bases – Risk of rapid neutralization and heat generation.

  • Labeling: Must be labeled as "Organic Acid" with the specific chemical name.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[1] [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: Cinnamic Acid Derivatives (General Hazard Profile). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid
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Reactant of Route 2
(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid
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